Germacrene B
Description
Structure
3D Structure
Properties
IUPAC Name |
(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGJTGWYVZSNR-SJRHNVSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-57-1 | |
| Record name | Germacrene B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GERMACRENE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Germacrene B
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the natural sources of the sesquiterpene Germacrene B, a valuable bicyclic compound with applications in the fragrance, flavor, and pharmaceutical industries. This document details its presence in various plant species, quantitative data, and the biosynthetic pathways responsible for its production. Furthermore, it offers detailed experimental protocols for its extraction, isolation, and quantification, alongside visualizations of key biological and experimental processes.
Natural Occurrence of this compound
This compound is a naturally occurring sesquiterpene found in a variety of plant species. It was first isolated from Humulus lupulus (hops) and has since been identified in numerous other plants.[1] It is often a constituent of the essential oils of these plants, contributing to their characteristic aroma and biological activities.
Key plant families and species known to contain this compound include:
-
Annonaceae: Species within this family, such as those from the Polyalthia genus, have been reported to contain this compound.
-
Apiaceae: Certain members of this family are known to produce this compound.
-
Asclepiadaceae: Gongronema latifolium is a known source of this compound.[2]
-
Asteraceae: Solidago canadensis (Canadian goldenrod) is a documented natural source of this compound.[1]
-
Burseraceae: While more known for other terpenes, some Bursera species may contain this compound.
-
Lamiaceae: Pogostemon cablin (Patchouli) is a significant source, with this compound being a notable component of its essential oil.[3]
-
Myrtaceae: Eugenia uniflora (Surinam Cherry) and Stenocalyx michelii are reported to contain this compound.[1][2]
-
Rutaceae: Several species within the Citrus genus, including Citrus junos (Yuzu) and Citrus aurantiifolia (Key Lime), are known sources.[1] this compound is an important flavor constituent of lime peel oil.[1] Murraya koenigii (Curry tree) also contains this sesquiterpene.[2]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, harvest time, and the specific plant part used for extraction. The following table summarizes available quantitative data from various studies.
| Plant Species | Family | Plant Part | This compound Concentration (% of Essential Oil) | Reference |
| Eryngium maritimum | Apiaceae | Fruits | 6.8 - 15.0 | [4] |
| Ferula caspica | Apiaceae | Not Specified | 1.82 | [5] |
| Citrus junos (Yuzu) | Rutaceae | Peel | 0.1 - 0.2 | [6] |
| Zingiber officinalis (Ginger) | Zingiberaceae | Rhizome | 17.1 (as a product of (+)-germacrene D synthase) | [1] |
| Eugenia uniflora | Myrtaceae | Not Specified | 21.2 | [7] |
Biosynthesis of this compound
This compound, like other sesquiterpenes, is synthesized via the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids. The direct precursor for all sesquiterpenes is farnesyl diphosphate (FPP).
The biosynthesis of this compound from FPP is catalyzed by the enzyme (E,E)-germacrene B synthase . This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic 10-membered ring structure of this compound.
Below is a diagram illustrating the biosynthetic pathway leading to this compound.
Caption: Biosynthesis of this compound from precursor pathways.
Signaling Pathway: Jasmonate Regulation of Sesquiterpene Synthesis
The production of sesquiterpenes, including this compound, is often induced as a defense mechanism in plants in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a crucial role in regulating the expression of genes involved in terpene biosynthesis.
Upon perception of a stress signal, jasmonic acid (JA) is synthesized and conjugates with isoleucine to form the bioactive molecule JA-Ile. JA-Ile binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of target genes, including sesquiterpene synthase genes like this compound synthase.
The following diagram illustrates the core components of the jasmonate signaling pathway leading to the activation of sesquiterpene synthase gene expression.
Caption: Jasmonate signaling pathway regulating sesquiterpene synthesis.
Experimental Protocols
Extraction of this compound from Plant Material
Objective: To extract the essential oil containing this compound from fresh or dried plant material.
Method: Hydrodistillation
-
Sample Preparation:
-
For fresh plant material, coarsely chop or grind to increase the surface area.
-
For dried plant material, use as is or lightly crush.
-
Weigh a suitable amount of the prepared plant material (e.g., 100-500 g).
-
-
Hydrodistillation Apparatus Setup:
-
Assemble a Clevenger-type apparatus with a round-bottom flask, a condenser, and a collection burette.
-
Place the plant material into the round-bottom flask and add distilled water until the material is fully submerged.
-
-
Distillation:
-
Heat the flask to boiling. The steam will carry the volatile essential oils, including this compound, through the condenser.
-
Continue the distillation for a set period (e.g., 2-4 hours) until no more oil is collected.
-
The condensed water and essential oil will separate in the collection burette, with the less dense oil forming a layer on top.
-
-
Oil Collection and Drying:
-
Carefully collect the essential oil layer from the burette.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C until analysis.
-
Quantification of this compound
Objective: To determine the concentration of this compound in the extracted essential oil.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of authentic this compound in the same solvent covering the expected concentration range in the sample.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for the investigation of this compound from a plant source.
Caption: Experimental workflow for this compound analysis.
References
- 1. Essential Oils from Humulus Lupulus scCO2 Extract by Hydrodistillation and Microwave-Assisted Hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of volatile compounds contained in the therapeutic essential oils from Pogostemon cablin, Melaleuca leucadendra, and Mentha piperita and their purified fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Essential Oils from Humulus Lupulus scCO₂ Extract by Hydrodistillation and Microwave-Assisted Hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical History of Germacrene B: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrene B, a member of the germacrane class of sesquiterpenes, holds a significant position in the landscape of natural product chemistry. Its unique ten-membered ring structure serves as a crucial intermediate in the biosynthesis of a vast array of bicyclic sesquiterpenoids, including the eudesmanes and guaianes. This technical guide provides a comprehensive overview of the discovery, history, and key chemical transformations of this compound, with a focus on the experimental methodologies and quantitative data that have been pivotal in its characterization.
Discovery and Structural Elucidation
The journey to understanding this compound began not with its isolation from a natural source, but through chemical synthesis.
First Synthesis and Structural Confirmation
This compound was first prepared from germacrone, another sesquiterpenoid.[1] The synthesis involved a three-step sequence:
-
Reduction of Germacrone: The carbonyl group of germacrone was reduced to a hydroxyl group.
-
Acetylation: The resulting alcohol was acetylated to form an acetate ester.
-
Reduction of the Acetate: The acetate was then reduced with lithium in liquid ammonia to yield this compound.[1]
The definitive confirmation of its structure was achieved through X-ray crystallography of its silver nitrate adduct.[1] At the time, the compound was referred to as "germacratriene." The analysis confirmed the all-trans stereochemistry of the double bonds within the ten-membered ring.[1]
Isolation from Natural Sources
The first successful isolation of this compound from a natural source was from the essential oil of hops (Humulus lupulus), accomplished using preparative gas chromatography .[1][2] Subsequently, it has been identified in a variety of other plants, including Citrus junos, Stenocalyx michelii, Citrus aurantifolia, and Solidago canadensis.[1]
Spectroscopic and Physicochemical Data
The characterization of this compound has been heavily reliant on spectroscopic techniques. While the full spectral data is extensive, a summary of key identifiers is presented below.
| Property | Data | Reference |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| Boiling Point | 287.00 to 288.00 °C at 760.00 mm Hg (estimated) | [4] |
| ¹H and ¹³C NMR Data | The full assignment of proton and carbon NMR signals has been reported. | [2][5] |
| Mass Spectrometry | Key fragments can be observed in the mass spectrum. | [3] |
| X-ray Crystallography | The crystal structure of the 1:1 adduct with silver nitrate has been determined. Crystal System: Monoclinic Space Group: P2₁/c Cell Dimensions: a= 7.530 Å, b= 10.010 Å, c= 20.905 Å, β= 102.1° | [1] |
Experimental Protocols
Synthesis of this compound from Germacrone
The initial synthesis of this compound, while foundational, is often low-yielding. Modern synthetic routes may offer improvements. The classical three-step procedure is outlined below.
Step 1: Reduction of Germacrone to Germacrol
-
Reagents: Germacrone, reducing agent (e.g., sodium borohydride).
-
Solvent: A protic solvent such as methanol or ethanol.
-
Procedure: Germacrone is dissolved in the solvent and the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified.
Step 2: Acetylation of Germacrol
-
Reagents: Germacrol, acetylating agent (e.g., acetic anhydride or acetyl chloride), and a base (e.g., pyridine or triethylamine).
-
Solvent: An aprotic solvent such as dichloromethane.
-
Procedure: Germacrol is dissolved in the solvent with the base, and the acetylating agent is added dropwise at a low temperature. The reaction is stirred until completion. The product is then extracted, washed, dried, and purified.
Step 3: Reductive Cleavage of the Acetate
-
Reagents: Germacrol acetate, lithium metal, liquid ammonia.
-
Procedure: This Birch-type reduction is carried out at low temperatures (-78 °C). The acetate is dissolved in a suitable solvent and added to a solution of lithium in liquid ammonia. The reaction is quenched after a specific time, and the this compound is isolated through extraction and purified by chromatography.
Isolation of this compound by Preparative Gas Chromatography
The isolation of this compound from essential oils is effectively achieved using preparative gas chromatography (prep-GC).
-
Sample Preparation: The essential oil is typically diluted in a volatile solvent (e.g., hexane or pentane) before injection.
-
GC System: A gas chromatograph equipped with a preparative-scale column and a fraction collector.
-
Column: A non-polar or semi-polar capillary or packed column is typically used (e.g., DB-5 or HP-5).
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly employed.
-
Temperature Program: An optimized temperature gradient is crucial for separating this compound from other sesquiterpenes. A typical program might start at a lower temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 240-280 °C).
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a specific flow rate.
-
Fraction Collection: The effluent corresponding to the this compound peak is directed to a cooled trap to condense and collect the pure compound.
Biosynthesis and Chemical Transformations
Biosynthesis of this compound
This compound is a key intermediate in the biosynthesis of many sesquiterpenes. Its formation proceeds through the mevalonate pathway, starting from farnesyl diphosphate (FPP). A terpene synthase enzyme catalyzes the cyclization of FPP to the germacradienyl cation, which is then deprotonated to yield this compound.
Cope Rearrangement
One of the most characteristic reactions of this compound is its thermal Cope rearrangement to form γ-elemene. This[2][2]-sigmatropic rearrangement occurs at temperatures above 120 °C.[2] The equilibrium between this compound and γ-elemene is temperature-dependent.
Acid-Catalyzed Cyclizations
In the presence of acid, this compound can undergo transannular cyclizations to form various bicyclic sesquiterpene skeletons, such as eudesmanes and guaianes. The specific products formed depend on the reaction conditions and the nature of the acidic catalyst. This reactivity underscores its role as a central intermediate in the chemical evolution of sesquiterpenoids.
Conclusion
The discovery and elucidation of the chemistry of this compound have been instrumental in advancing our understanding of sesquiterpene biosynthesis and reactivity. From its initial synthesis to its isolation from natural sources and the characterization of its key chemical transformations, this compound continues to be a molecule of interest for synthetic chemists, biochemists, and drug discovery professionals. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers working with this important natural product.
References
- 1. X-ray studies of terpenoid derivatives. Part II. Crystal and molecular structure of the 1 :1 adduct of germacratriene with silver nitrate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. This compound | C15H24 | CID 5281519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 15423-57-1 [thegoodscentscompany.com]
- 5. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Germacrene B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrene B is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants. As a key intermediate in the biosynthesis of many other sesquiterpenes, it has garnered interest for its own potential biological activities.[1] This document provides a comprehensive overview of the current state of research on the biological activities of this compound, with a focus on its potential therapeutic applications. While much of the available data is derived from studies on essential oils containing this compound as a component, this guide consolidates the existing knowledge to facilitate further research and drug development efforts.
Biosynthesis of this compound
This compound is synthesized from farnesyl diphosphate (FPP), a common precursor for all sesquiterpenes. The cyclization of FPP is catalyzed by specific terpene synthases.[1] this compound then serves as a crucial intermediate in the biosynthesis of a diverse array of other sesquiterpenes, including eudesmanes and guaianes, through further enzymatic or acid-catalyzed cyclizations.[2]
Biosynthesis of this compound from FPP and its role as a precursor.
Quantitative Data on Biological Activities
Quantitative data on the biological activities of isolated this compound is limited in the current literature. Most studies have been conducted on essential oils where this compound is one of several components. The following tables summarize the available quantitative data for essential oils containing this compound. It is important to note that the reported activities are likely due to the synergistic effects of multiple compounds and cannot be attributed solely to this compound.
Table 1: Antibacterial Activity of a Germacrene Derivative
| Compound | Organism | MIC (µg/mL) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis (ATCC 29212) | 64 | [3] |
| Staphylococcus aureus (ATCC 29213) | 64 | [3] |
Table 2: Cytotoxic Activity of Essential Oils Containing this compound
| Essential Oil Source | Cancer Cell Line | IC50 (µg/mL) | This compound Content (%) | Reference |
| Xylopia laevigata | SF-295 (Glioblastoma) | 14.4 - 17.9 | 3.22 - 7.31 | [4] |
| OVCAR-8 (Ovarian) | 27.1 - 31.6 | 3.22 - 7.31 | [4] | |
| HCT-116 (Colon) | 18.5 - 27.6 | 3.22 - 7.31 | [4] | |
| Munronia pinnata | Liver Cancer Cells | 18.57 | 6.2 | [5] |
| Colon Cancer Cells | 19.37 | 6.2 | [5] |
Table 3: Acetylcholinesterase Inhibitory Activity of Essential Oils Containing this compound
| Essential Oil Source | IC50 (µg/mL) | This compound Content (%) | Reference |
| Knema hookeriana | 70.5 | 8.8 | [6] |
| Callicarpa candicans (Da Nang) | 45.67 - 58.38 | 5.1 | [7] |
Table 4: Larvicidal Activity of Essential Oils Containing this compound
| Essential Oil Source | Target Species | LC50 (ppm) | This compound Content (%) | Reference |
| Rollinia leptopetala (leaves) | Aedes aegypti | 104.7 ± 0.2 | 1.6 | [8] |
Key Biological Activities and Potential Mechanisms of Action
Antimicrobial Activity
Essential oils containing this compound have demonstrated antibacterial properties.[9] While the exact mechanism of action for this compound is not fully elucidated, the antimicrobial activity of terpenes is often attributed to their ability to disrupt the cell membranes of microorganisms.[6] A derivative of germacrene has shown a minimum inhibitory concentration (MIC) of 64 µg/mL against Enterococcus faecalis and Staphylococcus aureus.[3]
Anticancer Activity
The cytotoxic effects of essential oils containing this compound against various cancer cell lines suggest its potential as an anticancer agent.[4][5] Molecular docking studies have indicated that this compound may interact with the p53 protein, a key tumor suppressor.[10] Furthermore, the structurally related compound, germacrone, has been shown to induce apoptosis in cancer cells through the modulation of the JAK/STAT3 and NF-κB signaling pathways.[1][11]
Hypothetical apoptotic pathway based on germacrone studies.
Anti-inflammatory Activity
Essential oils rich in this compound have exhibited anti-inflammatory properties.[12] The proposed mechanisms involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are involved in the production of prostaglandins and leukotrienes, respectively.[5][13] Additionally, inhibition of nitric oxide production has been observed.[5] The related compound germacrone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[11]
Hypothetical anti-inflammatory pathway based on related compounds.
Insecticidal and Acetylcholinesterase Inhibitory Activity
This compound is a component of several essential oils with reported insecticidal and larvicidal activities.[8][14] One of the potential mechanisms for this activity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Essential oils containing this compound have demonstrated AChE inhibitory activity.[6][7][15]
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities of this compound and other sesquiterpenes.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of a compound against bacteria.
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[1]
General workflow of the MTT assay for determining cytotoxicity.
Acetylcholinesterase (AChE) Inhibition Assay
Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), the test compound, and the AChE enzyme.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Kinetic Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured kinetically using a spectrophotometer at 412 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined.[15]
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
Various in vitro assays are available to measure the inhibition of COX and 5-LOX enzymes.
-
Enzyme and Substrate: The assay typically involves incubating the purified enzyme (COX-1, COX-2, or 5-LOX) with its substrate (arachidonic acid).
-
Inhibitor Treatment: The reaction is performed in the presence and absence of the test compound.
-
Product Detection: The formation of the enzymatic products (prostaglandins for COX, leukotrienes or other hydroperoxy fatty acids for 5-LOX) is measured. This can be done using various techniques, including spectrophotometry, fluorometry, or ELISA.[6][7]
-
Calculation of Inhibition: The inhibitory activity is determined by comparing the product formation in the presence of the test compound to the control.
Conclusion and Future Directions
This compound, as a component of various essential oils, is associated with a range of promising biological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal effects. However, a significant gap exists in the literature regarding the specific activities of isolated this compound. Future research should focus on the purification of this compound and the determination of its specific quantitative bioactivities (e.g., IC50, MIC, LC50 values) to validate the potential observed in essential oil studies.
Furthermore, while the modulation of signaling pathways like NF-κB and JAK/STAT by the related compound germacrone provides a strong basis for a hypothetical mechanism of action, further investigation is required to confirm if this compound acts through similar or distinct pathways. Elucidating the precise molecular targets and mechanisms of action of pure this compound will be crucial for its potential development as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their exploration of this intriguing natural product.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Composition and cytotoxic activity of essential oils from Xylopia aethiopica (Dunal) A. Rich, Xylopia parviflora (A. Rich) Benth.) and Monodora myristica (Gaertn) growing in Chad and Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Item - Essential oil of Munronia pinnata aerial parts: GC-MS composition, anti-cancer and anti-inflammatory effects, and molecular docking analysis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 13. Chemical composition and the anti-inflammatory effect of volatile compounds from Anaxagorea luzonensis A. Gray | CoLab [colab.ws]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
The Ecological Role of Germacrene B in Plant Defense: A Technical Guide
Executive Summary
Germacrene B, a sesquiterpene hydrocarbon, plays a multifaceted role in the intricate defense strategies of plants. As a volatile organic compound, it is a key player in mediating interactions with a diverse range of organisms, including herbivores and pathogenic microbes. This technical guide provides an in-depth analysis of the ecological significance of this compound, focusing on its biosynthesis, its function in direct and indirect plant defense, and the signaling pathways that regulate its production. Detailed experimental protocols for the extraction, identification, and bioactivity assessment of this compound are provided to facilitate further research in this area. Quantitative data from various studies are summarized to offer a comparative perspective on its production and efficacy. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the defensive properties of natural plant products.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats. Among these chemical weapons, sesquiterpenoids represent a large and structurally diverse class of secondary metabolites with significant ecological functions. This compound is a prominent member of this class, recognized for its contribution to plant defense through various mechanisms, including acting as an antifeedant, an antimicrobial agent, and a precursor to other defensive sesquiterpenes.[1][2] This guide delves into the core aspects of this compound's role in plant ecology, providing a comprehensive resource for the scientific community.
Biosynthesis of this compound
This compound is synthesized via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum of plant cells. The biosynthesis begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP).
The Core Biosynthetic Pathway
The direct precursor to this compound is (2E,6E)-farnesyl diphosphate (FPP). The cyclization of FPP to form the germacrene skeleton is catalyzed by a specific class of enzymes known as terpene synthases (TPS), specifically this compound synthase (GBS).[3] This enzyme facilitates a complex carbocation-driven cyclization cascade to yield this compound as the primary product. This compound itself is a crucial intermediate in the biosynthesis of a wide array of other sesquiterpenoids, such as eudesmanes and guaianes, through further enzymatic modifications and rearrangements.[3][4]
Ecological Role in Plant Defense
This compound contributes to plant fitness by deterring herbivores and inhibiting the growth of microbial pathogens. Its volatile nature also allows it to participate in airborne signaling.
Anti-herbivore Defense
This compound has been identified as an effective antifeedant against various insect herbivores. Its bitter taste and potential toxicity can deter feeding, thereby reducing the extent of damage to the plant.[1] While direct EC50 values for this compound against specific pests like Spodoptera littoralis are not widely reported in the literature, the general antifeedant properties of germacrenes are well-documented.[5][6] The compound can also act as a repellent, dissuading insects from landing and ovipositing on the plant.
Antimicrobial Activity
Several studies have highlighted the antibacterial and antifungal properties of essential oils rich in this compound.[3] It can disrupt microbial cell membranes and interfere with essential cellular processes, thus providing a broad-spectrum defense against pathogenic microorganisms. While specific Minimum Inhibitory Concentration (MIC) values for this compound against pathogens like Botrytis cinerea are scarce, related germacrene derivatives have shown significant antimicrobial activity.[7]
Regulation of this compound Production
The synthesis of this compound is tightly regulated and often induced in response to biotic stress, such as herbivore feeding or pathogen infection. This induction is mediated by complex signaling pathways involving plant hormones.
Jasmonate and Salicylate Signaling Pathways
The jasmonic acid (JA) and salicylic acid (SA) pathways are the two primary signaling cascades that orchestrate plant defense responses.[1][8][9] Herbivore attack and necrotrophic pathogen infection typically trigger the JA pathway, leading to the upregulation of genes encoding terpene synthases, including this compound synthase.[1][10] Conversely, biotrophic pathogens often activate the SA pathway. There is significant crosstalk between the JA and SA pathways, often antagonistic, which allows the plant to fine-tune its defense response to the specific threat.[1][8] Transcription factors such as MYC2 (in the JA pathway) and WRKYs (in both JA and SA pathways) are known to bind to the promoter regions of sesquiterpene synthase genes, thereby regulating their expression.[1]
Quantitative Data
The concentration of this compound can vary significantly among plant species and even within different tissues of the same plant. Environmental factors and biotic stress can also influence its production levels.
| Plant Species | Plant Part | This compound Content (%) | Reference |
| Solidago canadensis | Leaves | Major component | [3] |
| Lantana camara | Leaves | 1.72 | [5] |
| Peucedanum ruthenicum | Flowers | 10.06 | [11] |
| Lycopersicon esculentum | Leaves | 6 | [12] |
Table 1: this compound Content in the Essential Oils of Various Plant Species.
| Germacrene Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | 64 | [5] |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Staphylococcus aureus | 64 | [5] |
Table 2: Antimicrobial Activity of a Germacrene Derivative.
Experimental Protocols
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant material.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Fresh plant material (e.g., leaves) is weighed and placed in a sealed headspace vial.
-
Extraction: An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[13]
-
GC-MS Analysis: The SPME fiber is then inserted into the injection port of a GC-MS system for thermal desorption of the analytes.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 250 °C) to elute the compounds. For example: initial temperature of 60°C for 2 min, then ramp to 240°C at 3°C/min.[13]
-
MS Detection: Mass spectra are acquired in full scan mode (e.g., m/z 40-500).
-
-
Quantification: this compound is identified by comparing its mass spectrum and retention time with an authentic standard. Quantification can be performed using an internal standard and a calibration curve.
Insect Antifeedant Bioassay
Objective: To evaluate the antifeedant activity of this compound against a model herbivore, such as Spodoptera littoralis.
Methodology: Leaf Disc No-Choice Assay
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Treatment of Leaf Discs: Leaf discs from a host plant are uniformly treated with the test solutions. Control discs are treated with the solvent alone.
-
Bioassay: A single, pre-weighed larva is placed in a petri dish with a treated or control leaf disc.
-
Data Collection: After a set period (e.g., 24 hours), the remaining leaf area is measured, and the larva is re-weighed.
-
Calculation: The antifeedant index is calculated using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc. The EC50 (effective concentration to deter 50% of feeding) can then be determined.[6]
Antimicrobial Bioassay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism, such as Botrytis cinerea.
Methodology: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the fungal spores or bacterial cells is prepared in a suitable broth medium.
-
Preparation of Test Compound Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe + broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 25°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14][15][16]
Conclusion
This compound is a pivotal sesquiterpene in the chemical defense repertoire of many plant species. Its roles as an antifeedant, antimicrobial agent, and a biosynthetic precursor underscore its ecological importance. The production of this compound is intricately regulated by plant defense signaling pathways, highlighting its integration into the plant's adaptive responses to biotic challenges. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted functions of this compound and its potential applications in sustainable agriculture and drug development. Further research is warranted to elucidate the specific enzyme kinetics of this compound synthases and to establish a broader range of dose-response data for its bioactivities.
References
- 1. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-(10R)-Germacrene A synthase from goldenrod, Solidago canadensis; cDNA isolation, bacterial expression and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Essential Oil of Solidago canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 6. entomoljournal.com [entomoljournal.com]
- 7. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalspress.com [journalspress.com]
- 9. Botanical Antifeedants: An Alternative Approach to Pest Control [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. cgspace.cgiar.org [cgspace.cgiar.org]
An In-Depth Technical Guide to Germacrene B Synthase: From Gene to Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrene B, an achiral sesquiterpene hydrocarbon, serves as a pivotal intermediate in the biosynthesis of a vast array of eudesmane and guaiane sesquiterpenoids, many of which exhibit significant biological activities. The enzyme responsible for its synthesis, this compound synthase (GBS), catalyzes the cyclization of the linear precursor farnesyl diphosphate (FPP). This technical guide provides a comprehensive overview of this compound synthase genes, their characterization, and the experimental protocols essential for their study. Understanding the nuances of GBS function is critical for harnessing its potential in synthetic biology and drug development, particularly in the production of valuable sesquiterpenoid-based compounds. Germacrenes, in general, are known for their antimicrobial and insecticidal properties.[1][2]
This compound Synthase: Genes and Enzymes
This compound synthases have been identified in several plant species, including Solanum habrochaites (a wild tomato species) and Cannabis sativa.[3][4][5] Additionally, this compound is often produced as a secondary product by other sesquiterpene synthases. For instance, the (+)-germacrene D synthase from ginger (Zingiber officinale) yields this compound as a significant co-product, accounting for 17.1% of the total sesquiterpenoids produced.[6] In Cannabis sativa, a specific terpene synthase, designated as CsTPS16, has been identified as a dedicated this compound synthase.[7][8]
Quantitative Data on this compound Synthase Activity
A comparative summary of the product distribution and kinetic parameters of this compound-producing synthases is presented below. It is important to note that detailed kinetic data for dedicated this compound synthases are still emerging.
| Enzyme Source | Primary Product(s) | This compound (%) | Km (µM) | kcat (s-1) | Optimal pH | Divalent Cation Requirement |
| Zingiber officinale (+)-Germacrene D synthase | (+)-Germacrene D (50.2%) | 17.1 | 0.88 | 3.34 x 10-3 | ~7.5 | Mg2+, Mn2+, Ni2+, or Co2+ |
| Lycopersicon esculentum Germacrene C synthase | Germacrene C (64%) | 11 | N/A | N/A | N/A | Divalent metal ion |
Data for Zingiber officinale is for the overall reaction catalysed by (+)-Germacrene D synthase. N/A: Data not available in the reviewed literature.
Biosynthesis of this compound and Downstream Pathways
The biosynthesis of this compound begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP).[3][5][9] This reaction is a key branching point in the intricate network of sesquiterpenoid metabolism.
This compound Biosynthetic Pathway
Following its formation, this compound can be further metabolized into a diverse range of bicyclic sesquiterpenes, primarily belonging to the eudesmane and guaiane classes.[3][4][10][11] This transformation often involves reprotonation of the germacrene ring followed by a second cyclization event.[3][4][10][11]
Downstream Conversion of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound synthase.
Gene Cloning and Heterologous Expression
The following protocol is a representative method for the cloning and expression of a sesquiterpene synthase gene, such as that for this compound synthase, in Escherichia coli.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the plant tissue of interest (e.g., leaves or trichomes) using a suitable RNA extraction kit.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. PCR Amplification of the GBS Gene:
-
Degenerate primers, designed based on conserved regions of known sesquiterpene synthases, can be used for initial amplification.
-
Alternatively, if the genome sequence is available, gene-specific primers are designed to amplify the full-length open reading frame (ORF) of the target GBS gene.
-
PCR is performed using a high-fidelity DNA polymerase.
c. Cloning into an Expression Vector:
-
The amplified PCR product is purified and ligated into a suitable E. coli expression vector, such as pET-28a(+) or pET-32a, which often contain an N-terminal polyhistidine (His6) tag for purification.
-
The ligation mixture is transformed into a competent E. coli cloning strain (e.g., DH5α).
-
Positive clones are selected and verified by colony PCR and DNA sequencing.
d. Heterologous Expression in E. coli:
-
The confirmed expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance the production of soluble protein.
Recombinant Protein Purification
a. Cell Lysis:
-
The induced bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice or by using a French press.
-
The lysate is clarified by centrifugation to remove cell debris.
b. Immobilized Metal Affinity Chromatography (IMAC):
-
The clarified supernatant containing the His-tagged GBS is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged GBS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
c. (Optional) Further Purification and Buffer Exchange:
-
For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
-
The purified protein is then buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
Enzyme Assay and Product Analysis
a. Enzyme Assay:
-
The activity of the purified GBS is assayed in a reaction mixture containing:
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)
-
Purified GBS enzyme (a few micrograms)
-
Farnesyl diphosphate (FPP) substrate (typically in the low micromolar range)
-
-
The reaction mixture is overlaid with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.[12]
-
The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
b. Product Extraction and GC-MS Analysis:
-
The reaction is stopped, and the organic layer containing the products is collected.
-
The aqueous phase can be extracted again with the same organic solvent to ensure complete recovery of the products.
-
The combined organic extracts are dried over anhydrous Na2SO4 or MgSO4 and concentrated if necessary.
-
The product profile is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The identity of this compound is confirmed by comparing its mass spectrum and retention time with an authentic standard.
Experimental Workflow for GBS Characterization
Role in Signaling and Plant Defense
While the direct role of this compound in specific signaling pathways is not yet fully elucidated, its position as a key precursor to a wide range of sesquiterpenoids suggests its importance in plant defense.[13] Sesquiterpenes are well-known for their roles as phytoalexins (antimicrobial compounds), antifeedants against herbivores, and as signaling molecules in plant-insect interactions.[1][13] The production of this compound is therefore a critical step in the activation of these defense mechanisms. For instance, germacrenes have been implicated as insect pheromones.[1][2]
Conclusion
This compound synthase is a key enzyme in the biosynthesis of a diverse and biologically active class of natural products. This guide has provided a comprehensive overview of the current knowledge on GBS genes and their characterization, including detailed experimental protocols. Further research into the kinetic properties of dedicated this compound synthases from various sources and the elucidation of the signaling pathways in which this compound and its derivatives are involved will be crucial for fully realizing their potential in biotechnology and medicine. The ability to heterologously express and purify active GBS opens up avenues for the sustainable production of valuable sesquiterpenoids for the pharmaceutical and other industries.
References
- 1. germacrene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solanum habrochaites - NCBI - NLM [ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terpene Synthases and Terpene Variation in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - a central intermediate in sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
Stereochemistry of Germacrene B Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrene B, a member of the germacrane class of sesquiterpenes, is a crucial intermediate in the biosynthesis of a wide array of bicyclic sesquiterpenoids, including eudesmanes and guaianes.[1][2] Its flexible ten-membered ring structure gives rise to a complex stereochemical profile, characterized by the presence of multiple conformational isomers and planar chirality. Understanding the stereochemistry of this compound and its isomers is paramount for elucidating biosynthetic pathways, predicting reaction outcomes, and for the stereoselective synthesis of biologically active natural products. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its conformational landscape, enantiomeric stability, and the stereochemical outcomes of its key reactions. Detailed experimental protocols for the analysis and separation of this compound stereoisomers are also presented, along with quantitative data to aid in their characterization.
Stereochemical Features of this compound
Planar Chirality and Enantiomeric Stability
This compound possesses planar chirality due to the restricted rotation around the endocyclic double bonds within its ten-membered ring.[3] However, experimental evidence suggests that this compound and its derivatives, such as 15-hydroxythis compound, are not enantiomerically stable at room temperature.[3][4] Studies involving the incomplete Sharpless epoxidation of 15-hydroxythis compound resulted in the recovery of racemic starting material, indicating a rapid interconversion between its enantiomers.[3] This rapid racemization is a critical consideration in both the isolation of this compound from natural sources and in synthetic strategies targeting specific enantiomers. Consequently, this compound is typically isolated as a racemic mixture unless formed under enzymatic control, which can produce enantiomerically enriched or pure forms.[3]
Conformational Isomerism
The ten-membered ring of this compound is highly flexible, allowing it to adopt multiple conformations. Molecular mechanics calculations have identified four stable conformers, with one being the most energetically favorable.[5] Unlike Germacrene A, which exhibits significant line broadening in its NMR spectra due to the slow interconversion between its conformers, this compound shows sharp NMR signals at room temperature.[3][5] This indicates that the energy barrier for interconversion between the conformers of this compound is relatively low, leading to a fast exchange on the NMR timescale.[3] The specific conformation of this compound is a key determinant in the stereochemical outcome of its subsequent cyclization reactions.
Quantitative Data
A comprehensive understanding of the stereochemistry of this compound and its derivatives relies on quantitative analytical data. The following tables summarize key NMR and optical rotation data for this compound and some of its related compounds. Due to the rapid racemization of this compound, specific rotation data for its individual enantiomers are not available. However, the optical rotations of its stable, chiral cyclization products provide insight into the stereochemical course of their formation.
| Compound | ¹H NMR (CDCl₃) δ [ppm] | ¹³C NMR (CDCl₃) δ [ppm] | Reference |
| This compound | Data reported but specific assignments for conformers are not fully detailed in a single source. | Data reported, shows 15 sharp signals indicating fast conformational averaging. | [3][6] |
| Selina-3,7(11)-diene | Complex multiplets | Complex multiplets | [3] |
| (+)-γ-Selinene | Complex multiplets | Complex multiplets | [3] |
| Selina-4,7(11)-diene | Complex multiplets | Complex multiplets | [3] |
| (S)-9-Methylgermacrene-B | Specific assignments reported in literature. | Specific assignments reported in literature. | [7] |
Table 1: NMR Spectroscopic Data for this compound and Related Sesquiterpenes.
| Compound | Specific Rotation [α]D | Concentration (c), Solvent | Reference |
| Selina-3,7(11)-diene | -5.5° (25 °C) | 0.4, MeOH | [3] |
| (+)-γ-Selinene | -6.0° | 0.484 | [3] |
| Selina-4,7(11)-diene | +34° (24 °C) | 0.90 | [3] |
Table 2: Optical Rotation Data for Chiral Derivatives of this compound.
Experimental Protocols
The stereochemical analysis of this compound and its isomers often requires a combination of spectroscopic and chromatographic techniques. The following are detailed methodologies for key experiments.
Protocol 1: NMR Analysis of Stereoisomers using Chiral Shift Reagents
Objective: To resolve the signals of enantiomers in a racemic mixture of a this compound derivative to determine enantiomeric excess.
Materials:
-
Racemic sample of a suitable this compound derivative (e.g., an alcohol)
-
Deuterated chloroform (CDCl₃)
-
Chiral lanthanide shift reagent (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃)
-
NMR tubes
-
Microsyringe
Procedure:
-
Prepare a stock solution of the this compound derivative in CDCl₃ at a known concentration (e.g., 10 mg/mL).
-
Transfer a precise volume (e.g., 0.5 mL) of the stock solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Using a microsyringe, add a small, accurately weighed amount of the chiral shift reagent to the NMR tube.
-
Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Repeat step 5, incrementally adding the chiral shift reagent and acquiring spectra until optimal separation of the signals corresponding to the two enantiomers is observed.
-
Integrate the well-resolved signals of the two enantiomers to determine their relative ratio and calculate the enantiomeric excess (ee).
Protocol 2: Kinetic Resolution of 15-Hydroxythis compound via Sharpless Asymmetric Epoxidation
Objective: To enantioselectively epoxidize one enantiomer of racemic 15-hydroxythis compound, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic 15-hydroxythis compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane), anhydrous
-
4 Å molecular sieves, powdered and activated
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Activate the powdered 4 Å molecular sieves by heating under vacuum.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend the activated molecular sieves in anhydrous CH₂Cl₂.
-
Cool the suspension to -20 °C in a cooling bath.
-
To the cooled suspension, add (+)-diethyl tartrate followed by titanium(IV) isopropoxide via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of racemic 15-hydroxythis compound in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Slowly add the solution of tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve a good kinetic resolution.
-
Upon reaching the desired conversion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted 15-hydroxythis compound enantiomer and the epoxy alcohol diastereomers by column chromatography.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) for the Separation of Germacrene Isomers
Objective: To separate the enantiomers of a chiral Germacrene derivative.
Materials:
-
Racemic sample of the Germacrene derivative
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)
-
HPLC system with a UV detector
Procedure:
-
Dissolve the racemic sample in the mobile phase to be used for the separation.
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of n-hexane and isopropanol, 90:10 v/v) at a constant flow rate (e.g., 1 mL/min).
-
Inject a small volume of the sample solution onto the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
The two enantiomers should elute at different retention times.
-
Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the alcohol modifier) and the flow rate. For basic or acidic compounds, the addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase may improve peak shape and resolution.
Mandatory Visualizations
Caption: Conformational isomers of this compound in rapid equilibrium.
Caption: Biosynthetic pathway from FPP to this compound and its cyclization products.
Caption: Experimental workflow for the kinetic resolution of 15-hydroxythis compound.
Conclusion
The stereochemistry of this compound is a multifaceted topic with significant implications for natural product chemistry and drug discovery. Its planar chirality, coupled with rapid racemization at room temperature, presents unique challenges and opportunities for chemists. The existence of multiple, rapidly interconverting conformers is a key factor influencing the stereochemical outcome of its diverse cyclization reactions, which lead to the vast structural diversity of sesquiterpenoids. The application of advanced analytical techniques such as NMR spectroscopy with chiral shift reagents and chiral chromatography is essential for the stereochemical analysis and separation of this compound isomers and their derivatives. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working in this field, facilitating a deeper understanding and manipulation of the complex stereoworld of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - this compound – a central intermediate in sesquiterpene biosynthesis [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of Germacrene B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical properties of Germacrene B, a naturally occurring sesquiterpene hydrocarbon. The information presented herein is intended to support research and development efforts by providing key data on its boiling point and solubility characteristics.
Introduction to this compound
This compound is a member of the germacrane class of sesquiterpenoids, characterized by a 10-membered carbon ring. It is found in a variety of plants and essential oils and is of interest for its potential biological activities. A thorough understanding of its physical properties is fundamental for its extraction, purification, and formulation in potential therapeutic applications.
Quantitative Physical Properties
The physical properties of this compound have been reported in various chemical databases and literature. A summary of these quantitative data is presented in Table 1 for ease of reference and comparison. It is important to note that some of these values are estimated and may vary depending on the experimental conditions.
Table 1: Summary of Quantitative Physical Properties of this compound
| Physical Property | Value | Source |
| Boiling Point | 287.00 to 288.00 °C (at 760.00 mm Hg) (estimated) | The Good Scents Company[1] |
| 236 °C | Stenutz | |
| Water Solubility | 0.009 mg/L (at 25 °C) (estimated) | Human Metabolome Database[2] |
| Solubility in Organic Solvents | Soluble in alcohol | The Good Scents Company |
| Slightly soluble in chloroform | Cayman Chemical[3] | |
| Slightly soluble in methanol | Cayman Chemical[3] |
Experimental Protocols
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, methods such as distillation or the use of a Thiele tube are appropriate.
3.1.1. Distillation Method
A simple distillation apparatus can be used to determine the boiling point of a purified liquid sample of this compound.
-
Apparatus: A round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
The purified this compound sample is placed in the round-bottom flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This steady temperature is the boiling point.
-
3.1.2. Thiele Tube Method
This micro-method is suitable for small sample volumes.
-
Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube sealed at one end, and mineral oil.
-
Procedure:
-
A small amount of the this compound sample is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end down.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil.
-
The Thiele tube is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4][5][6]
-
3.2. Determination of Solubility
Solubility is typically determined by the equilibrium saturation method.
-
Apparatus: Vials, a constant temperature shaker or incubator, an analytical balance, and a suitable analytical instrument (e.g., GC-MS, HPLC).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a vial.
-
The vial is sealed and agitated in a constant temperature environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then filtered or centrifuged to remove the undissolved solute.
-
A known volume of the saturated solution is carefully removed and diluted.
-
The concentration of this compound in the diluted sample is quantified using a calibrated analytical method.
-
The solubility is then calculated and expressed in units such as mg/L or g/100 mL.
-
Workflow and Logical Relationships
The following diagram illustrates a general workflow for the characterization of the physical properties of a sesquiterpene like this compound, from sample acquisition to data analysis.
References
Methodological & Application
Application Notes and Protocols for Germacrene B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of various techniques for the extraction and purification of Germacrene B, a sesquiterpene of significant interest for its potential biological activities. The following protocols are designed to guide researchers in selecting and implementing the most suitable methods for their specific research and development needs.
Introduction to this compound
This compound is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants, including those of the Citrus, Solidago, and Stenocalyx genera. It is a key component of many essential oils and is recognized for its characteristic warm, sweet, and woody-spicy aroma. Beyond its olfactory properties, this compound and its isomers are precursors in the biosynthesis of a wide range of other sesquiterpenoids, making them valuable targets for natural product synthesis and drug discovery.
A Note on Stability: Germacrene isomers, including this compound, are known to be thermally labile and susceptible to acid-catalyzed rearrangements.[1] High temperatures and acidic conditions can lead to isomerization or degradation, yielding compounds like γ-elemene.[1] Therefore, careful control of extraction and purification conditions is crucial to maintain the integrity of the target molecule.
Extraction Techniques: A Comparative Overview
The selection of an appropriate extraction method is critical for maximizing the yield and preserving the purity of this compound. The most common techniques include steam distillation, solvent extraction, and supercritical fluid extraction (SFE).
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies to provide a comparative analysis of different extraction techniques. It is important to note that yields can vary significantly based on the plant material, its geographical origin, harvesting time, and the specific parameters of the extraction process.
| Plant Material | Extraction Method | Key Parameters | Essential Oil Yield (%) | This compound Content in Oil (%) | Reference(s) |
| Citrus aurantifolia (Lime) Peel | Steam Distillation | Not Specified | ~0.35% of whole oil | Not specified, but present | [2] |
| Citrus Peel | Supercritical CO2 Extraction | 15 MPa, 35 °C, 150 min, 23 L/h CO2 flow | 10.15% | Not specified | [3] |
| Citrus Peel | Soxhlet Extraction | Not Specified | 8.62% | Not specified | [3] |
| Solidago canadensis | Hydrodistillation | Not Specified | 0.27 ± 0.05% (dry mass) | Not specified, Germacrene D is dominant (34.9%) | [4] |
| Stenocalyx michelii | Hydrodistillation | Not Specified | Not specified | Major component | [5] |
Experimental Protocols: Extraction
Protocol 1: Steam Distillation for Essential Oil Extraction
Steam distillation is a traditional and widely used method for extracting volatile compounds like this compound from plant materials.[2]
Objective: To extract the essential oil rich in this compound from plant material.
Materials:
-
Fresh or dried plant material (e.g., lime peels, finely chopped)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Weigh the plant material and place it in the biomass flask of the steam distillation apparatus.
-
Assembly: Fill the boiling flask with distilled water to about two-thirds of its capacity and assemble the steam distillation apparatus.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.
-
Collection: Collect the distillate, which will consist of a biphasic mixture of water (hydrosol) and the immiscible essential oil.
-
Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Workflow for Steam Distillation:
Protocol 2: Solvent Extraction
Solvent extraction is a highly efficient method that can be tailored by selecting solvents of different polarities to target specific compounds. For the nonpolar this compound, nonpolar solvents like hexane are typically effective.
Objective: To extract this compound from plant material using an organic solvent.
Materials:
-
Dried and ground plant material
-
Organic solvent (e.g., n-hexane, ethanol, or ethyl acetate)
-
Soxhlet apparatus or a flask for maceration
-
Heating mantle (for Soxhlet) or shaker (for maceration)
-
Rotary evaporator
-
Filter paper
Procedure (Soxhlet Extraction):
-
Preparation: Place a known amount of dried, powdered plant material into a cellulose thimble.
-
Assembly: Place the thimble inside the Soxhlet extractor. Fill a round-bottom flask with the chosen solvent and assemble the Soxhlet apparatus.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble. The solvent will slowly fill the thimble until it reaches a certain level, at which point it will siphon back into the boiling flask, carrying the extracted compounds with it. This cycle is repeated for several hours.
-
Concentration: After the extraction is complete, concentrate the solvent containing the extracted compounds using a rotary evaporator to obtain the crude extract.
Procedure (Maceration):
-
Soaking: Submerge a known amount of the plant material in a chosen solvent in a sealed container.
-
Agitation: Agitate the mixture for a defined period (e.g., 24-72 hours) at room temperature or slightly elevated temperature.
-
Filtration: Filter the mixture to separate the solid plant material from the liquid extract.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.
Workflow for Solvent Extraction:
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE, particularly with carbon dioxide (CO2), is a green and highly tunable extraction method that is well-suited for thermally sensitive compounds like this compound.[3]
Objective: To extract this compound from plant material using supercritical CO2.
Materials:
-
Dried and ground plant material
-
Supercritical fluid extractor
-
High-purity CO2
-
Co-solvent (optional, e.g., ethanol)
Procedure:
-
Loading: Pack the dried and ground plant material into the extraction vessel of the SFE system.
-
Parameter Setting: Set the desired extraction parameters, including pressure, temperature, CO2 flow rate, and extraction time. Optimal conditions for citrus peel oil have been reported as 15 MPa and 35°C.[3]
-
Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then passes through the extraction vessel, dissolving the lipophilic compounds, including this compound.
-
Separation: The CO2-extract mixture flows into a separator vessel where the pressure and/or temperature is reduced, causing the CO2 to return to a gaseous state and release the extracted compounds.
-
Collection: Collect the extract from the separator. The gaseous CO2 can be recycled.
Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC offers higher resolution and is suitable for isolating highly pure compounds. A normal-phase HPLC method is generally preferred for the separation of nonpolar sesquiterpene hydrocarbons like this compound.
Objective: To achieve high-purity isolation of this compound from a partially purified fraction.
Materials:
-
Partially purified fraction containing this compound
-
Preparative HPLC system with a UV detector
-
Normal-phase preparative HPLC column (e.g., silica-based)
-
HPLC-grade solvents (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate)
-
Collection vials
Procedure:
-
Method Development (Analytical Scale): First, develop an analytical scale HPLC method to determine the optimal mobile phase composition for separating this compound from other components. A common mobile phase for normal-phase separation of sesquiterpenes is hexane.
-
System Preparation: Equilibrate the preparative HPLC system with the chosen mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter it through a syringe filter to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the preparative column. The components will be separated as they pass through the column.
-
Fraction Collection: Monitor the chromatogram from the UV detector. Collect the fraction corresponding to the peak of this compound as it elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC or GC-MS.
-
Solvent Removal: Remove the solvent from the purified fraction, typically under a stream of nitrogen or using a rotary evaporator at low temperature, to obtain pure this compound.
Workflow for Preparative HPLC:
Conclusion
The successful extraction and purification of this compound require careful consideration of the chosen methodology and strict control over experimental parameters to prevent degradation. Steam distillation and solvent extraction are effective for obtaining crude extracts, while supercritical fluid extraction offers a green and efficient alternative. For high-purity isolation, chromatographic techniques such as column chromatography and preparative HPLC are indispensable. The protocols provided herein serve as a comprehensive guide for researchers to isolate this compound for further investigation into its biological properties and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Content and Composition of Essential Oils from <em>Solidago canadensis</em> L. and <em>Solidago virgaurea</em> L. Growing in Estonia | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Antimicrobial Activity and Chemical Composition of Essential Oil Extracted from Solidago canadensis L. Growing Wild in Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
analytical methods for Germacrene B quantification
An Application Note on Analytical Methods for the Quantification of Germacrene B
Introduction
This compound is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants. It is a significant component of many essential oils and contributes to their characteristic aroma and biological activity.[1] As a key intermediate in the biosynthesis of other sesquiterpenes, its accurate quantification is crucial for researchers in phytochemistry, drug development, and quality control of plant-based products.[1] This document provides detailed protocols and application notes for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Primary Analytical Techniques
The quantification of volatile and semi-volatile compounds like this compound is predominantly achieved using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most frequently employed method for analyzing volatile terpenes.[2] It offers excellent separation and sensitive detection, allowing for both identification and quantification. Due to the thermal lability of some germacrenes, careful optimization of parameters like injector temperature is critical to prevent degradation and ensure accurate results.[3][4]
-
High-Performance Liquid Chromatography (HPLC) : While less common for volatile hydrocarbons, HPLC can be a powerful tool, especially for isolating thermally sensitive compounds or for samples in complex, non-volatile matrices.[5] A validated reversed-phase HPLC method has been successfully used for the pharmacokinetic study of the related compound germacrone.[6]
Experimental Workflow for this compound Quantification
The general process for quantifying this compound from a plant matrix involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound quantification.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for the analysis of this compound in essential oils or solvent extracts from plant materials.
Sample Preparation
-
Extraction : Extract a known weight of fresh or dried plant material (e.g., 10 g) with a suitable solvent like dichloromethane or hexane.[7] An ultrasonic bath can be used to improve extraction efficiency.[8][9]
-
Internal Standard : Add an internal standard (IS), such as n-tridecane or anisole, at a known concentration to the extract.[2][7] The IS helps to correct for variations in injection volume and instrument response.
-
Concentration & Filtration : Concentrate the extract under a gentle stream of nitrogen if necessary. Pass the final extract through a 0.45 µm syringe filter prior to injection.
GC-MS Instrumentation and Parameters
-
GC System : Agilent 6890 GC or equivalent.
-
Column : HP-5MS or DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[3][10]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[11]
-
Injector : Split/splitless injector. A split ratio of 5:1 or 20:1 is common.[10]
-
Injector Temperature : Crucial Parameter. Set to a lower temperature (e.g., 150-210°C) to minimize thermal degradation of this compound.[3] Direct injection or cool on-column techniques are recommended if available.[12]
-
Oven Temperature Program :
-
MS System : Agilent 5975 MSD or equivalent.
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Acquisition Mode : Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Calibration and Quantification
-
Stock Solution : Prepare a stock solution of pure this compound standard in hexane.
-
Calibration Standards : Create a series of calibration standards by diluting the stock solution. Each standard should contain the internal standard at the same concentration used in the samples.
-
Calibration Curve : Inject the standards and plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
Quantification : Inject the prepared sample, determine the peak area ratio, and calculate the concentration of this compound using the linear regression equation from the calibration curve.
Method Validation Data (Typical Values for Terpene Analysis)
The following table summarizes typical validation parameters for GC-MS methods used in terpene analysis, as reported in the literature.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.25 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.75 µg/mL | [2] |
| Recovery | 79 - 105.7% | [2][9] |
| Precision (%RSD) | 0.32 - 8.47% | [2] |
| Accuracy (% Bias) | < 10% | [9] |
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method developed for the semi-preparative isolation of this compound and can be used for quantification with a suitable detector.[5] It is particularly useful for separating terpene hydrocarbons from more polar compounds.
Sample Preparation
-
Extraction : Prepare a solvent extract as described in the GC-MS protocol (Section 1.1), preferably using hexane.
-
Filtration : Filter the extract through a 0.45 µm syringe filter suitable for organic solvents.
HPLC Instrumentation and Parameters
-
HPLC System : Standard HPLC system with a pump, injector, and UV detector.
-
Column : Normal-phase silica column. For better separation, using multiple columns in tandem has been shown to be effective.[5]
-
Mobile Phase : Isocratic elution with 100% n-Hexane.[5]
-
Flow Rate : 1.0 - 2.0 mL/min.
-
Detector : UV detector set at a low wavelength (e.g., 210 nm), as hydrocarbons have weak chromophores.
-
Column Temperature : Ambient room temperature.
Calibration and Quantification
The calibration and quantification procedure is analogous to the GC-MS method. A calibration curve is constructed by injecting standards of known this compound concentration and plotting peak area against concentration. Due to the potential for weak UV absorbance, achieving low detection limits may be challenging compared to GC-MS.
Method Validation Data (Typical Values for HPLC Analysis)
The following table summarizes validation parameters for an HPLC method used to analyze the related compound germacrone in plasma.[6]
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 8.08 - 808 ng/mL | [6] |
| Limit of Quantification (LOQ) | 8.08 ng/mL | [6] |
| Recovery | > 80% | [6] |
Method Selection Logic
The choice between GC-MS and HPLC depends primarily on the sample matrix and the volatility of the target analyte.
Caption: Logic diagram for selecting an analytical method.
Summary of Quantitative Data
This table presents examples of this compound and Germacrene D quantities found in different plant sources from published studies.
| Compound | Plant Source | Concentration | Analytical Method | Reference |
| This compound | Key Lime Peel Oil | ~0.35% of whole oil | GC | [5] |
| This compound | Lycopersicon esculentum | 11% of sesquiterpenes | Radio-GC | [4] |
| Germacrene D | Bursera ruticola | 1.06 ± 0.33 mg/g fresh leaf | GC-MS | [7] |
| Germacrene D | Bursera copallifera | 0.14 ± 0.02 mg/g fresh leaf | GC-MS | [7] |
Conclusion
GC-MS is the preferred and most robust method for the routine quantification of this compound in various plant-derived samples. Key to accurate analysis is the careful control of injector temperature to prevent thermal rearrangement. While HPLC is a viable alternative, particularly for isolation or for samples in complex matrices, its sensitivity for hydrocarbon analysis may be lower. Both methods require proper validation and the use of certified reference standards for reliable quantification.
References
- 1. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A HPLC method for the analysis of germacrone in rabbit plasma and its application to a pharmacokinetic study of germacrone after administration of zedoary turmeric oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
Application Notes and Protocols for the GC-MS Analysis of Germacrene B in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of Germacrene B in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a significant sesquiterpene, is a subject of interest for its potential biological activities and its contribution to the aromatic profile of many essential oils.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following table summarizes the percentage of this compound found in a selection of essential oils as reported in scientific literature.
| Plant Species | Family | Plant Part Used | Percentage of this compound (%) |
| Dahlia imperialis | Asteraceae | Not Specified | 31.95[1] |
| Eugenia uniflora | Myrtaceae | Not Specified | 21.2[2] |
| Vitex agnus-castus | Verbenaceae | Fruits | 13.72 |
| Araucaria heterophylla (Fresh) | Araucariaceae | Stem Bark | 10.63[3] |
| Araucaria heterophylla (Dry) | Araucariaceae | Stem Bark | 10.37[3] |
| Solidago canadensis | Asteraceae | Stems | >5 |
| Eugenia florida | Myrtaceae | Leaves | 2.17[2] |
| Rhododendron sp. | Ericaceae | Not Specified | 0.8 |
Experimental Protocols
This section outlines a detailed methodology for the GC-MS analysis of this compound in essential oils.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Dilution: Accurately weigh approximately 10 mg of the essential oil into a 2 mL autosampler vial.
-
Solvent Addition: Add 1 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to the vial. The choice of solvent may depend on the specific essential oil matrix.
-
Internal Standard (for quantification): For accurate quantification, add a known concentration of an internal standard. A suitable internal standard could be a hydrocarbon that does not co-elute with any of the sample components, such as n-alkanes (e.g., C13-C30).
-
Homogenization: Gently vortex the vial for 30 seconds to ensure complete dissolution and homogenization of the sample.
-
Filtration (if necessary): If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial to prevent contamination of the GC inlet and column.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1 to 100:1, adjust based on sample concentration) |
| Oven Temperature Program | - Initial temperature: 60 °C, hold for 2 minutes- Ramp: 3 °C/min to 240 °C- Hold: 5 minutes at 240 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent peak) |
Data Analysis and Identification
-
Peak Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with reference spectra in commercial mass spectral libraries such as NIST (National Institute of Standards and Technology) and Wiley.
-
Retention Index (RI): For a more confident identification, calculate the Kovats Retention Index (RI) of the peak corresponding to this compound. This is done by analyzing a mixture of n-alkanes under the same chromatographic conditions. The RI of the analyte is then calculated relative to the retention times of the bracketing n-alkanes. Compare the calculated RI with literature values for this compound on a similar stationary phase.
-
Quantification: The percentage of this compound in the essential oil can be determined by the area normalization method, assuming that the response factor for all components is equal. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of this compound. The concentration is then calculated based on the peak area ratio of this compound to the internal standard.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the HPLC Isolation of Germacrene B from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrene B is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants, contributing to their characteristic aroma and exhibiting a range of biological activities. As a volatile and thermally labile compound, its efficient isolation and purification are crucial for further pharmacological studies and potential drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and scalable method for the isolation of this compound from complex plant extracts.
These application notes provide detailed protocols for both normal-phase and reversed-phase HPLC for the successful isolation of this compound. The methodologies are designed to yield high-purity this compound suitable for subsequent analytical characterization and biological assays.
Experimental Protocols
Protocol 1: Normal-Phase HPLC for the Isolation of this compound
This protocol is particularly effective for the separation of non-polar compounds like sesquiterpene hydrocarbons and is based on a successful method for isolating this compound from lime peel oil.[1]
1. Sample Preparation (Essential Oil Extraction)
-
Objective: To extract the volatile essential oil fraction containing this compound from the plant material.
-
Procedure:
-
Obtain fresh or dried plant material (e.g., leaves, peels).
-
Perform steam distillation or hydrodistillation to extract the essential oil. To minimize thermal degradation of labile compounds like this compound, maintain the distillation temperature as low as possible.
-
Alternatively, for heat-sensitive materials, perform solvent extraction with a non-polar solvent such as n-hexane or pentane at a low temperature.
-
Collect the essential oil and dry it over anhydrous sodium sulfate.
-
Store the extracted oil at -20°C in a sealed vial under a nitrogen atmosphere to prevent degradation and volatilization.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: Silica gel column(s) (e.g., three 250 x 10 mm, 5 µm particle size columns connected in tandem for increased resolution).[1]
-
Mobile Phase: 100% n-Hexane (HPLC grade).
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 100 µL of the essential oil diluted in n-hexane (e.g., 1:10 v/v).
-
Temperature: Ambient.
3. Fraction Collection and Post-Purification
-
Monitor the chromatogram for the elution of peaks. The retention time of this compound will need to be determined by injecting a standard or by subsequent analysis of the collected fractions.
-
Collect the fractions corresponding to the target peak in pre-weighed, chilled vials.
-
Evaporate the n-hexane from the collected fractions under a gentle stream of nitrogen at a low temperature (e.g., 0°C in an ice bath) to prevent the loss of the volatile this compound.
-
Once the solvent is removed, weigh the vial to determine the yield of the isolated compound.
-
Confirm the purity and identity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Reversed-Phase HPLC for the Isolation of this compound
Reversed-phase HPLC is a widely used technique for the separation of a broad range of natural products. This protocol provides a general framework that can be optimized for specific plant extracts.
1. Sample Preparation
-
Objective: To prepare a clean sample extract suitable for RP-HPLC injection.
-
Procedure:
-
Extract the plant material with methanol or ethanol.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 40°C.
-
Perform a liquid-liquid partition of the crude extract between n-hexane and a polar solvent (e.g., methanol/water 9:1 v/v) to separate non-polar compounds like this compound into the hexane phase.
-
Collect the hexane fraction and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of acetonitrile or methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution:
-
0-5 min: 60% B
-
5-25 min: Linear gradient from 60% to 95% B
-
25-30 min: 95% B (isocratic)
-
30.1-35 min: Return to 60% B (column re-equilibration)
-
-
Flow Rate: 3.0 mL/min.
-
Injection Volume: 100-500 µL, depending on the concentration of the extract.
-
Temperature: Ambient.
3. Fraction Collection and Post-Purification
-
Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
To the collected aqueous-organic fractions, add an equal volume of water and perform a liquid-liquid extraction with a non-polar solvent like n-pentane.[4]
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and carefully evaporate the solvent under a stream of nitrogen at low temperature.
-
Determine the yield and assess the purity of the isolated this compound using GC-MS and NMR.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the HPLC isolation of this compound and related sesquiterpenes. Actual values may vary depending on the specific plant matrix and instrumentation.
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC | Reference |
| Column Type | Silica Gel | C18 (ODS) | [1][4] |
| Mobile Phase | n-Hexane | Acetonitrile/Water Gradient | [1][4] |
| Detection Wavelength | 220 nm | 205 nm | [2][3] |
| Typical Purity | >95% | >95% | [4] |
| Typical Yield | Dependent on source material | Dependent on source material | [4] |
| Retention Time (this compound) | Not explicitly stated, but elutes with other sesquiterpene hydrocarbons | Dependent on gradient, but typically in the non-polar region of the chromatogram | [1] |
Visualizations
Caption: Normal-Phase HPLC Workflow for this compound Isolation.
Caption: Reversed-Phase HPLC Workflow for this compound Isolation.
References
Application Notes and Protocols for the Synthesis of Germacrene B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of Germacrene B, a key intermediate in the biosynthesis of many sesquiterpenes, and its structural analogs. The methodologies presented herein are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in natural product synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a naturally occurring sesquiterpene featuring a 10-membered carbocyclic ring. Its unique structure and its role as a precursor to a wide array of more complex sesquiterpenoids, such as eudesmanes, guaianes, and selinanes, make it a target of significant synthetic interest.[1][2] Access to this compound and its analogs allows for the exploration of their potential biological activities and the development of novel therapeutic agents. This document outlines two primary synthetic routes to this compound: a classic approach starting from germacrone and a modern, enantioselective synthesis commencing with farnesol. Additionally, protocols for the transformation of the germacrene skeleton into various analogs through transannular cyclization are described.
Data Presentation
The following tables summarize the quantitative data associated with the synthetic protocols detailed in this document, allowing for easy comparison of yields and conditions.
Table 1: Synthesis of Epoxy-Germacrenol from Farnesol
| Step | Reagents and Conditions | Product | Yield (%) |
| 1. Sharpless Asymmetric Epoxidation | farnesol, Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂ | (2R,3S)-2,3-epoxyfarnesol | ~90 |
| 2. Parikh-Doering Oxidation | (2R,3S)-2,3-epoxyfarnesol, SO₃·py, iPr₂NEt, DMSO, CH₂Cl₂ | (2R,3S)-2,3-epoxyfarnesal | ~70 (over 2 steps) |
| 3. Regioselective Chlorination | (2R,3S)-2,3-epoxyfarnesal, PhSeCl, NCS, CH₂Cl₂ | chlorinated epoxy aldehyde | 63 (over 3 steps) |
| 4. Pd-Catalyzed Macrocyclization | chlorinated epoxy aldehyde, Pd(PPh₃)₂Cl₂, K₂CO₃, Et₂Zn, DMA | (+)-Epoxy-germacrenol | 42 |
Table 2: Synthesis of this compound from Germacrone
| Step | Reagents and Conditions | Product | Yield (%) |
| 1. Reduction of Ketone | germacrone, reducing agent (e.g., NaBH₄) | germacrol | Not specified |
| 2. Acetylation | germacrol, acetic anhydride, pyridine | germacrol acetate | Not specified |
| 3. Reductive Deoxygenation | germacrol acetate, Li, NH₃ (Birch reduction) | This compound | Not specified |
Table 3: Synthesis of Germacrene Analogs via Transannular Cyclization
| Starting Material | Reagents and Conditions | Product(s) | Yield (%) |
| This compound | Al₂O₃ | selina-3,7(11)-diene and γ-selinene (1:1 mixture) | Not specified |
| This compound | diluted H₂SO₄ in acetone | (rac)-juniper camphor | quantitative |
| Acoragermacrone | Acid | acolamone and isoacolamone | 55 and 23 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (+)-Epoxy-Germacrenol from Farnesol
This protocol is adapted from the work of Baran and coworkers and provides an efficient and scalable route to an important germacrene intermediate.[3]
1.1 Sharpless Asymmetric Epoxidation of Farnesol
-
Materials: Farnesol, titanium(IV) isopropoxide (Ti(OiPr)₄), (+)-diethyl tartrate ((+)-DET), tert-butyl hydroperoxide (TBHP, 5.5 M in decane), anhydrous dichloromethane (CH₂Cl₂), 4Å molecular sieves.
-
Procedure:
-
To a stirred suspension of activated 4Å molecular sieves in anhydrous CH₂Cl₂ at -20 °C is added Ti(OiPr)₄ followed by (+)-DET.
-
The mixture is stirred for 30 minutes at -20 °C.
-
A solution of farnesol in CH₂Cl₂ is added dropwise.
-
TBHP is added dropwise, and the reaction is stirred at -20 °C for 4-6 hours.
-
The reaction is quenched by the addition of water and allowed to warm to room temperature.
-
The mixture is filtered through celite, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford (2R,3S)-2,3-epoxyfarnesol.
-
1.2 Parikh-Doering Oxidation
-
Materials: (2R,3S)-2,3-epoxyfarnesol, sulfur trioxide pyridine complex (SO₃·py), N,N-diisopropylethylamine (iPr₂NEt), dimethyl sulfoxide (DMSO), anhydrous CH₂Cl₂.
-
Procedure:
-
To a solution of (2R,3S)-2,3-epoxyfarnesol in anhydrous CH₂Cl₂ and DMSO at 0 °C is added iPr₂NEt.
-
SO₃·py is added portion-wise, and the reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give crude (2R,3S)-2,3-epoxyfarnesal, which is used in the next step without further purification.
-
1.3 Regioselective Chlorination
-
Materials: Crude (2R,3S)-2,3-epoxyfarnesal, phenylselenyl chloride (PhSeCl), N-chlorosuccinimide (NCS), anhydrous CH₂Cl₂.
-
Procedure:
-
To a solution of the crude epoxyfarnesal in anhydrous CH₂Cl₂ is added PhSeCl.
-
NCS is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is concentrated and purified by flash column chromatography to yield the chlorinated epoxy aldehyde.
-
1.4 Palladium-Catalyzed Macrocyclization
-
Materials: Chlorinated epoxy aldehyde, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), potassium carbonate (K₂CO₃), diethylzinc (Et₂Zn, 1.0 M in hexanes), anhydrous N,N-dimethylacetamide (DMA).
-
Procedure:
-
A solution of the chlorinated epoxy aldehyde in anhydrous DMA is added via syringe pump over 1.5 hours to a stirred solution of Pd(PPh₃)₂Cl₂ and K₂CO₃ in DMA at 50 °C.
-
Simultaneously, a solution of Et₂Zn in hexanes is added via syringe pump over 1.5 hours.
-
After the addition is complete, the reaction is stirred for an additional 30 minutes at 50 °C.
-
The reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by flash column chromatography affords (+)-epoxy-germacrenol.
-
Protocol 2: Synthesis of this compound from Germacrone
This classic synthesis provides a route to this compound from the readily available natural product germacrone.[1]
2.1 Reduction of Germacrone
-
Materials: Germacrone, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Germacrone is dissolved in methanol at 0 °C.
-
NaBH₄ is added portion-wise, and the reaction is stirred until complete consumption of the starting material as monitored by TLC.
-
The reaction is quenched by the addition of water and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give germacrol.
-
2.2 Acetylation of Germacrol
-
Materials: Germacrol, acetic anhydride, pyridine.
-
Procedure:
-
Germacrol is dissolved in pyridine and cooled to 0 °C.
-
Acetic anhydride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water and extracted with diethyl ether.
-
The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated to yield germacrol acetate.
-
2.3 Birch Reduction of Germacrol Acetate
-
Materials: Germacrol acetate, lithium metal, anhydrous liquid ammonia, anhydrous ethanol.
-
Procedure:
-
A flask equipped with a dry ice condenser is charged with liquid ammonia at -78 °C.
-
Lithium metal is added in small pieces until a persistent blue color is obtained.
-
A solution of germacrol acetate in anhydrous ethanol is added dropwise.
-
The reaction is stirred at -78 °C until the blue color disappears.
-
The reaction is quenched by the careful addition of solid ammonium chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by chromatography yields this compound.
-
Protocol 3: Synthesis of Germacrene Analogs via Transannular Cyclization
This compound and its derivatives can be converted into various bicyclic sesquiterpene skeletons through acid-catalyzed transannular cyclization reactions.
3.1 Alumina-Mediated Cyclization of this compound
-
Materials: this compound, neutral alumina.
-
Procedure:
-
A solution of this compound in a non-polar solvent (e.g., hexane) is passed through a column of neutral alumina.[1]
-
Elution with the same solvent and concentration of the eluate affords a mixture of selinane-type dienes.
-
3.2 Acid-Catalyzed Cyclization to Juniper Camphor
-
Materials: this compound, dilute sulfuric acid, acetone.
-
Procedure:
-
This compound is treated with a catalytic amount of dilute sulfuric acid in acetone.[1]
-
The reaction is stirred at room temperature until completion.
-
Work-up and purification provide (rac)-juniper camphor.
-
Mandatory Visualizations
Caption: Enantioselective synthesis of (+)-epoxy-germacrenol from farnesol.
Caption: Classic synthesis of this compound from germacrone.
Caption: Transannular cyclization of this compound to its analogs.
References
Application Notes and Protocols: Utilizing Germacrene B Derivatives as Chiral Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Germacrene B's Chirality
This compound, a sesquiterpene with a 10-membered ring, possesses planar chirality. However, its utility as a chiral starting material in enantioselective synthesis is severely hampered by its conformational flexibility, which leads to rapid racemization at room temperature.[1][2] This chiral instability means that even if an enantiomerically pure form of this compound could be isolated, it would quickly lose its optical purity, rendering it unsuitable for stereocontrolled transformations.
This document provides application notes and detailed protocols for a powerful strategy to overcome this limitation: the use of a functionalized derivative, 15-hydroxythis compound, in an asymmetric epoxidation reaction. This approach allows for the creation of a stable chiral intermediate that can be further elaborated into complex, enantioenriched sesquiterpene frameworks, such as those of the guaiane family.
Strategy: Derivatization and Asymmetric Epoxidation
The core strategy involves the conversion of the achiral or racemic this compound precursor into an allylic alcohol derivative, 15-hydroxythis compound. This derivative can then undergo a Sharpless asymmetric epoxidation. This reaction proceeds as a kinetic resolution, selectively epoxidizing one enantiomer of the rapidly interconverting 15-hydroxythis compound, leading to a highly enantioenriched epoxy alcohol.[3] This chiral, stable epoxide is a versatile intermediate for subsequent stereoselective transformations.
The overall workflow can be summarized as follows:
Experimental Protocols
Protocol 1: Synthesis of 15-Hydroxythis compound
This protocol describes the preparation of the key allylic alcohol intermediate. The synthesis starts from a suitable precursor that can be converted to the germacrene skeleton.
Materials:
-
This compound precursor (e.g., germacrone)
-
Reducing agent (e.g., NaBH₄)
-
Solvent (e.g., Methanol)
-
Standard workup and purification reagents and equipment
Procedure:
-
Dissolve the this compound precursor in the chosen solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent portion-wise, monitoring the reaction by TLC.
-
After completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 15-hydroxythis compound.
Protocol 2: Sharpless Asymmetric Epoxidation of 15-Hydroxythis compound
This protocol details the kinetic resolution of racemic 15-hydroxythis compound to produce an enantioenriched epoxy alcohol.
Materials:
-
15-hydroxythis compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Anhydrous dichloromethane (DCM)
-
3Å molecular sieves
-
Standard workup and purification reagents and equipment
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DCM and powdered 3Å molecular sieves.
-
Cool the suspension to -20 °C.
-
Add Ti(OiPr)₄ followed by (+)-DET. Stir for 30 minutes at -20 °C.
-
Add a solution of 15-hydroxythis compound in DCM dropwise.
-
Add TBHP dropwise, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through celite to remove titanium salts.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantioenriched epoxy alcohol.
Protocol 3: Acid-Catalyzed Cyclization to Guaiane Sesquiterpenes
This protocol describes the transannular cyclization of the chiral epoxy alcohol to form the bicyclic guaiane skeleton. The choice of acid catalyst can influence the selectivity of the cyclization.[4]
Materials:
-
Enantioenriched epoxy alcohol from Protocol 2
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Scandium(III) triflate (Sc(OTf)₃))
-
Anhydrous solvent (e.g., DCM or toluene)
-
Standard workup and purification reagents and equipment
Procedure:
-
Dissolve the enantioenriched epoxy alcohol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the acid catalyst and stir the reaction, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the enantioenriched guaiane sesquiterpene(s).
Data Presentation
The following table summarizes typical quantitative data for the key transformations.
| Step | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Sharpless Asymmetric Epoxidation | 15-Hydroxythis compound | Chiral Epoxy Alcohol | Ti(OiPr)₄, (+)-DET, TBHP | High | >95% | [3] |
| Acid-Catalyzed Cyclization (p-TsOH) | Chiral Epoxy Alcohol | Guaiane Diol A | p-TsOH | ~60-70 | Maintained | [4] |
| Acid-Catalyzed Cyclization (Sc(OTf)₃) | Chiral Epoxy Alcohol | Guaiane Diol B | Sc(OTf)₃ | ~67 | Maintained | [4] |
Signaling Pathways and Logical Relationships
The synthetic pathway starting from a this compound precursor can be visualized as a sequence of chemical transformations leading to the desired chiral products.
Conclusion
While this compound itself is not a viable chiral starting material due to its inherent instability, its derivatives can be effectively employed in asymmetric synthesis. The Sharpless asymmetric epoxidation of 15-hydroxythis compound provides a reliable method for accessing enantioenriched epoxy alcohols. These chiral building blocks are valuable intermediates that can be converted into complex sesquiterpene skeletons with high stereocontrol. This strategy opens avenues for the synthesis of novel, optically active compounds for evaluation in drug discovery and development programs.
References
- 1. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. research.wur.nl [research.wur.nl]
- 4. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Germacrene B in Insect Pheromone Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrene B, a naturally occurring sesquiterpene hydrocarbon, plays a significant role in the chemical ecology of insects, acting as a key component of sex pheromones in certain species. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in insect pheromone research. The information is intended to guide researchers in studying insect behavior, developing pest management strategies, and exploring potential applications in drug development. This compound is found in various plants and is also produced by some insects. It has demonstrated insecticidal and repellent properties against a range of pests. A notable derivative, 9-methylgermacrene-B, has been identified as the sex pheromone of the sandfly Lutzomyia longipalpis, a vector for visceral leishmaniasis.
I. Applications of this compound and its Derivatives
This compound and its analogs have several applications in insect pheromone research, primarily centered around understanding and manipulating insect behavior.
-
Pheromone Identification and Characterization: this compound and its methylated form, 9-methylgermacrene-B, are crucial standards for identifying and quantifying pheromone components from insect extracts.
-
Behavioral Studies: Synthetic this compound and its derivatives are used in behavioral assays to study mating behaviors, attraction, and repulsion in various insect species.
-
Pest Management: The attractant properties of pheromones containing this compound derivatives can be exploited in pest management strategies such as mass trapping and mating disruption. Field studies have demonstrated the effectiveness of synthetic 9-methylgermacrene-B in attracting sand flies.[1][2]
-
Vector Control: For disease vectors like Lutzomyia longipalpis, understanding the role of 9-methylgermacrene-B is critical for developing targeted control methods to reduce disease transmission.
II. Quantitative Data on Pheromonal Activity
The following tables summarize the quantitative data on the behavioral responses of Lutzomyia longipalpis to its sex pheromone, 9-methylgermacrene-B.
Table 1: Behavioral Response of Female Lutzomyia longipalpis to 9-Methylgermacrene-B in a Y-Tube Olfactometer
| Test Compound | Concentration | Percent Attraction | Statistical Significance (p-value) |
| Natural Pheromone Extract | 1 male equivalent | 72% | - |
| Racemic (±)-9-Methylgermacrene-B | 1 male equivalent | 77% | Not significantly different from natural |
| (S)-9-Methylgermacrene-B | 1 male equivalent | 67% | Not significantly different from natural |
| (R)-9-Methylgermacrene-B | 1 male equivalent | 56% | Significantly lower than natural (p < 0.05) |
Source: Adapted from Hamilton et al. (1999)[3]
Table 2: Field Attraction of Lutzomyia longipalpis to Synthetic 9-Methylgermacrene-B
| Pheromone Dose | Mean Number of Female Sand Flies Captured | Fold Increase vs. 10mg Dose |
| 10 mg | - | - |
| 50 mg | 4.8 to 6.3 times more than 10mg | ~5.5 |
Source: Adapted from a community deployment study.[2]
Table 3: Long-Distance Attraction of Lutzomyia longipalpis to Synthetic 9-Methylgermacrene-B in Mark-Release-Recapture Experiments
| Distance from Release Point | Recapture Rate |
| Up to 30 meters | Successful recapture |
Source: Adapted from a field study on long-distance attraction.[1]
III. Experimental Protocols
This section provides detailed protocols for key experiments involving this compound and its derivatives in insect pheromone research.
Protocol 1: Extraction of 9-Methylgermacrene-B from Lutzomyia longipalpis
Objective: To extract the sex pheromone from male sand flies for chemical analysis.
Materials:
-
Male Lutzomyia longipalpis (4-7 days old)
-
Hexane (analytical grade)
-
Glass vials with PTFE-lined caps
-
Microsyringe
-
Vortex mixer
-
Nitrogen gas supply
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Collect male sand flies and kill them by freezing at -20°C.
-
Place a known number of whole male flies (e.g., 20-50) into a clean glass vial.
-
Add a precise volume of hexane to the vial (e.g., 100 µL).
-
Vortex the vial for 1-2 minutes to facilitate the extraction of cuticular and glandular lipids.
-
Carefully transfer the hexane extract to a clean vial using a microsyringe, avoiding the transfer of insect bodies.
-
Concentrate the extract to the desired volume (e.g., 10 µL) under a gentle stream of nitrogen gas.
-
The extract is now ready for analysis by GC-MS.
Source: Adapted from Hamilton et al. (1996) and other sources.[4][5][6]
Protocol 2: Chemical Analysis of 9-Methylgermacrene-B by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify 9-methylgermacrene-B in an insect extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Splitless mode, temperature 250°C.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230°C.
-
Procedure:
-
Sample Injection: Inject 1 µL of the hexane extract into the GC-MS.
-
Identification:
-
Compare the mass spectrum of the peak of interest with a reference spectrum of authentic 9-methylgermacrene-B from a spectral library (e.g., NIST).
-
Compare the retention time of the peak with that of a synthetic 9-methylgermacrene-B standard.
-
-
Quantification:
-
Prepare a series of standard solutions of synthetic 9-methylgermacrene-B of known concentrations in hexane.
-
Inject the standards into the GC-MS to create a calibration curve by plotting peak area against concentration.
-
Inject the insect extract and determine the peak area of 9-methylgermacrene-B.
-
Calculate the concentration of 9-methylgermacrene-B in the extract using the calibration curve.
-
Protocol 3: Y-Tube Olfactometer Bioassay for Sand Fly Attraction
Objective: To evaluate the behavioral response of female Lutzomyia longipalpis to 9-methylgermacrene-B.
Materials:
-
Y-tube olfactometer (glass)
-
Air pump and flow meters
-
Charcoal-filtered and humidified air
-
Female Lutzomyia longipalpis (4-7 days old, starved for 12 hours)
-
Synthetic (±)-9-methylgermacrene-B
-
Hexane (solvent control)
-
Filter paper discs
-
Micropipettes
Procedure:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with solvent and bake at 120°C before each experiment to remove any residual odors.
-
Connect the air pump to the two arms of the Y-tube, ensuring a constant and equal airflow (e.g., 100 mL/min) through each arm.
-
-
Stimulus Preparation:
-
Dissolve the synthetic 9-methylgermacrene-B in hexane to achieve the desired concentrations (e.g., corresponding to 1 male equivalent).
-
Apply 10 µL of the test solution onto a filter paper disc and allow the solvent to evaporate for 30 seconds.
-
For the control, apply 10 µL of pure hexane to another filter paper disc.
-
-
Bioassay:
-
Place the filter paper with the test compound in one arm of the olfactometer and the control filter paper in the other arm.
-
Introduce a single female sand fly into the base of the Y-tube.
-
Observe the sand fly's behavior for a set period (e.g., 5 minutes).
-
A choice is recorded when the sand fly moves a certain distance into one of the arms (e.g., past a line 5 cm from the junction) and remains there for at least 30 seconds.
-
After each trial, clean the Y-tube and rotate it 180 degrees to avoid positional bias.
-
Repeat the experiment with a sufficient number of individuals (e.g., 30-50) for statistical analysis.
-
-
Data Analysis:
-
Calculate the percentage of sand flies choosing the treatment arm and the control arm.
-
Use a chi-square test or a binomial test to determine if there is a significant preference for the test compound over the control.
-
Source: Adapted from Hamilton et al. (1999) and other sources describing Y-tube olfactometer assays.[3][7]
IV. Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
References
- 1. Synthetic sex-aggregation pheromone of Lutzomyia longipalpis, the South American sand fly vector of Leishmania infantum, attracts males and females over long-distance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Community deployment of a synthetic pheromone of the sand fly Lutzomyia longipalpis co-located with insecticide reduces vector abundance in treated and neighbouring untreated houses: Implications for control of Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Sex Pheromone Attracts the Leishmaniasis Vector Lutzomyia longipalpis (Diptera: Psychodidae) to Traps in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the sex pheromone of Lutzomyia longipalpis (Lutz & Neiva, 1912) (Diptera: Psychodidae) from Asunción, Paraguay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Activity of Germacrene B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial, and anti-biofilm activities of Germacrene B, a sesquiterpene of interest for its potential therapeutic properties. The following sections outline the methodologies for determining its efficacy against various microbial pathogens.
Introduction
This compound, a naturally occurring sesquiterpene hydrocarbon, is found in a variety of plants and has been noted for its potential antimicrobial and insecticidal properties.[1] As part of the broader family of germacrenes, it is a volatile organic compound that contributes to the essential oils of many plant species.[1] The investigation into its antimicrobial capabilities is a growing area of research, particularly in the search for new therapeutic agents to combat antibiotic-resistant pathogens. This document provides standardized protocols for the systematic evaluation of this compound's antimicrobial efficacy. While specific quantitative data for this compound is limited in publicly available literature, the protocols outlined below are based on established methods for testing natural products, including other sesquiterpenes like Germacrene D.[2]
Data Presentation
Quantitative data from antimicrobial assays should be recorded and presented in a clear, tabular format to facilitate comparison and analysis. Below are template tables with example data for a related germacrene derivative, 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene, which has a reported Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Enterococcus faecalis and Staphylococcus aureus.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of a Germacrene Derivative
| Microorganism | ATCC Strain Number | MIC (µg/mL) |
| Enterococcus faecalis | 29212 | 64 |
| Staphylococcus aureus | 29213 | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) of a Germacrene Derivative
| Microorganism | ATCC Strain Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Enterococcus faecalis | 29212 | 64 | 128 | 2 | Bactericidal |
| Staphylococcus aureus | 29213 | 64 | 256 | 4 | Bactericidal |
Table 3: Anti-Biofilm Activity of this compound (Hypothetical Data)
| Microorganism | ATCC Strain Number | This compound Conc. (µg/mL) | % Biofilm Inhibition |
| Pseudomonas aeruginosa | 27853 | 32 | 25% |
| Pseudomonas aeruginosa | 27853 | 64 | 55% |
| Pseudomonas aeruginosa | 27853 | 128 | 80% |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to exponential phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Protocol:
-
Prepare a 0.5 McFarland standard suspension of the test microorganism in sterile saline, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Add 100 µL of the diluted bacterial suspension to each well containing the different concentrations of this compound.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and spreader
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[4][5]
Materials:
-
Bacterial culture in exponential growth phase
-
CAMHB
-
This compound at concentrations relative to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Sterile test tubes or flasks
-
MHA plates
-
Sterile saline for dilutions
Protocol:
-
Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add this compound to different flasks to achieve the desired final concentrations (e.g., 1x, 2x, and 4x MIC). Include a growth control without the compound.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL against time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.[6]
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of or eradicate existing biofilms.[7][8][9]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Prepare a bacterial suspension in TSB.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of TSB containing serial dilutions of this compound to the wells.
-
Include a positive control (bacteria and TSB) and a negative control (TSB only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently wash the wells twice with PBS to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells three times with PBS to remove excess stain and allow the plate to air dry.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated as: [(OD_control - OD_test) / OD_control] x 100.[10]
Visualizations
Experimental Workflows
Caption: Workflow for antimicrobial and anti-biofilm testing of this compound.
Proposed Mechanism of Action
The antimicrobial mechanism of many sesquiterpenes involves the disruption of the bacterial cell membrane integrity. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of this compound via cell membrane disruption.
References
- 1. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiofilm Analysis, Synergistic Potential and Biocompatibility Evaluation of a Bacteriocin from Bacillus subtilis (MK733983) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary Assessment of Arnica montana L. Extract: Antimicrobial Activity Against Acinetobacter baumannii and Biofilm-Related Gene Expression Profiling [mdpi.com]
- 10. Sesquiterpenes and Monoterpenes from the Leaves and Stems of and Their Antibacterial Activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes & Protocols: Chemoenzymatic Preparation of Germacrene B Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germacrenes are a class of sesquiterpenes that serve as key intermediates in the biosynthesis of a wide variety of bicyclic sesquiterpenoids, including eudesmanes and guaianes.[1][2] Their inherent instability and the challenges associated with their chemical synthesis have driven the exploration of chemoenzymatic approaches.[3] This document provides detailed protocols for the chemoenzymatic preparation of Germacrene B analogues, leveraging the substrate flexibility of terpene cyclases with synthetically modified farnesyl diphosphate (FDP) analogues. This strategy allows for the generation of novel germacrene structures with potential applications in fragrance, agriculture, and pharmaceuticals.[4][5][6][7][8]
The core of this chemoenzymatic strategy involves the use of terpene synthases, such as Germacrene A Synthase (GAS) and Germacrene D Synthase (GDS), which catalyze the cyclization of FDP and its analogues into the corresponding germacrene scaffold.[4][5][6][8] By modifying the FDP substrate, a diverse library of germacrene analogues can be produced.
Data Presentation
Table 1: Enzymatic Conversion of FDP and its Analogues to Germacrene Analogues
| Substrate (FDP Analogue) | Enzyme | Product | Relative Conversion (%) [a] |
| Farnesyl Diphosphate (FDP) | GDS | Germacrene D | 100 |
| Farnesyl Diphosphate (FDP) | GAS | Germacrene A | 100 |
| 6F-FDP | GDS | 6F-Germacrene D | 45 |
| 6F-FDP | GAS | 6F-Germacrene A | 90 |
| 10F-FDP | GAS | α-10F-Humulene | 30 |
| 14F-FDP | GDS | 14F-Germacrene D | 10 |
| 14F-FDP | GAS | 14F-Germacrene A | 80 |
| 15F-FDP | GDS | 15F-Germacrene D | 25 |
| 12-Methyl-FDP | GDS | (S)-12-Methylgermacrene D | Not Reported |
| 14,15-Dimethyl-FDP | GDS | (S)-14,15-Dimethylgermacrene D | Not Reported |
[a] Relative conversion percentages are with respect to the conversion of the natural substrate FDP by the respective enzyme.[5]
Experimental Protocols
Protocol 1: Synthesis of Modified Farnesyl Diphosphate (FDP) Analogues
This protocol describes a general method for the synthesis of FDP analogues. The synthesis of specific analogues such as 14,15-dimethyl-FDP and 12-methyl-FDP has been reported and can be adapted for other modifications.[7]
Materials:
-
Appropriately substituted geraniol or farnesol precursor
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
Ammonium molybdate
-
Malachite green
-
Sodium dodecyl sulfate (SDS)
-
Isopentenyl diphosphate (IPP)
-
Geranyl diphosphate (GPP) or Farnesyl diphosphate (FPP) synthase
-
Alkaline phosphatase
Procedure:
-
Synthesis of Allylic Alcohol Precursor: Synthesize the desired farnesol analogue with modifications at the desired positions. Standard organic synthesis techniques are to be used.
-
Phosphorylation of the Allylic Alcohol:
-
Dissolve the farnesol analogue in an appropriate organic solvent.
-
Perform a two-step phosphorylation, first to the monophosphate and then to the diphosphate, using established chemical phosphorylation methods.
-
-
Enzymatic Synthesis of FDP Analogues (Alternative to chemical phosphorylation):
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), DTT, and MgCl₂.
-
Add the appropriate prenyl diphosphate precursor (e.g., GPP for the final condensation) and the modified isopentenyl pyrophosphate (IPP) analogue.
-
Initiate the reaction by adding a prenyl transferase, such as FPP synthase.
-
Incubate the reaction at 37°C for a specified time.
-
Monitor the reaction for the formation of the FDP analogue using a colorimetric assay with malachite green to detect the release of inorganic pyrophosphate.
-
-
Purification of FDP Analogues:
-
Purify the synthesized FDP analogue using column chromatography (e.g., C18 reverse-phase).
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 2: Expression and Purification of Germacrene Synthases (GAS and GDS)
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for GAS or GDS
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., Tris-HCl, NaCl, pH 7.5)
Procedure:
-
Transformation: Transform the E. coli expression strain with the expression vector containing the gene for the desired germacrene synthase.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Purification:
-
Clarify the cell lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with lysis buffer containing a low concentration of imidazole.
-
Elute the His-tagged protein with lysis buffer containing a high concentration of imidazole.
-
-
Dialysis: Dialyze the purified protein against a suitable storage buffer to remove imidazole and prepare the enzyme for use.
-
Purity Check: Analyze the purity of the enzyme by SDS-PAGE.
Protocol 3: Chemoenzymatic Synthesis of this compound Analogues
Materials:
-
Purified Germacrene Synthase (GAS or GDS)
-
Synthesized FDP analogue
-
Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Organic solvent for extraction (e.g., pentane or hexane)
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a period ranging from a few hours to overnight.
-
Extraction:
-
Stop the reaction by adding an equal volume of an organic solvent (e.g., pentane).
-
Vortex the mixture vigorously to extract the nonpolar germacrene analogues into the organic phase.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully concentrate the organic extract under a gentle stream of nitrogen.
-
-
Analysis:
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.
-
For structural elucidation of novel analogues, purify the compounds using preparative GC or HPLC and analyze by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Biosynthetic Pathway of Germacrenes
Caption: Biosynthesis of germacrenes from farnesyl diphosphate.
Experimental Workflow for Chemoenzymatic Synthesis
Caption: Workflow for chemoenzymatic synthesis of germacrene analogues.
References
- 1. BJOC - this compound – a central intermediate in sesquiterpene biosynthesis [beilstein-journals.org]
- 2. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic preparation of germacrene analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chemoenzymatic preparation of germacrene analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC35542F [pubs.rsc.org]
- 6. Chemoenzymatic preparation of germacrene analogues -ORCA [orca.cardiff.ac.uk]
- 7. Modular Chemoenzymatic Synthesis of Terpenes and their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Germacrene B Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of Germacrene B, a sesquiterpene found in various plants, through a series of established in vitro assays. The protocols detailed below are designed to assess its potential anticancer, antimicrobial, and anti-inflammatory properties.
Evaluation of Anticancer and Cytotoxic Activity
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, making it a suitable initial screening tool for evaluating the cytotoxic effects of this compound on cancer cell lines.[1] The assay measures the metabolic activity of cells, which is an indicator of their viability.
Data Presentation: Cytotoxicity of Germacrene Derivatives
While specific IC50 values for this compound are not widely reported in the literature, data for related germacrene compounds provide valuable insights into the potential cytotoxic effects of this class of molecules. A study on germacrone, a closely related sesquiterpenoid, demonstrated its dose- and time-dependent inhibitory effects on the proliferation of esophageal squamous cell carcinoma cells. Another study on a synthetic analog of β-elemene, germacrene A, also showed a significant inhibitory effect on bladder cancer T24 cells.[2] Furthermore, an essential oil containing germacrene D as a major component exhibited cytotoxic activity against MCF-7 and HepG2 cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Germacrone | Eca109 (Esophageal Squamous Carcinoma) | MTT | 23.8 ± 1.5 µg/mL (24h) | [3] |
| 19.4 ± 1.2 µg/mL (48h) | [3] | |||
| EC9706 (Esophageal Squamous Carcinoma) | MTT | 20.5 ± 1.8 µg/mL (24h) | [3] | |
| 16.2 ± 1.1 µg/mL (48h) | [3] | |||
| 8-Hydroxythis compound | Prostate Cancer Cells | Not specified | Mildly cytotoxic (IC50 not determined) | [4] |
| Germacrene A | T24 (Bladder Cancer) | MTT | Inhibition observed, specific IC50 not provided | [2][5] |
| Essential oil with Germacrene D | MCF-7 (Breast Cancer) | Not specified | 5.8 µg/mL | [6] |
| HepG2 (Liver Cancer) | Not specified | 10.4 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway: JAK2/STAT3-Mediated Apoptosis
Germacrone, a related compound, has been shown to induce apoptosis by inhibiting the JAK2/STAT3 signaling pathway.[7] This pathway is a key regulator of cell proliferation, survival, and differentiation. Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately triggering programmed cell death.
Caption: JAK2/STAT3 pathway and its inhibition by this compound.
Evaluation of Antimicrobial Activity
The antimicrobial potential of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and reliable technique for this purpose.
Data Presentation: Antimicrobial Activity of Germacrene Derivatives
Specific MIC and MBC values for this compound are limited. However, a study on a germacrene derivative has shown its antibacterial efficacy. Additionally, essential oils rich in other germacrenes, such as Germacrene D, have demonstrated antimicrobial properties.
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis (ATCC 29212) | Broth Microdilution | 64 | [8] |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | 64 | [8] | |
| Essential oil with Germacrene D (55.8%) | Bacillus subtilis (ATCC 6638) | Agar Well Diffusion | 350 | [9] |
| Staphylococcus aureus (ATCC 6535) | Agar Well Diffusion | 500 | [9] |
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol follows the general guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Spectrophotometer or microplate reader
-
Appropriate agar plates for MBC determination (e.g., Mueller-Hinton Agar)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the microbial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto the appropriate agar medium.
-
Incubate the agar plates under the same conditions as the microtiter plates.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Experimental Workflow: In Vitro Bioactivity Screening
The general workflow for screening the bioactivity of a natural product like this compound involves a series of sequential assays.
Caption: A streamlined workflow for in vitro bioactivity testing.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a straightforward and sensitive method for measuring nitrite, a stable product of NO.
Data Presentation: Anti-inflammatory Activity of Germacrene Derivatives
While specific data on this compound's inhibition of NO production is scarce, a study on a different germacrane derivative demonstrated its topical anti-inflammatory effects. Terpenes, as a class of compounds, are known to possess anti-inflammatory properties, with some inhibiting NO release.
| Compound | Assay | Measurement | Result | Reference |
| 1,4-dihydroxy-germacra-5E-10(14)-diene | Croton oil-induced dermatitis in mouse ear | Edema Inhibition | ID50 of 0.40 µmol/cm² | [10] |
| Essential oil with Terpenes | LPS-stimulated RAW 264.7 cells | NO Release Inhibition | IC50 of 29.68–33.55 µg/mL | [11] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This protocol is designed for use with the RAW 264.7 murine macrophage cell line in a 96-well plate format.
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours to allow for adherence.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1 hour.
-
Stimulate the cells by adding 10 µL of LPS to achieve a final concentration of 1 µg/mL. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for NO inhibition.
-
It is recommended to perform a parallel MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Signaling Pathway: NF-κB in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][12] This pathway is a central regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during inflammation.
Caption: NF-κB pathway in inflammation and its potential inhibition.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 10. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Isolation and Purification of Germacrene B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers, scientists, and drug development professionals may encounter during the isolation and purification of Germacrene B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the isolation and purification of this compound?
A1: The main difficulties in isolating and purifying this compound stem from its inherent chemical properties and its presence in complex natural mixtures. Key challenges include:
-
Thermal Instability: this compound is susceptible to thermal rearrangement, particularly the Cope rearrangement, which converts it to γ-elemene at elevated temperatures (above 120°C). This is a significant issue during extraction methods that use heat, such as steam distillation, and in gas chromatography (GC) with high injector temperatures.[1][2][3][4][5]
-
Acid Sensitivity: Acidic conditions can induce cyclization and other rearrangements of the this compound structure.[3][4][6][7][8] This is a concern during extraction and chromatographic purification if acidic solvents or stationary phases are used.
-
Co-elution with Isomers and Other Sesquiterpenes: Plant extracts typically contain a complex mixture of structurally similar sesquiterpenes with comparable physicochemical properties.[1] This often leads to co-elution in chromatographic separations, making it difficult to obtain pure this compound.[1][9]
-
Volatility: As a volatile sesquiterpene, this compound can be lost during sample preparation and handling, especially when heat is applied or when working with open systems.[10]
Q2: Which extraction method is recommended for preserving the integrity of this compound?
A2: Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) is highly recommended for thermolabile compounds like this compound.[11][12] This method avoids the high temperatures associated with steam or hydrodistillation and the use of harsh organic solvents.[11] The low critical temperature of CO2 (31.1°C) helps to minimize thermal degradation.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and purity assessment of this compound.[13] Identification is confirmed by comparing the mass spectrum and retention index of the isolated compound with those of a known standard or with data from spectral libraries. Peak purity analysis, often available with modern chromatography data systems, can help to detect any co-eluting impurities.[9][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Thermal Degradation during Extraction | Opt for a low-temperature extraction method such as Supercritical Fluid Extraction (SFE) or solvent extraction at room temperature.[11] If using distillation, minimize the duration of heat exposure. |
| Loss due to Volatility | Keep samples chilled during preparation and use sealed vials.[10] When concentrating the extract, use a rotary evaporator under reduced pressure and at a low temperature. |
| Inefficient Extraction from Plant Matrix | Ensure the plant material is properly ground to increase the surface area for extraction. Optimize the solvent polarity for solvent extraction; a non-polar solvent like n-hexane is often effective for sesquiterpenes.[11][15] |
Issue 2: Co-elution of this compound with other compounds in Chromatography
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | For HPLC: Modify the mobile phase composition (e.g., change the solvent ratio or switch from methanol to acetonitrile), adjust the pH, or change the stationary phase to one with a different selectivity (e.g., from C18 to a phenyl-hexyl column).[1][9] For GC: Adjust the temperature ramp rate, use a longer column, or switch to a column with a different polarity (e.g., from a non-polar DB-5 to a more polar column).[1][10] |
| Column Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and poor separation. |
| Structurally Similar Isomers | Employ specialized or multi-dimensional chromatography techniques. Chiral columns can be used in GC to separate enantiomers if applicable.[16] |
Issue 3: Degradation of this compound during Purification
| Possible Cause | Recommended Solution |
| High Injector Temperature in GC | Use a lower injector temperature to prevent on-column thermal rearrangement to γ-elemene.[2][5] If possible, use cool on-column injection. |
| Acidic Conditions | Avoid acidic solvents and stationary phases. If acidic conditions are unavoidable, minimize the exposure time and maintain low temperatures. Neutralize extracts before concentration and purification steps.[6] |
| Active Sites on Chromatography Media | Deactivate glassware and use high-purity, inert stationary phases. Some stationary phases, like alumina, can catalyze the cyclization of this compound.[3] |
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpenes
| Extraction Method | Principle | Typical Operating Temperature | Advantages | Disadvantages |
| Hydrodistillation (HD) / Steam Distillation (SD) | Extraction of volatile compounds using boiling water or steam.[11] | 100°C | Low cost, well-established.[11] | High potential for thermal degradation of labile compounds like this compound.[11] |
| Solvent Extraction (SE) | Dissolving compounds from the plant matrix using an organic solvent (e.g., n-hexane, ethanol).[11] | Room Temperature to Boiling Point of Solvent | Can be performed at low temperatures to prevent degradation. | Use of potentially toxic and flammable organic solvents; may extract a wide range of compounds requiring further cleanup. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (typically CO2) as the extraction solvent.[11] | Typically 31-50°C | Ideal for thermolabile compounds; no solvent residue; environmentally friendly.[12] | High initial equipment cost. |
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column that provides good separation for sesquiterpenes.[13][17][18] |
| Injector Temperature | 200-250°C (lower end preferred) | A balance between efficient volatilization and minimizing thermal degradation.[2][5] |
| Oven Temperature Program | Initial 50-60°C, ramp at 3-4°C/min to 240-250°C | A slow ramp rate improves the separation of closely eluting compounds.[13][17][18] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC-MS.[18][19] |
| MS Ion Source Temperature | 200-230°C | Standard temperature for electron impact ionization.[13] |
| Mass Range | 40-450 m/z | Covers the expected mass fragments of this compound and other sesquiterpenes.[13] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Dry the plant material and grind it to a fine powder to increase the surface area for extraction.
-
SFE System Setup:
-
Pack the ground plant material into the extraction vessel.
-
Set the extraction temperature to 40-50°C and the pressure to 100-200 bar.[20]
-
Use SFE-grade CO2 as the supercritical fluid.
-
-
Extraction: Pump the supercritical CO2 through the extraction vessel. The dissolved compounds are collected in a separator by reducing the pressure, which causes the CO2 to return to a gaseous state, leaving the extract behind. The process is typically run for 30-90 minutes.
-
Collection: Collect the extract in a vial. The resulting extract will be highly concentrated and free of solvent.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract from SFE or another method in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter.[1][21]
-
HPLC System Setup:
-
Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. Start with a higher water percentage and gradually increase the acetonitrile concentration.[9]
-
Flow Rate: Set the flow rate to approximately 1.0 mL/min for an analytical scale separation.[1][9]
-
Detector: Use a UV detector set at 210 nm, as sesquiterpenes have some absorbance at this wavelength.[1]
-
-
Purification: Inject the sample onto the column. Collect fractions as the peaks elute. Monitor the separation and collect the fraction corresponding to the this compound peak.
-
Post-Purification: Analyze the collected fractions by GC-MS to confirm the identity and purity. Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
Visualizations
Caption: Workflow for this compound isolation.
Caption: Logic for resolving co-elution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - this compound – a central intermediate in sesquiterpene biosynthesis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 11. benchchem.com [benchchem.com]
- 12. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 13. scielo.br [scielo.br]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. rsc.org [rsc.org]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. scispace.com [scispace.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Germacrene B Yield from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you enhance the yield of Germacrene B from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most promising natural sources for obtaining this compound?
A1: Several plant species are known to produce this compound. Notably, species within the Solidago (goldenrod) genus, such as Solidago canadensis, have been reported to contain significant amounts of germacrenes in their essential oils.[1][2][3][4][5][6] Other sources include Lycopersicon esculentum (tomato) and Parentucellia latifolia, where this compound can be a notable constituent of their volatile profiles.[7]
Q2: What are the key strategies for increasing this compound yield in plants?
A2: The primary strategies for enhancing this compound production in plants involve genetic and environmental manipulations. Metabolic engineering to upregulate the sesquiterpenoid biosynthesis pathway is a powerful approach. Additionally, the application of elicitors, which are compounds that trigger defense responses in plants, can significantly boost the production of secondary metabolites like this compound.[8][9][10] Optimizing growth conditions, including harvest time and managing abiotic stress, can also influence the yield.
Q3: Can microbial systems be used for producing this compound?
A3: Yes, metabolic engineering of microorganisms, particularly yeast such as Saccharomyces cerevisiae, has proven to be a highly effective strategy for producing sesquiterpenes. While much of the research has focused on the closely related isomer, Germacrene A, the principles and techniques are directly applicable to this compound production. This approach offers the potential for high-yield, scalable, and sustainable production.[11][12][13][14][15]
Q4: What are the main challenges in extracting and purifying this compound?
A4: The primary challenges include the thermal sensitivity and potential for degradation of this compound during extraction processes like hydrodistillation.[16] Its volatility can also lead to losses if not handled properly. Purification can be challenging due to the presence of other structurally similar sesquiterpenes in the essential oil, often requiring high-resolution chromatographic techniques for separation.
Q5: How can I accurately quantify the amount of this compound in my extract?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective method for both identifying and quantifying this compound.[17] By using a certified reference standard for calibration, you can achieve accurate quantification. For complex mixtures, using selected ion monitoring (SIM) mode in GC-MS can enhance selectivity and sensitivity.
Troubleshooting Guides
Low Yield of this compound from Plant Extraction
| Symptom | Potential Cause | Recommended Solution |
| Low overall essential oil yield | Improper plant material handling: Harvesting at the wrong time, improper drying, or inadequate storage can lead to reduced essential oil content. | Harvest Solidago canadensis during its flowering period for optimal essential oil yield.[4] Ensure plant material is properly dried in a well-ventilated, dark place to prevent fungal growth and degradation of volatile compounds. Store dried material in airtight containers away from light and heat. |
| Inefficient extraction method: The chosen extraction parameters (e.g., distillation time, temperature) may not be optimal for this compound. | For hydrodistillation, optimize the distillation time. While longer times may increase overall oil yield, they can also lead to the degradation of thermolabile sesquiterpenes.[16] A typical hydrodistillation time for aromatic plants is 3-4 hours.[18] Consider alternative, milder extraction techniques like supercritical CO2 extraction if thermal degradation is suspected. | |
| Low percentage of this compound in the essential oil | Plant chemotype variability: The chemical composition of essential oils can vary significantly even within the same plant species due to genetic differences. | Source plant material from a reputable supplier with characterized chemotypes. If possible, analyze a small sample of the plant material before large-scale extraction to confirm the presence and relative abundance of this compound. |
| Degradation during extraction: this compound is susceptible to heat-induced rearrangements and oxidation. | Minimize the duration of high-temperature exposure during hydrodistillation.[16] After extraction, handle the essential oil under an inert atmosphere (e.g., nitrogen) and store it in amber vials at low temperatures (-20°C) to prevent oxidation and photodegradation.[19] | |
| Difficulty in isolating pure this compound | Co-elution with other sesquiterpenes: The essential oil may contain other isomers or structurally similar compounds that are difficult to separate by standard chromatography. | Use high-resolution preparative gas chromatography (prep-GC) with an appropriate column (e.g., a polar column for separating isomers). Optimize the temperature program to achieve better separation of target compounds. |
Low Yield in Metabolic Engineering of Yeast for Sesquiterpene Production
| Symptom | Potential Cause | Recommended Solution |
| Low or no production of this compound | Inefficient this compound synthase (GBS): The chosen GBS enzyme may have low activity or poor expression in yeast. | Screen multiple GBS enzymes from different organisms to find one with high catalytic efficiency in your yeast strain. Codon-optimize the GBS gene for expression in S. cerevisiae. |
| Limited precursor (Farnesyl pyrophosphate - FPP) availability: The native metabolic flux towards FPP may be insufficient. | Overexpress key enzymes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1). Downregulate competing pathways that consume FPP, for instance, by repressing the squalene synthase (ERG9) gene.[12] | |
| Accumulation of intermediate metabolites | Bottleneck in the biosynthetic pathway: A specific enzymatic step may be rate-limiting. | Identify the bottleneck by analyzing intermediate metabolites. Overexpress the enzyme responsible for the slow step. Consider fusing enzymes in the pathway to enhance substrate channeling. |
| Toxicity of this compound or intermediates to the yeast cells | High concentrations of the product or pathway intermediates can be toxic, inhibiting cell growth and productivity. | Implement a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to sequester the toxic product in situ. This can alleviate feedback inhibition and toxicity. |
| Plasmid instability | Loss of expression plasmids during cell division, leading to a decrease in the producing cell population. | Integrate the expression cassettes of the biosynthetic pathway genes into the yeast genome for stable, long-term expression. |
Quantitative Data on Germacrene Yield
| Source | Method | Key Conditions | Germacrene Yield | Reference |
| Solidago canadensis (essential oil) | Hydrodistillation | Flowering tops | Germacrene D: up to 19.73% of essential oil | [3][20] |
| Solidago gigantea (essential oil) | Hydrodistillation | Leaves | Germacrene D: 4.0–45.2% of essential oil | [1] |
| Solidago virgaurea (essential oil) | Hydrodistillation | Flowering part | Germacrene D: 7.49% of essential oil | [19][20] |
| Parentucellia latifolia (essential oil) | Hydrodistillation | Whole plant | This compound: 24.3% of essential oil | [7] |
| Metabolically engineered Saccharomyces cerevisiae | Fermentation | Overexpression of Germacrene A synthase and MVA pathway enzymes | Germacrene A: up to 1.9 g/L | [11] |
| Metabolically engineered Saccharomyces cerevisiae | Fermentation | Genomic integration of Germacrene A synthase and MVA pathway genes | Germacrene A: 231.7 mg/L | [13] |
Experimental Protocols
Protocol 1: Hydrodistillation of Essential Oil from Solidago canadensis
This protocol describes the extraction of essential oil from the flowering tops of Solidago canadensis using a Clevenger-type apparatus.
Materials:
-
Fresh or dried flowering tops of Solidago canadensis
-
Distilled water
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Anhydrous sodium sulfate
-
Amber glass vials for storage
Procedure:
-
Plant Material Preparation: If using fresh plant material, coarsely chop the flowering tops. If using dried material, no further preparation is needed.
-
Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus according to the manufacturer's instructions.
-
Charging the Flask: Place approximately 100 g of the prepared plant material into the distillation flask.
-
Adding Water: Add distilled water to the flask until the plant material is completely submerged. A common solid-to-liquid ratio is 1:10 (w/v).[21]
-
Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 3 hours, collecting the distillate in the collection arm of the Clevenger apparatus.[18] The essential oil will form a layer on top of the aqueous distillate.
-
Oil Collection: After the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil layer using a pipette.
-
Drying the Oil: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water. Let it sit for 10-15 minutes, then decant the dried oil into a clean, pre-weighed amber vial.
-
Yield Calculation and Storage: Determine the weight of the extracted essential oil and calculate the yield as a percentage of the initial plant material weight. Store the oil at -20°C under a nitrogen atmosphere to prevent degradation.
Protocol 2: Purification of this compound by Preparative Gas Chromatography (Prep-GC)
This protocol provides a general guideline for the purification of this compound from a complex essential oil mixture using preparative gas chromatography.
Materials and Equipment:
-
Essential oil extract containing this compound
-
Preparative gas chromatograph equipped with a fraction collector
-
Appropriate GC column (e.g., a polar column like DB-WAX or a non-polar column like DB-5)
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Solvent for sample dilution (e.g., hexane)
-
Collection vials
Procedure:
-
Analytical Method Development: First, develop an analytical GC-MS method to identify the retention time of this compound in your essential oil sample and to assess the separation from other components.
-
Sample Preparation: Dilute the essential oil in a suitable volatile solvent (e.g., hexane) to an appropriate concentration for injection into the prep-GC system.
-
Prep-GC System Setup:
-
Install the preparative GC column.
-
Set the injector and detector temperatures. A lower injector temperature (e.g., 200-220°C) is recommended to minimize thermal degradation of sesquiterpenes.
-
Program the oven temperature ramp. An initial hold at a lower temperature followed by a gradual ramp (e.g., 5-10°C/min) usually provides good separation.
-
Set the carrier gas flow rate.
-
-
Fraction Collection Setup: Program the fraction collector to collect the eluent at the predetermined retention time of this compound.
-
Injection and Separation: Inject a suitable volume of the prepared sample onto the prep-GC system.
-
Collection: The fraction collector will automatically collect the eluent corresponding to the this compound peak into a cooled collection vial.
-
Purity Analysis: Analyze a small aliquot of the collected fraction by analytical GC-MS to confirm its purity.
-
Solvent Removal: If necessary, carefully remove the solvent from the collected fraction under a gentle stream of nitrogen to obtain the pure this compound. Store the purified compound in an amber vial at -20°C.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mjhs.md [mjhs.md]
- 4. Content and Composition of Essential Oils from Solidago canadensis L. and Solidago virgaurea L. Growing in Estonia[v1] | Preprints.org [preprints.org]
- 5. metroworks.metrostate.edu [metroworks.metrostate.edu]
- 6. laboratoirealtho.fr [laboratoirealtho.fr]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of sesquiterpene cyclase and suppression of squalene synthetase activities in plant cell cultures treated with fungal elicitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. benchchem.com [benchchem.com]
- 17. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mjhs.md [mjhs.md]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Germacrene B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the analysis of Germacrene B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a naturally occurring sesquiterpene hydrocarbon found in various plants.[1] Its analysis is challenging primarily due to its inherent thermal instability and susceptibility to acid-catalyzed rearrangements. These characteristics can lead to the formation of artifacts and inaccurate quantification during analytical procedures, particularly gas chromatography (GC).
Q2: What are the main degradation pathways for this compound during analysis?
A2: The two primary degradation pathways for this compound during analysis are:
-
Thermal Rearrangement (Cope Rearrangement): At elevated temperatures, typically encountered in GC injectors, this compound can undergo a Cope rearrangement to form γ-elemene.[2][3]
-
Acid-Catalyzed Cyclization: In the presence of acidic conditions, which can be found on certain chromatographic stationary phases or in sample preparation, this compound can cyclize to form various other sesquiterpenes, such as selinanes.[4]
Q3: What are the recommended storage conditions for this compound standards and samples?
A3: To ensure long-term stability, this compound should be stored at -20°C.[5] For shorter-term storage, refrigeration at 4°C is recommended. Samples should be stored in tightly sealed vials to prevent oxidation and exposure to moisture.
Q4: Are there alternative analytical techniques to GC for this compound analysis?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable alternative for analyzing thermally labile compounds like this compound.[6] Since HPLC operates at lower temperatures, it minimizes the risk of thermal degradation.
Troubleshooting Guides
Issue 1: Peak Splitting or Appearance of Unexpected Peaks in GC-MS Analysis
Possible Cause: Thermal degradation (Cope rearrangement) of this compound in the hot GC inlet.
Troubleshooting Steps:
-
Lower the Injector Temperature: High inlet temperatures are a primary cause of the thermal rearrangement of germacrenes.[7][8] Reduce the injector temperature to the lowest possible temperature that still allows for efficient volatilization of this compound. A starting point of 150-160°C is recommended.[8][9][10]
-
Use a Cooled Injection System: Techniques like Programmable Temperature Vaporization (PTV) inlets can minimize thermal stress on the analyte.
-
Minimize Residence Time in the Inlet: Use a faster injection speed and consider using a split injection instead of splitless to reduce the time the sample spends in the hot inlet.
-
Use a Deactivated Inlet Liner: Active sites in the inlet liner can catalyze degradation. Use a deactivated liner to minimize these interactions.
Logical Workflow for Troubleshooting Thermal Degradation
References
- 1. This compound, 15423-57-1 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Germacrene B Synthesis
Welcome to the technical support center for the chemical synthesis of Germacrene B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for this important sesquiterpene. This compound is a key intermediate in the biosynthesis of many other sesquiterpenes, but its synthesis can be challenging due to the inherent instability of the 10-membered ring structure. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a very low yield. What are the most common causes?
A1: Low yields in this compound synthesis are frequently attributed to its instability under acidic and thermal conditions. The primary issues include:
-
Acid-catalyzed cyclization: Trace amounts of acid can lead to the rearrangement of the germacrene core into more stable bicyclic structures, such as selinanes.[1][2]
-
Thermal rearrangement (Cope Rearrangement): At elevated temperatures, particularly during distillation or high-temperature gas chromatography (GC) analysis, this compound can undergo a Cope rearrangement to form γ-elemene.[1]
-
Suboptimal reaction conditions: The yield of macrocyclization reactions to form the 10-membered ring is highly sensitive to catalyst choice, reaction concentration, and the rate of addition of reagents.
-
Purification losses: The instability of this compound can lead to significant product loss during purification steps like column chromatography, especially if acidic stationary phases like silica gel are used without proper precautions.[1][2]
Q2: I am seeing a significant amount of byproducts in my reaction mixture. What are they likely to be?
A2: Common byproducts in this compound synthesis are typically isomers and rearrangement products. These include:
-
γ-elemene: Formed via a thermal Cope rearrangement. Its presence often indicates that the reaction or purification was conducted at too high a temperature.[1]
-
Selinane-type sesquiterpenes: Such as selina-3,7(11)-diene and γ-selinene, which are products of acid-catalyzed transannular cyclization.[1][2] The use of acidic reagents or purification media like silica gel can promote their formation.[1]
-
Unreacted starting materials: Incomplete conversion is a common issue.
-
Oligomerization/polymerization products: Particularly if the reaction concentration is too high in macrocyclization steps.
Q3: How can I minimize the degradation of this compound during purification?
A3: To minimize degradation during purification:
-
Avoid acidic conditions: Do not use standard silica gel for column chromatography without neutralization. It is recommended to use deactivated silica gel (e.g., treated with a base like triethylamine) or a less acidic stationary phase like alumina (neutral or basic). However, be aware that even alumina can catalyze cyclization.[1]
-
Low-temperature purification: Perform all purification steps at low temperatures (e.g., in a cold room or using jacketed columns) to prevent thermal rearrangement.
-
Solvent choice: Use non-polar, aprotic solvents for extraction and chromatography.
-
Rapid purification: Minimize the time the compound spends in solution and on the chromatography column.
-
Fractional distillation: If used, it must be performed under high vacuum and at the lowest possible temperature to avoid the Cope rearrangement.[3]
Q4: My GC-MS analysis shows a major peak for γ-elemene, but I expect this compound. What is happening?
A4: This is a classic indication of on-instrument thermal rearrangement. The high temperatures in the GC injector port and column can cause the thermally labile this compound to convert to the more stable γ-elemene via a Cope rearrangement.[1][4] To confirm this, you should optimize your GC-MS analysis method for thermally sensitive compounds.
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Macrocyclization
This guide addresses low yields in the synthesis of germacrane skeletons via Pd-catalyzed intramolecular allylation, a modern and effective method. A yield of 42% has been reported for a key macrocyclization step on a gram scale.[5]
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Catalyst deactivation: Palladium catalyst has precipitated as palladium black. | - Ensure strict anaerobic and anhydrous reaction conditions. - Use fresh, high-purity reagents and solvents. - Consider using a more stable palladium precatalyst or adding stabilizing ligands. |
| Inefficient catalyst activation: The active Pd(0) species is not being generated effectively. | - If using a Pd(II) source, ensure the reducing agent is active and added correctly. - A pre-activation step of the catalyst before adding the substrate may be beneficial. | |
| Incorrect reaction concentration: The concentration may be too high, favoring intermolecular side reactions. | - For macrocyclization, high dilution conditions are often necessary. Ensure slow addition of the substrate to maintain a low instantaneous concentration. | |
| Formation of multiple unidentified byproducts | Side reactions: The reaction may be proceeding through undesired pathways. | - Optimize the reaction temperature; lower temperatures may increase selectivity. - Screen different ligands for the palladium catalyst, as this can significantly influence the reaction pathway. |
| Impure starting materials: Impurities can poison the catalyst or lead to side reactions. | - Purify the starting materials immediately before use. - Verify the structure and purity of the starting material by NMR and MS. | |
| Yield is consistently low despite some product formation | Suboptimal reaction parameters: The combination of solvent, base, temperature, and catalyst is not ideal. | - Systematically screen reaction parameters. For instance, solvents like DMA have been shown to be effective.[5] - The choice and amount of base can be critical; ensure it is anhydrous and added correctly. |
Guide 2: Low Yield in this compound Synthesis from Germacrone
This guide focuses on the classic multi-step synthesis of this compound from its oxidized precursor, germacrone.
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the initial reduction of germacrone | Incomplete reduction or over-reduction. | - Choose a selective reducing agent (e.g., NaBH4) to convert the ketone to an alcohol without affecting the double bonds. - Monitor the reaction closely by TLC to determine the optimal reaction time. |
| Low yield in the acetylation step | Incomplete reaction or decomposition of the starting material. | - Ensure anhydrous conditions, as water will quench the acetylating agent. - Use a slight excess of the acetylating agent (e.g., acetic anhydride) and a suitable base (e.g., pyridine or DMAP). |
| Low yield in the final reduction/elimination step | Incomplete reaction or formation of undesired byproducts. | - This step, often a dissolving metal reduction (e.g., lithium in liquid ammonia), is sensitive to reaction conditions. Ensure the ammonia is dry and the temperature is maintained. - The reaction time is crucial to avoid over-reduction of the double bonds. |
| Final product is a mixture of isomers | Acid-catalyzed rearrangement during workup or purification. | - Use a mild, non-acidic workup procedure. - Purify the final product using the methods described in FAQ 3 to avoid isomerization. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in Germacrene Synthesis
| Synthetic Route | Key Transformation | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| From Farnesol derivative | Intramolecular Pd-catalyzed allylation | PdCl2(PPh3)2 / Et2Zn | DMA | 42 | [5] |
| From Germacrone | Reduction of germacrone | LiAlH4 | Diethyl ether | Not specified | [6] |
| From Germacrane intermediate | Hydrogenation of isopropylidene side chain | Crabtree's catalyst | Not specified | 65-84 | [5] |
| From Germacrane intermediate | Removal of epoxide | WCl6 / n-BuLi | Not specified | 82 (2 steps) | [5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Allylation for Germacrane Synthesis
This protocol is adapted from a reported scalable synthesis and focuses on the key macrocyclization step.[5]
Materials:
-
Acyclic precursor (e.g., chlorinated epoxy aldehyde)
-
Palladium(II) bis(triphenylphosphine)dichloride (PdCl2(PPh3)2)
-
Potassium carbonate (K2CO3), anhydrous
-
Diethylzinc (Et2Zn), 1.0 M solution in hexanes
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with PdCl2(PPh3)2 (0.10 equiv) and anhydrous K2CO3 (1.5 equiv) in anhydrous DMA.
-
In a separate flask, prepare a solution of the acyclic precursor (1.0 equiv) in anhydrous DMA.
-
Prepare a solution of Et2Zn (1.5 equiv) in a separate syringe or dropping funnel.
-
Heat the reaction mixture to 50 °C.
-
Slowly add the solution of the acyclic precursor and the Et2Zn solution simultaneously to the reaction mixture over 1.5 hours using syringe pumps to ensure high dilution.
-
After the addition is complete, stir the reaction mixture at 50 °C for an additional hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.
-
Purify the crude product by column chromatography on deactivated silica gel using a non-polar eluent system.
Protocol 2: GC-MS Analysis of this compound Minimizing Thermal Degradation
This protocol provides a starting point for the GC-MS analysis of this compound, with a focus on preventing on-instrument rearrangement.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Inlet: Split/Splitless or Programmable Temperature Vaporizer (PTV)
-
Injector Temperature: Start at a low temperature (e.g., 180-200 °C) to minimize thermal stress. Avoid temperatures above 250 °C.[4][7]
-
Injection Mode: Splitless for low concentrations or split with a high split ratio to reduce inlet residence time.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 min.
-
Ramp Rate: 5-10 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 min.
-
-
MS Parameters:
-
Transfer Line Temperature: 250 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data using the specified conditions.
-
Identify this compound and potential byproducts (e.g., γ-elemene) based on their retention times and mass spectra.
-
If significant γ-elemene is observed, further reduce the injector temperature and/or use a faster oven ramp rate.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound, including a troubleshooting loop for yield optimization.
Caption: Logical relationships showing the competing pathways for this compound under different conditions, leading to either the desired product or undesired byproducts.
References
- 1. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Fermentation Conditions for Germacrene A Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Germacrene A production in microbial fermentation systems.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Germacrene A Production Despite Good Cell Growth
-
Question: My fermentation shows high cell density (OD600), but the yield of Germacrene A is very low or undetectable. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a common issue that typically points to problems with the metabolic pathway or the expression of the Germacrene A synthase (GAS) enzyme, rather than the overall health of the culture. Here are the primary areas to investigate:
-
Inefficient Germacrene A Synthase (GAS): The specific activity of your chosen GAS might be low in the host organism, or it could be forming inactive inclusion bodies, particularly in E. coli.
-
Solution:
-
Codon Optimization: Ensure the DNA sequence of your GAS is optimized for the codon usage of your expression host (Saccharomyces cerevisiae or E. coli).
-
Enzyme Screening: Test different GAS enzymes from various organisms. Studies have shown significant yield differences between synthases.[1]
-
Solubility Enhancement: In E. coli, try expressing the GAS at lower temperatures (e.g., 16-25°C) and with a lower concentration of the inducer (e.g., IPTG) to improve protein folding and solubility.[2] Co-expression with chaperones can also be beneficial.
-
Fusion Partners: Fusing the GAS to a highly soluble protein partner can sometimes improve its expression and activity.
-
-
-
Precursor (FPP) Limitation: The metabolic flux towards the precursor molecule, farnesyl pyrophosphate (FPP), may be insufficient.
-
Solution:
-
Upregulate the Mevalonate (MVA) Pathway: Overexpress key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), to increase the pool of FPP.[1]
-
Downregulate Competing Pathways: Reduce the expression of enzymes that divert FPP to other products. A common target is the squalene synthase (ERG9 in yeast), which competes for FPP to produce sterols.[1][3]
-
-
-
Suboptimal Induction Conditions (for inducible systems like E. coli): The timing and concentration of the inducer (e.g., IPTG) are critical.
-
Issue 2: Stalled or Slow Fermentation
-
Question: My fermentation has started, but the cell growth has slowed down or stopped prematurely, leading to low biomass and low Germacrene A yield. What could be the problem?
-
Answer: A stalled or sluggish fermentation can be caused by several factors related to the culture conditions and media composition.
-
Nutrient Limitation: Essential nutrients in the medium may be depleted before the fermentation is complete.
-
Solution:
-
Rich Media: For initial experiments, use a rich medium like SBMSN for E. coli to ensure nutrient availability.[5]
-
Fed-Batch Strategy: For high-density cultures, implement a fed-batch strategy where a concentrated feed of nutrients (especially the carbon source) is added over time to avoid both depletion and the accumulation of inhibitory byproducts.[6]
-
Yeast Nutrients: Ensure the medium for yeast contains adequate nitrogen, phosphates, and essential trace metals.[7][8]
-
-
-
Suboptimal Physical Parameters: Incorrect temperature or pH can stress the cells and inhibit growth and production.
-
Solution:
-
Temperature: Maintain the optimal temperature for your host organism (e.g., 30°C for S. cerevisiae, 37°C for E. coli growth, potentially lower for protein expression).[9][10] Avoid sudden temperature swings.[7]
-
pH Control: Monitor and control the pH of the culture. The optimal pH can vary, but for S. cerevisiae, it is often slightly acidic (around 4.5-5.0).[11][12][13] Use buffers in your medium or an automated pH control system in a bioreactor.
-
-
-
Product or Byproduct Toxicity: High concentrations of Germacrene A or other metabolic byproducts (like ethanol in yeast) can be toxic to the cells.
-
Solution:
-
In-situ Product Removal: Implement a two-phase fermentation by adding an organic solvent overlay (e.g., dodecane) to the culture.[14] Germacrene A is hydrophobic and will partition into the organic layer, reducing its concentration in the aqueous phase and alleviating toxicity.
-
Fed-Batch Feeding: A controlled feeding strategy can prevent the accumulation of toxic byproducts like acetate in E. coli or ethanol in S. cerevisiae.[6]
-
-
-
Issue 3: Suspected Product Degradation
-
Question: I am detecting β-elemene in my samples, which is not what I am targeting. Is my Germacrene A degrading?
-
Answer: Yes, this is a known characteristic of Germacrene A.
-
Heat and Acid Sensitivity: Germacrene A is thermally and acid-labile. It undergoes a Cope rearrangement to form β-elemene, especially at high temperatures or under acidic conditions.[1]
-
Solution:
-
Fermentation Temperature: While the optimal growth temperature for your organism might be higher, consider if a slightly lower fermentation temperature could improve Germacrene A stability without significantly impacting yield.
-
Extraction and Analysis: During downstream processing, use gentle extraction methods and avoid high temperatures. For analytical quantification by Gas Chromatography (GC), be aware that high temperatures in the injection port can cause the conversion to β-elemene. This can be used intentionally for quantification, but it's important to be consistent with the method.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Which host organism is better for Germacrene A production, E. coli or S. cerevisiae?
A1: Both organisms have been successfully engineered for Germacrene A production and have their own advantages. E. coli generally has faster growth rates and simpler genetic manipulation tools.[5][15] S. cerevisiae is a eukaryotic host with a native mevalonate (MVA) pathway that produces the FPP precursor, and it is often more suitable for expressing complex eukaryotic enzymes.[1] The choice may depend on your existing laboratory expertise and specific project goals.
Q2: How can I increase the supply of the FPP precursor?
A2: Enhancing the FPP pool is a critical step for high-yield sesquiterpene production. Key strategies include:
-
Overexpressing rate-limiting enzymes of the MVA pathway, such as tHMG1.[1]
-
Downregulating or deleting competing pathways that consume FPP, such as the squalene synthesis pathway (ERG9 gene in yeast).[1][3]
-
Expressing the entire MVA pathway from a heterologous source if the native pathway is insufficient.
Q3: What is a typical fed-batch strategy for S. cerevisiae?
A3: A common fed-batch strategy for S. cerevisiae involves an initial batch phase to accumulate biomass, followed by a continuous or intermittent feed of a concentrated carbon source (like glucose) and other nutrients. The feed rate is often controlled to keep the glucose concentration low, which avoids the formation of ethanol (the Crabtree effect) and directs the carbon flux towards biomass and product formation.[6] Control can be based on monitoring dissolved oxygen or the respiratory quotient (RQ).[6]
Q4: What concentration of IPTG should I use for induction in E. coli?
A4: The optimal IPTG concentration can vary between 0.1 mM and 1.0 mM and should be determined empirically for your specific protein and strain.[4] Higher concentrations do not always lead to higher yields of active protein and can sometimes increase the formation of inclusion bodies.
Q5: How should I extract and quantify Germacrene A from my fermentation broth?
A5: Due to its volatility and hydrophobicity, Germacrene A is typically extracted using an organic solvent.
-
Extraction: If using a two-phase fermentation with a solvent overlay like dodecane, the Germacrene A will be concentrated in the organic phase. This can be directly sampled for analysis. For whole-broth extraction, a solvent like ethyl acetate or hexane can be used.
-
Quantification: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantification.[14] As Germacrene A can rearrange to β-elemene at high temperatures in the GC injector, you can quantify it as β-elemene. It is crucial to use a consistent temperature program and to create a standard curve with a known concentration of a related sesquiterpene or a β-elemene standard.
Data Presentation
Table 1: Summary of Quantitative Data on Germacrene A Production in Engineered Microbes
| Host Organism | Fermentation Strategy | Key Genetic Modifications | Germacrene A Titer | Reference |
| Saccharomyces cerevisiae | Fed-batch | Overexpression of tHMG1, repression of ERG9, expression of AvGAS F23W mutant | 309.8 mg/L (shake-flask) | [1] |
| Yarrowia lipolytica | Fed-batch | Optimization of MVA pathway, inhibition of squalene pathway, multi-copy GAS expression | 5.08 g/L (as β-elemene) | [3] |
| Escherichia coli | Shake-flask | Expression of MVA pathway and LTC2 GAS mutant (I364K-T410S) | 126.4 mg/L | [5] |
| Escherichia coli | Fed-batch (4-L) | Engineered isoprenoid and central carbon pathways, GAS mutant | 2.13 g/L | [15] |
| Saccharomyces cerevisiae | Shake-flask | Expression of LcTPS3 GAS, metabolic engineering | 14.71 g/L | [16] |
Experimental Protocols
Protocol 1: IPTG Induction of Germacrene A Synthase in E. coli
This protocol is a general guideline for inducing the expression of a GAS enzyme cloned into a pET vector or similar IPTG-inducible system.
Materials:
-
LB medium with appropriate antibiotic
-
Overnight culture of the recombinant E. coli strain
-
1 M sterile stock solution of IPTG
Procedure:
-
Inoculate a flask of LB medium (with antibiotic) with the overnight culture to a starting OD600 of ~0.1.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm) until the OD600 reaches the mid-log phase (0.5-0.6).[4]
-
(Optional) To potentially improve protein solubility, cool the culture to a lower temperature (e.g., 20°C) before induction.
-
Add IPTG to the desired final concentration (e.g., 0.4 mM).[5]
-
Continue to incubate the culture with shaking for a set period (e.g., 4-18 hours) at the chosen temperature (e.g., 20°C or 37°C). The optimal time and temperature should be determined experimentally.
-
Harvest the cells by centrifugation for subsequent analysis or product extraction.
Protocol 2: Solvent Extraction of Germacrene A for GC-MS Analysis
This protocol is adapted for the extraction of sesquiterpenes from a fermentation broth for analytical purposes.
Materials:
-
Fermentation broth (with or without an in-situ solvent overlay)
-
Organic solvent (e.g., ethyl acetate or hexane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge tubes
-
GC vials
Procedure:
-
If an in-situ extraction was performed with a dodecane overlay, carefully remove a sample of the dodecane layer. This can often be directly analyzed by GC-MS.
-
If extracting from the whole broth, transfer a known volume (e.g., 1 mL) of the fermentation culture to a centrifuge tube.
-
Add an equal volume of the extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of Germacrene A into the organic phase.
-
Centrifuge the tube to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
Mandatory Visualization
Caption: The engineered mevalonate (MVA) pathway for Germacrene A production.
Caption: Troubleshooting workflow for low Germacrene A fermentation yield.
Caption: General experimental workflow for optimizing Germacrene A production.
References
- 1. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Combination of microbial and chemical synthesis for the sustainable production of β-elemene, a promising plant-extracted anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 5. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 6. Fed batch culture of Saccharomyces cerevisiae: a perspective of computer control to enhance the productivity in baker's yeast cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 8. Stuck Fermentation: Causes, Prevention and How to Fix Them When They Happen - Precision Fermentation [precisionfermentation.com]
- 9. Effect of Dissolved Oxygen, Temperature, Initial Cell Count, and Sugar Concentration on the Viability of Saccharomyces cerevisiae in Rapid Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Fermentation Temperature and Aeration on Production of Natural Isoamyl Acetate by Williopsis saturnus var. saturnus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. scielo.br [scielo.br]
- 13. atlas-scientific.com [atlas-scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Engineering Escherichia coli BL21 (DE3) for high-yield production of germacrene A, a precursor of β-elemene via combinatorial metabolic engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
preventing degradation of Germacrene B in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Germacrene B during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a naturally occurring sesquiterpene hydrocarbon found in various plants.[1] Its stability is crucial for research and development as degradation can lead to the formation of artifacts, potentially causing inaccurate experimental results and affecting its biological activity.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways:
-
Thermal Rearrangement (Cope Rearrangement): At temperatures above 120°C, this compound can undergo a Cope rearrangement to form γ-elemene.
-
Acid-Catalyzed Cyclization: In the presence of acids, this compound can cyclize to form various bicyclic sesquiterpenes, such as selinanes and guaianes.
-
Photochemical Reactions: Exposure to light, particularly UV radiation, can induce isomerization and other rearrangements.
-
Oxidation: Like other terpenes, this compound can be susceptible to oxidation, especially if exposed to air and light over extended periods.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or below. For long-term storage, -80°C is preferable.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If in solution, use a high-purity, degassed solvent. Methanol is a commonly used solvent for storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in GC-MS analysis, particularly one identified as γ-elemene. | Thermal degradation in the GC injector port. | Lower the injector port temperature. Cold injection techniques can help prevent thermal rearrangement of sensitive compounds like this compound.[2] |
| Loss of this compound concentration over time, even when stored at low temperatures. | 1. Presence of acidic impurities in the solvent or on the surface of the storage container.2. Exposure to oxygen. | 1. Use high-purity, neutral solvents and ensure storage vials are thoroughly cleaned and dried. Consider using silanized glass vials to minimize surface acidity.2. Purge the vial with an inert gas (argon or nitrogen) before sealing and storing. |
| Broad or tailing peaks in GC analysis. | Adsorption of the analyte to active sites in the GC system (injector liner, column). | Use a deactivated injector liner and a high-quality, well-maintained capillary column. |
| Appearance of multiple unidentified peaks after prolonged storage. | Photodegradation or complex oxidative degradation. | Ensure the sample is rigorously protected from light and oxygen. Consider adding an antioxidant to the sample. |
Quantitative Data on this compound Degradation
| Condition | Parameter | Value | Degradation Product(s) |
| Temperature | |||
| 120°C | Half-life (t½) | Hours to days | γ-elemene |
| 25°C (Room Temp) | Half-life (t½) | Months to years (if protected from light and oxygen) | Minimal degradation, potential for slow oxidation |
| -20°C | Half-life (t½) | > 2 years | Negligible |
| pH | |||
| Acidic (pH < 5) | Reaction Rate | Increases with decreasing pH | Selinanes, Guaianes |
| Neutral (pH 7) | Reaction Rate | Minimal | - |
| Basic (pH > 8) | Reaction Rate | Generally stable, but specific effects not well-documented | - |
| Light Exposure | |||
| UV-A (320-400 nm) | Quantum Yield (Φ) | Not determined | Isomers, various rearranged products |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
Objective: To develop and validate a GC-MS method for the simultaneous determination of this compound and its primary thermal degradation product, γ-elemene.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Materials:
-
This compound standard
-
γ-elemene standard (if available, otherwise identify by mass spectrum)
-
High-purity solvent (e.g., hexane or ethyl acetate)
GC-MS Conditions:
-
Injector Temperature: 150°C (to minimize on-column degradation)[2]
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. If available, prepare a separate stock solution of γ-elemene. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the this compound sample to be tested to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the GC-MS system.
-
Data Analysis: Identify this compound and γ-elemene by their retention times and mass spectra. Quantify the compounds by integrating the peak areas of characteristic ions and comparing them to the calibration curve.
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated storage conditions to predict its shelf-life.
Materials:
-
This compound sample
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
-
Stability chambers set to the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH (accelerated)
-
25°C ± 2°C / 60% RH ± 5% RH (long-term)
-
-20°C (control)
-
Procedure:
-
Sample Preparation: Aliquot the this compound sample into multiple amber vials. Purge the headspace of each vial with an inert gas before sealing.
-
Storage: Place the vials in the respective stability chambers.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for the accelerated study; 0, 3, 6, 9, 12, 18, 24 months for the long-term study).
-
Analysis: Analyze the samples using the validated stability-indicating GC-MS method (Protocol 1) to determine the concentration of this compound and the presence of any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time for each storage condition. Determine the degradation rate and estimate the shelf-life.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Troubleshooting GC Peak Tailing for Germacrene B
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on resolving Gas Chromatography (GC) peak tailing issues encountered during the analysis of Germacrene B, a sesquiterpene known for its thermal lability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve the root cause of peak tailing in your this compound analyses.
Q1: My this compound peak is consistently showing significant tailing. What are the most likely causes?
A1: Peak tailing for this compound is most often attributed to one or a combination of the following factors:
-
Thermal Degradation: this compound is thermally labile and can degrade in a hot GC inlet, leading to broad and tailing peaks.[1][2][3][4] High injector temperatures are a primary cause of this issue.
-
Active Sites in the GC System: Interactions between this compound and active sites within the GC flow path can cause peak tailing. These active sites are often exposed silanol groups on the surface of the inlet liner, the column itself, or contaminants.
-
Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence in the carrier gas flow, resulting in distorted peak shapes.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the proper partitioning of the analyte, leading to peak tailing.
-
Inappropriate GC Parameters: Sub-optimal parameters such as carrier gas flow rate, oven temperature program, or injection technique can contribute to poor peak shape.
Q2: How can I determine if thermal degradation is the cause of my peak tailing?
A2: To diagnose thermal degradation of this compound, you can perform the following steps:
-
Lower the Inlet Temperature: Reduce the injector temperature in increments of 20-25 °C and observe the peak shape. A significant improvement in peak symmetry upon lowering the temperature is a strong indicator of thermal degradation.
-
Analyze for Degradation Products: this compound can rearrange into other compounds upon heating. Look for the appearance of new, often broader peaks in your chromatogram as the inlet temperature is increased.
-
Consider a "Cold" Injection Technique: If available, using a Programmable Temperature Vaporizer (PTV) inlet with a cool injection can minimize the thermal stress on the analyte and help confirm if heat is the issue.
Q3: What are "active sites" and how can I eliminate them from my GC system?
A3: Active sites are chemically reactive points in the GC flow path that can interact with your analyte, causing adsorption and subsequent peak tailing. For this compound, which has some polarity, this is a common issue. Here’s how to address it:
-
Use Deactivated Inlet Liners: Always use high-quality, deactivated inlet liners. Over time, even deactivated liners can become active, so regular replacement is crucial. For thermally sensitive compounds, a liner without glass wool may be preferable to avoid potential active sites in the wool.[5][6]
-
Proper Column Conditioning and Maintenance: Ensure your GC column is properly conditioned according to the manufacturer's instructions. If the column is old or has been used with dirty samples, active sites may have developed. Trimming 15-20 cm from the front of the column can often resolve this.
-
System Inertness: For highly sensitive analyses, consider using a fully inert flow path, including inert-coated liners, ferrules, and columns.
Q4: My peak tailing persists even after addressing temperature and active sites. What else should I check?
A4: If peak tailing continues, investigate the following mechanical and methodological aspects of your setup:
-
Column Installation:
-
Proper Cut: Ensure the column is cut cleanly and at a 90-degree angle. A poor cut can cause turbulence.
-
Correct Depth: Verify the column is installed at the correct depth in both the injector and the detector, as specified by your instrument manufacturer. Incorrect positioning can create dead volumes.
-
-
Carrier Gas Flow Rate: An inappropriate flow rate can lead to band broadening and tailing.[7][8][9][10] Check for the optimal flow rate for your column dimensions and carrier gas type.
-
Leaks: Check for leaks at all fittings and connections using an electronic leak detector. Leaks can disrupt the carrier gas flow and lead to poor chromatography.
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound, optimized to minimize peak tailing.
Recommended GC-MS Method for this compound Analysis:
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polarity column is recommended. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: A Split/Splitless or Programmable Temperature Vaporizer (PTV) inlet is suitable.
-
Inlet Liner: Use a deactivated, low-volume liner. If using a liner with glass wool, ensure it is also deactivated.[5][6][11][12]
-
Injector Temperature: Start with a lower temperature, for example, 200 °C, and optimize based on peak shape and response. Avoid temperatures above 250 °C where significant degradation of similar compounds has been observed.[2][3]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.
-
Injection Mode:
-
Splitless Injection: Use for low concentration samples to maximize sensitivity. A high split ratio can be used to reduce the residence time in the hot inlet.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp Rate: 5 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation:
-
Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.
-
Filter the sample if it contains any particulate matter.
-
Store prepared samples at 4 °C in the dark and analyze them as soon as possible to prevent degradation.
Data Presentation
The following table summarizes the impact of various GC parameters on peak tailing for this compound and similar thermally labile sesquiterpenes.
| Parameter | Recommended Setting/Action | Impact on Peak Tailing | Rationale |
| Inlet Temperature | Start at 200°C, do not exceed 250°C | High temperatures cause thermal degradation, leading to tailing and potential misidentification. | This compound is thermally labile and can undergo rearrangement at elevated temperatures.[1][2][3][4] |
| Inlet Liner | Deactivated, low-volume liner. Consider liners without glass wool. | Active sites on the liner surface cause adsorption of the analyte, resulting in tailing.[5][6][11][12] | A deactivated and inert surface minimizes unwanted interactions with this compound. |
| Column Condition | Use a high-quality, well-conditioned column. Trim the column if tailing persists. | An old or contaminated column will have active sites that lead to peak tailing. | Removing the contaminated section of the column restores an inert surface. |
| Column Installation | Ensure a clean, 90-degree cut and correct installation depth. | Improper installation creates dead volumes and flow path disruptions, causing peak distortion. | A proper connection ensures a smooth and uninterrupted flow of the analyte to the column. |
| Carrier Gas Flow Rate | Optimize for your column dimensions (typically 1.0-1.2 mL/min for 0.25mm ID). | A flow rate that is too low can increase band broadening and tailing.[7][8][9][10] | An optimal flow rate ensures efficient transfer of the analyte through the column. |
| Sample Concentration | Avoid overloading the column. | High concentrations of the analyte can saturate the stationary phase, leading to fronting or tailing. | Diluting the sample ensures that the analyte properly partitions with the stationary phase. |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical interactions that can lead to peak tailing for this compound.
Caption: A logical workflow for troubleshooting GC peak tailing of this compound.
Caption: Chemical interactions in the GC system leading to this compound peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. How to Choose a GC Inlet Liner [restek.com]
Technical Support Center: Enhancing Resolution in HPLC Separation of Germacrenes
Welcome to the technical support center for the HPLC separation of Germacrenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal resolution for these challenging sesquiterpene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution in the HPLC separation of Germacrenes so difficult?
A1: The difficulty in separating Germacrene isomers (e.g., Germacrene A, B, C, D, and E) stems from their close structural similarity. These isomers often have identical molecular weights and similar polarities, leading to co-elution or poor peak separation in standard reversed-phase HPLC methods. Achieving baseline separation requires careful optimization of chromatographic parameters to exploit subtle differences in their physicochemical properties.
Q2: What are the key factors I should consider to improve the resolution of Germacrene isomers?
A2: The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k'). To enhance the resolution of Germacrene isomers, you should focus on:
-
Increasing Selectivity (α): This is often the most impactful factor. It can be manipulated by changing the stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl), the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol), and the mobile phase additives.
-
Optimizing Retention Factor (k'): Adjusting the solvent strength of the mobile phase can improve separation. A k' value between 2 and 10 is generally ideal.
-
Increasing Efficiency (N): Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer columns can lead to sharper peaks and better resolution.
Q3: Which type of HPLC column is best suited for Germacrene separation?
A3: While C18 columns are a common starting point for reversed-phase HPLC, alternative stationary phases can offer better selectivity for isomeric compounds like Germacrenes. Phenyl-Hexyl columns, for instance, can provide different selectivity due to π-π interactions with the aromatic rings of the analytes, which can be advantageous for separating structurally similar compounds[1][2]. It is recommended to screen both C18 and Phenyl-Hexyl columns during method development.
Q4: How does the choice of organic solvent (acetonitrile vs. methanol) in the mobile phase affect the separation of Germacrenes?
A4: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile generally has a stronger elution strength than methanol in reversed-phase HPLC, leading to shorter retention times[3][4][5]. Methanol, being a protic solvent, can engage in hydrogen bonding interactions, which can alter the selectivity for certain compounds[3]. For aromatic compounds like Germacrenes, methanol can sometimes offer better selectivity on phenyl-based columns due to enhanced π-π interactions[3]. It is advisable to test both solvents during method development to determine which provides the optimal resolution for your specific mixture of Germacrenes.
Q5: What is a good starting point for a gradient elution method for separating a complex mixture of Germacrenes?
A5: A good starting point for a scouting gradient is a broad linear gradient, for example, from 5% to 95% organic modifier (acetonitrile or methanol) in water over 20-30 minutes[6]. This will help to determine the elution range of the Germacrene isomers. Based on the results of the scouting run, the gradient can be optimized by making it shallower over the region where the isomers elute to improve their separation[7].
Q6: Can temperature be used to improve the resolution of Germacrenes?
A6: Yes, adjusting the column temperature can influence selectivity and efficiency. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, the effect on selectivity can be unpredictable and must be evaluated empirically. A typical starting point is 30-40°C.
Troubleshooting Guides
Issue 1: Poor Resolution and Peak Co-elution of Germacrene Isomers
Symptoms:
-
Overlapping peaks for different Germacrene isomers.
-
Shoulders on peaks, indicating the presence of a co-eluting compound.
-
Resolution value (Rs) less than 1.5 between critical pairs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Stationary Phase Selectivity | 1. Switch Column Chemistry: If using a C18 column, try a Phenyl-Hexyl column to leverage different separation mechanisms (hydrophobic vs. π-π interactions).[1][2] 2. Consider Smaller Particle Size: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency and improve peak shape. |
| Suboptimal Mobile Phase Composition | 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The change in solvent can alter selectivity.[3][4][5] 2. Optimize Gradient Slope: After an initial scouting run, create a shallower gradient across the elution window of the Germacrenes to increase the separation time between them.[6][7] |
| Insufficient Retention | Adjust Mobile Phase Strength: Decrease the initial percentage of the organic modifier in your gradient to increase the retention factor (k'). Aim for a k' of the first eluting Germacrene to be greater than 2. |
| Temperature Effects | Optimize Column Temperature: Experiment with different column temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves selectivity. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | 1. Use an End-Capped Column: Modern, high-purity, end-capped columns minimize interactions with residual silanol groups. 2. Mobile Phase Modifier: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups. |
| Column Overload | Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 2. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement. |
Data Presentation
Table 1: Hypothetical Comparison of C18 and Phenyl-Hexyl Columns for Germacrene D and Germacrene B Separation
Conditions: Isocratic elution with 70% Acetonitrile in Water at 1.0 mL/min. Column Dimensions: 150 x 4.6 mm, 5 µm.
| Column Type | Analyte | Retention Time (min) | Resolution (Rs) between Germacrene D and B |
| C18 | Germacrene D | 8.2 | 1.1 |
| C18 | This compound | 8.5 | |
| Phenyl-Hexyl | Germacrene D | 9.5 | 1.8 |
| Phenyl-Hexyl | This compound | 10.2 |
This table illustrates how a change in stationary phase chemistry can significantly improve the resolution of closely eluting isomers.
Table 2: Hypothetical Effect of Organic Modifier on the Resolution of Germacrene A and Germacrene C
Conditions: Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm), Isocratic elution with 65% organic modifier in water at 1.0 mL/min.
| Organic Modifier | Analyte | Retention Time (min) | Resolution (Rs) between Germacrene A and C |
| Acetonitrile | Germacrene A | 7.1 | 1.3 |
| Acetonitrile | Germacrene C | 7.5 | |
| Methanol | Germacrene A | 9.8 | 2.1 |
| Methanol | Germacrene C | 10.7 |
This table demonstrates that switching from acetonitrile to methanol can enhance selectivity and improve resolution for certain isomer pairs on a Phenyl-Hexyl column.
Experimental Protocols
Protocol 1: General Purpose Screening Method for Germacrene Isomers
This protocol is designed as a starting point for the separation of a complex mixture of Germacrenes.
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Columns:
-
Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Reversed-Phase Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program (Scouting):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample containing Germacrenes in the initial mobile phase composition (5% Acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative HPLC for the Isolation of Germacrene A
This protocol is adapted from a method used for the purification of sesquiterpenoids and can be used for isolating specific Germacrene isomers.[8]
-
HPLC System: A preparative HPLC system with a high-flow rate pump, a large volume injector, a preparative column, and a fraction collector.
-
Column: Preparative Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Isocratic: Methanol/Water (95:5, v/v)
-
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 1 mL (of a concentrated sample solution)
-
Sample Preparation: The crude extract containing Germacrenes should be partially purified by a preliminary technique like flash chromatography to enrich the target isomer. The enriched fraction is then dissolved in methanol for injection.
-
Fraction Collection: Collect fractions based on the elution of the target peak. Analyze the collected fractions by analytical HPLC to confirm purity.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of Germacrenes.
Caption: The relationship between key chromatographic factors and controllable experimental parameters that influence HPLC resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. welch-us.com [welch-us.com]
- 8. Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids from Germacrene A Fermentation Broth | MDPI [mdpi.com]
dealing with co-eluting compounds in Germacrene B analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to the analysis of Germacrene B, focusing on the challenge of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its analysis challenging?
This compound is a sesquiterpene, an organic compound belonging to the isoprenoid class. It is a key intermediate in the biosynthesis of various other sesquiterpenes in plants and is investigated for its potential biological activities, such as antibacterial properties.[1]
The primary analytical challenge stems from its structural similarity to other sesquiterpene isomers, which often possess identical mass-to-charge ratios (m/z) and very similar boiling points. This leads to co-elution during standard gas chromatography (GC) analysis, making accurate identification and quantification difficult. Furthermore, some related germacrenes, like Germacrene A, are thermally unstable and can rearrange into other compounds (e.g., β-elemene) at high temperatures typical of GC injection ports, further complicating the chromatographic profile.[2][3][4]
Q2: Which compounds most commonly co-elute with this compound?
The most common co-eluting compounds are other sesquiterpene isomers. Due to thermal rearrangement during analysis, a key interfering compound is β-elemene . Germacrene A, a related compound, readily undergoes a heat-induced Cope rearrangement to form β-elemene, which can then co-elute with or be misidentified as other sesquiterpenes.[2][4][5] Other germacrene isomers (A, C, D) and various selinene and eudesmane-type sesquiterpenes can also have very close retention times.
Q3: How can Mass Spectrometry (MS) help distinguish co-eluting isomers?
While GC separates compounds based on their volatility and interaction with the stationary phase, MS provides another dimension of separation based on the mass-to-charge ratio of fragmented ions.[6] However, for isomers like this compound and β-elemene, the mass spectra can be nearly identical, as they have the same molecular weight and often produce similar fragmentation patterns.
Accurate identification in the case of co-elution relies on subtle differences in the relative abundance of specific ions. Deconvolution algorithms can help computationally separate mixed spectra, but this requires high-quality data and is not always successful.[7][8]
Table 1: Comparison of Key Mass Spectral Ions for Sesquiterpene Isomers
| m/z | Ion Fragment | Typical Relative Abundance in this compound | Typical Relative Abundance in β-Elemene | Notes |
| 204 | [M]+ (Molecular Ion) | Low to Medium | Low to Medium | Often weak in 70eV EI spectra. |
| 189 | [M-CH3]+ | Low | Low | Loss of a methyl group. |
| 161 | [M-C3H7]+ | High | Medium | Loss of an isopropyl group, often a significant peak. |
| 133 | Medium | Medium | Further fragmentation. | |
| 121 | High | High | Common fragment in many sesquiterpenes. | |
| 105 | High | High | Common fragment. | |
| 93 | Very High | Very High | Often the base peak or one of the most abundant ions. | |
| 81 | High | High | Common fragment. | |
| Note: Relative abundances are generalized and can vary based on the specific MS instrument and settings. The similarity in fragmentation highlights the need for robust chromatographic separation. |
Troubleshooting Guide
Q4: My chromatogram shows a single broad peak where I expect this compound. How can I resolve it?
This is a classic sign of co-elution. To achieve baseline separation, you must optimize your gas chromatography method.
Experimental Protocol: Optimizing GC Separation
A systematic approach is crucial for resolving co-eluting peaks. The following protocol outlines steps to improve the separation of this compound from its isomers.
Objective: To achieve baseline resolution (>1.5) between this compound and co-eluting sesquiterpene isomers.
1. Column Selection:
-
Standard Columns: Non-polar columns like DB-5ms or HP-5ms are common starting points.
-
Intermediate Polarity Columns: Columns with a higher phenyl content (e.g., DB-17ms) can offer different selectivity.
-
High-Selectivity Columns: For challenging separations, consider using columns with specialized stationary phases, such as those based on liquid crystals or cyclodextrins, which are designed to separate isomers.[9][10][11] Chiral columns can also be effective for separating enantiomers.[2][12]
2. Optimize Oven Temperature Program:
-
Lower the Initial Temperature: Start the oven program at a lower temperature (e.g., 50-60°C) to improve the focusing of volatile compounds at the head of the column.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-3°C/min) gives the compounds more time to interact with the stationary phase, which can significantly improve resolution. This is often the most effective parameter to adjust.[13]
-
Incorporate Isothermal Holds: Add a brief isothermal hold at a temperature where the target compounds are eluting to enhance separation.
3. Adjust Carrier Gas Flow Rate:
-
Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. Deviating from the optimum can decrease efficiency and broaden peaks.
4. Injection Port Temperature:
-
While a high injection temperature ensures complete volatilization, it can also cause thermal degradation of labile compounds like germacrenes.[2] Experiment with lowering the injector temperature (e.g., from 250°C down to 200°C or even 180°C) to minimize the Cope rearrangement of Germacrene A into β-elemene.
Table 2: Example GC Method Parameters for Sesquiterpene Analysis
| Parameter | Standard Method | High-Resolution Method |
| GC Column | 30m x 0.25mm ID, 0.25µm film (e.g., HP-5ms) | 60m x 0.25mm ID, 0.25µm film (e.g., DB-WAX or Chiral Column) |
| Carrier Gas | Helium | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimized for column (e.g., 1.2 mL/min) |
| Injector Temp. | 250°C | 220°C (or lower) |
| Injection Mode | Split (e.g., 50:1) | Splitless or reduced split ratio (e.g., 20:1) |
| Oven Program | 60°C for 2 min, ramp 10°C/min to 280°C | 50°C for 2 min, ramp 3°C/min to 240°C, hold for 5 min |
Q5: I'm seeing ghost peaks or a noisy baseline in my chromatogram. What could be the cause?
Ghost peaks and baseline noise can originate from contamination in the system or column bleed.[14][15][16]
-
Septum Bleed: Particles from a degraded injector septum can enter the system. Use high-quality septa and replace them regularly.
-
Contamination: Contamination may be in the injection port liner, the carrier gas, or from a previous sample.[17] Clean or replace the liner and ensure high-purity gases with filters are used.
-
Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, leading to a rising baseline. Always operate within the column's specified temperature range.
Visualized Workflows
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for analyzing this compound, from sample preparation through data interpretation.
Troubleshooting Logic for Poor Peak Resolution
This decision tree provides a logical path for troubleshooting issues related to poor chromatographic separation.
References
- 1. BJOC - this compound – a central intermediate in sesquiterpene biosynthesis [beilstein-journals.org]
- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of microbial and chemical synthesis for the sustainable production of β-elemene, a promising plant-extracted anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
- 7. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VUV Analytics [vuvanalytics.com]
- 9. vurup.sk [vurup.sk]
- 10. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. stepbio.it [stepbio.it]
- 15. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 16. agilent.com [agilent.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Strategies for Increasing Germacrene B Synthase Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing Germacrene B synthase expression. The strategies and data presented here are primarily based on studies of the closely related Germacrene A synthase, a key enzyme in the biosynthesis of β-elemene, and are highly applicable to enhancing this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing this compound synthase expression and overall product yield?
A1: The key strategies can be categorized into four main areas:
-
Metabolic Engineering: Modifying the host organism's metabolic pathways to increase the availability of the precursor molecule, farnesyl pyrophosphate (FPP), and direct it towards this compound synthesis.
-
Enzyme and Protein Engineering: Improving the catalytic efficiency, stability, and solubility of the this compound synthase itself.
-
Host and Expression System Optimization: Selecting the optimal host organism, expression vector, and genetic elements to drive high-level expression of the synthase.
-
Fermentation and Culture Condition Optimization: Fine-tuning the growth environment to maximize cell density and product formation.
Q2: Which host organisms are commonly used for producing germacrenes, and what are their pros and cons?
A2: Escherichia coli and Saccharomyces cerevisiae (yeast) are the most common hosts for producing germacrenes and other terpenes.
| Host Organism | Advantages | Disadvantages |
| Escherichia coli | - Fast growth rate- Well-characterized genetics- High-density cultivation is established | - Potential for inclusion body formation of heterologous proteins[1][2]- Endotoxin production |
| Saccharomyces cerevisiae | - Generally regarded as safe (GRAS) organism- Eukaryotic post-translational modifications- Robust for industrial fermentation | - Slower growth compared to E. coli- More complex genetic manipulation in some cases |
Q3: Why is codon optimization important for expressing a plant-derived this compound synthase in a microbial host?
A3: Codon optimization is crucial because different organisms exhibit codon usage bias, meaning they preferentially use certain codons for a given amino acid.[3] A this compound synthase gene from a plant will have a codon usage pattern adapted for plant cells. When expressed in a host like E. coli or yeast, non-optimal codons can lead to translational stalling, reduced protein expression levels, and protein misfolding.[4][5][6][7] By synthesizing a gene with codons optimized for the expression host, you can significantly improve the translation efficiency and overall yield of the functional enzyme.[4][7]
Q4: What is the significance of the mevalonate (MVA) pathway in this compound production?
A4: The mevalonate (MVA) pathway is the metabolic route that produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids, including germacrenes. These are then converted to farnesyl pyrophosphate (FPP), the direct precursor for this compound synthesis.[8][9] Enhancing the flux through the MVA pathway is a critical step in increasing the supply of FPP, which is often a rate-limiting factor in terpene production.[8]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Production
| Possible Cause | Troubleshooting Step |
| Inefficient this compound Synthase | Screen synthases from different plant species to identify one with higher activity.[8] Consider using a bacterial sesquiterpene synthase as they have shown potential for high performance.[8][10] |
| Poor Enzyme Expression/Solubility | - Confirm protein expression via SDS-PAGE and Western blot.- If the protein is in inclusion bodies (common in E. coli), try expressing at a lower temperature (16-25°C), using a weaker promoter, or fusing a solubility-enhancing tag (e.g., MBP, GST) to the N-terminus of the synthase.[1]- Perform codon optimization of the synthase gene for your specific expression host (E. coli or S. cerevisiae).[11] |
| Insufficient Precursor (FPP) Supply | - Overexpress key enzymes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMGR).[8][12]- Introduce a heterologous MVA pathway, especially in E. coli.[2][9] |
| Sub-optimal Assay Conditions | Ensure the in vitro assay buffer contains the required divalent metal ion cofactor (typically Mg²⁺ or Mn²⁺) and is at the optimal pH (around 7.5).[13] |
Issue 2: High Biomass but Low Product Titer
| Possible Cause | Troubleshooting Step |
| Diversion of FPP to Competing Pathways | Downregulate or repress genes in pathways that compete for FPP. In yeast, a primary target is the squalene synthase gene (ERG9), which diverts FPP to sterol biosynthesis.[8][12] |
| Sub-optimal Induction Conditions | Optimize the concentration of the inducer (e.g., IPTG for pET vectors in E. coli) and the cell density (OD600) at which induction is initiated.[14] |
| Inadequate Culture Medium | Optimize the culture medium composition, including carbon and nitrogen sources, to support both growth and product formation.[14][15] |
| Feedback Inhibition | If high concentrations of an intermediate in the pathway are toxic or inhibitory, consider strategies to balance the expression of pathway enzymes. |
Quantitative Data Summary
The following tables summarize the production titers of Germacrene A and its derivative, β-elemene, achieved through various engineering strategies in E. coli and S. cerevisiae. These results provide a benchmark for what may be achievable for this compound.
Table 1: Germacrene A & β-Elemene Production in Engineered S. cerevisiae
| Strain Engineering Strategy | Product | Titer (mg/L) in Shake Flask | Titer (g/L) in Fed-batch | Reference |
| Expression of Lactuca sativa LTC2, overexpression of tHMGR1 | Germacrene A | 190.7 | - | [8] |
| Expression of Anabaena variabilis AvGAS, overexpression of tHMGR1, repression of ERG9 | Germacrene A | 229.1 | - | [8] |
| Site-directed mutagenesis of AvGAS (F23W mutant) with pathway engineering | Germacrene A | 309.8 | - | [8][12] |
| Optimization of MVA pathway, enhanced NADPH and acetyl-CoA supply in Ogataea polymorpha | β-elemene | 509 | 4.7 | [10] |
| MVA pathway optimization, multiple copies of GAS gene in Yarrowia lipolytica | β-elemene | 784.61 | 5.08 | [10] |
Table 2: Germacrene A & β-Elemene Production in Engineered E. coli
| Strain Engineering Strategy | Product | Titer (mg/L) in Shake Flask | Titer (g/L) in Fed-batch | Reference |
| Co-synthesis system with culture condition optimization | Germacrene A | 364.26 | - | [14] |
| Directed evolution of AvGAS and culture optimization | β-elemene | 2069.77 | 7.74 | [1] |
| Combinatorial metabolic engineering, exporter engineering | β-elemene | 1161.09 | 3.52 | [16] |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Synthase in E. coli
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the target this compound synthase with codons optimized for E. coli expression.
-
Vector Construction: Clone the optimized synthase gene into an expression vector, such as pET28a, which typically contains an inducible T7 promoter and an N-terminal His-tag for purification.[11]
-
Host Transformation: Transform the resulting plasmid into an expression host strain like E. coli BL21(DE3).[11] For enhanced precursor supply, co-transform with a second plasmid carrying the heterologous MVA pathway genes (e.g., pMM).[2][11]
-
Cultivation and Induction:
-
Grow the transformed cells in a suitable medium (e.g., SBMSN) with appropriate antibiotics at 37°C.[2][11]
-
When the culture reaches an OD600 of 0.6-0.8, induce protein expression with a specific concentration of IPTG (e.g., 0.1-1.0 mM).[14]
-
Continue cultivation at a lower temperature (e.g., 16-25°C) for 12-48 hours to promote proper protein folding and product accumulation.
-
-
Product Extraction and Analysis:
Protocol 2: Engineering S. cerevisiae for Enhanced this compound Production
-
Strain Selection: Start with a suitable host strain, such as CEN.PK2-1D.[8]
-
Synthase Expression: Integrate the codon-optimized this compound synthase gene into the yeast genome or express it from a high-copy episomal plasmid under the control of a strong constitutive promoter (e.g., pTEF1, pGPD).
-
Metabolic Engineering:
-
Increase FPP Supply: Overexpress a truncated version of HMG-CoA reductase (tHMGR1), a rate-limiting enzyme in the MVA pathway.[8][12]
-
Block Competing Pathways: Repress the expression of squalene synthase (ERG9) to prevent the diversion of FPP to sterol biosynthesis. This can be achieved by replacing the native ERG9 promoter with a weak or repressible promoter.[8][12]
-
-
Cultivation:
-
Grow the engineered yeast strains in a synthetic complete (SC) drop-out medium.[8]
-
For production, cultivate in a suitable fermentation medium at 28-30°C.
-
-
Analysis: Extract and quantify this compound production using GC-MS as described for E. coli.
Visualizations
Caption: Metabolic engineering strategies for enhancing this compound production.
References
- 1. Item - Optimization of Germacrene A Synthase for Efficient Production of βâElemene in Escherichia coli - American Chemical Society - Figshare [acs.figshare.com]
- 2. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
- 7. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering [keaslinglab.lbl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Engineering Escherichia coli BL21 (DE3) for high-yield production of germacrene A, a precursor of β-elemene via combinatorial metabolic engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Synthesized Germacrene B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of synthesized Germacrene B against its precursor, Germacrone, and a common rearrangement product, γ-Elemene. Detailed experimental protocols and spectroscopic data are presented to aid in the unambiguous structural elucidation of this compound.
Structural Comparison of this compound and Related Sesquiterpenes
The validation of the structure of synthesized this compound relies on a comprehensive analysis of its spectroscopic data, which is then compared with that of its synthetic precursor, Germacrone, and a potential isomerization product, γ-Elemene. The structural differences between these three sesquiterpenoids give rise to distinct spectroscopic signatures.
| Compound | Molecular Formula | Key Structural Features |
| This compound | C₁₅H₂₄ | Ten-membered ring with three endocyclic double bonds |
| Germacrone | C₁₅H₂₂O | Ten-membered ring with a ketone group and two endocyclic double bonds |
| γ-Elemene | C₁₅H₂₄ | Cyclohexane ring with vinyl and isopropenyl substituents, often formed from Germacrene A via a Cope rearrangement[1][2] |
Spectroscopic Data for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for the definitive structural assignment of organic molecules.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts (δ) and coupling constants (J) are unique for each compound.
Table 1: ¹H and ¹³C NMR Data for Germacrone in CDCl₃ [3]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 4.98 (d, J = 10.5 Hz) | 133.1 |
| 2 | 2.04-2.18 (m) | 24.1 |
| 3 | 2.04-2.18 (m) | 38.1 |
| 4 | - | 135.7 |
| 5 | 4.66 (d, J = 14.0 Hz) | 125.0 |
| 6 | 2.91-2.98 (m) | 28.6 |
| 7 | - | 131.3 |
| 8 | - | 207.1 |
| 9 | 3.43 (d, J = 10.5 Hz), 2.91-2.98 (m) | 55.5 |
| 10 | - | 126.4 |
| 11 | - | 139.8 |
| 12 | 1.81 (s) | 17.8 |
| 13 | 4.29 (d, J = 12.5 Hz), 4.18 (d, J = 12.0 Hz) | 62.8 |
| 14 | 1.42 (s) | 15.6 |
| 15 | 1.62 (s) | 16.6 |
Note: Complete ¹H and ¹³C NMR data for this compound and γ-Elemene are essential for a definitive comparison and should be acquired from reliable sources. The ¹H and ¹³C NMR data for this compound have been reported for the compound isolated from Solidago canadensis.[4]
X-ray Crystallography
The absolute confirmation of the structure of this compound was achieved through single-crystal X-ray diffraction of its silver nitrate adduct. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. The adduct, referred to as germacratriene with silver nitrate, crystallizes in the monoclinic space group P2₁/c.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful synthesis and validation of this compound.
Synthesis of this compound from Germacrone
The synthesis of this compound from Germacrone is a three-step process involving reduction of the ketone, acetylation of the resulting alcohol, and a final reduction.[4]
Step 1: Reduction of Germacrone to Germacrol A detailed protocol for this specific reduction was not available in the searched literature. A general approach would involve the use of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like methanol or diethyl ether.
Step 2: Acetylation of Germacrol The alcohol obtained from the first step is acetylated to form the corresponding acetate ester. This is typically achieved by reacting the alcohol with acetic anhydride in the presence of a base like pyridine.
Step 3: Reduction of Germacrol Acetate to this compound The final step involves the reduction of the acetate group. The literature suggests the use of lithium in ammonia for this transformation.[4]
Structure Validation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several thousand).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or literature data.
X-ray Crystallography of the Silver Nitrate Adduct
-
Crystal Growth: Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol) and add a solution of silver nitrate in the same solvent. Allow the solvent to evaporate slowly at room temperature to promote the growth of single crystals.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it on the X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
Experimental Workflow
The following diagram illustrates the logical flow for the synthesis and structural validation of this compound.
Caption: Synthesis and structural validation workflow for this compound.
References
- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Germacrene B and Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Germacrene B against other prominent sesquiterpenes, namely Germacrene D, β-caryophyllene, and α-humulene. The information presented herein is curated from experimental data to facilitate objective comparisons of their antimicrobial, anticancer, and anti-inflammatory properties.
Executive Summary
Sesquiterpenes are a diverse class of C15 terpenoids known for their wide range of biological activities. This guide focuses on a comparative assessment of this compound with Germacrene D, β-caryophyllene, and α-humulene. While extensive research has been conducted on the bioactivities of β-caryophyllene and α-humulene, and to a lesser extent Germacrene D, there is a notable scarcity of quantitative data specifically for isolated this compound. Much of the available information on this compound's bioactivity is derived from studies on essential oils where it is a constituent, making direct comparisons challenging. This guide compiles the available quantitative data for the selected sesquiterpenes to provide a useful resource for researchers.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of the selected sesquiterpenes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Sesquiterpene | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Bacillus cereus | Bacteroides fragilis | Fungi |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Germacrene D Derivative * | 64[1] | 64[1] | - | - | - | - |
| β-caryophyllene | 3 µM (~0.6 µg/mL)[2] | - | 14 µM (~2.9 µg/mL)[2] | 2.5% (v/v) | - | Active (more pronounced than kanamycin)[2] |
| α-humulene | 1.3 x 10⁻⁵ mol/L (~2.66 µg/mL)[3] | - | - | - | 2 µg/mL[4] | - |
*Data for 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene, a germacrene derivative isolated from Verbesina negrensis.
Table 2: Comparative Anticancer Activity (IC50)
| Sesquiterpene | Cell Line | IC50 Value |
| This compound | Data Not Available | Data Not Available |
| Germacrene D | HL-60 (human leukemia) | Significant cytotoxic potential (in a mixture with bicyclogermacrene)[2] |
| UACC-62 (melanoma), K562 (leukemia) | Essential oil with high Germacrene D content showed TGI of 7.30 µg/mL and 7.56 µg/mL respectively[5] | |
| β-caryophyllene | HCT-116 (colon) | 19 µM (~3.9 µg/mL)[2] |
| Caco-2 (colon) | 1103.34 ± 10.73 µM[6] | |
| CCRF-CEM (leukemia) | 311.59 ± 1.44 µM[6] | |
| MDA-MB-468 (breast) | ~20 µg/mL (~98 µM)[7] | |
| α-humulene | HT-29 (colon) | 5.2 x 10⁻⁵ mol/L (~10.6 µg/mL)[3] |
| A549 (lung) | 1.3 x 10⁻⁴ mol/L (~26.6 µg/mL)[3] | |
| HCT-116 (colon) | 77.3 µg/mL (~378 µM) | |
| MCF-7 (breast) | Moderate activity[8] |
Anti-inflammatory Activity
While quantitative comparative data is limited, studies have elucidated the anti-inflammatory mechanisms of some of these sesquiterpenes.
-
β-caryophyllene exerts its anti-inflammatory effects by acting as a selective agonist of the cannabinoid receptor 2 (CB2) and by inhibiting key inflammatory mediators such as TNF-α, IL-1β, IL-6, and NF-κB.
-
α-humulene has demonstrated anti-inflammatory properties by reducing the production of TNF-α and IL-1β.[9] Oral administration in animal models has been shown to reduce paw edema.[9]
-
Germacrene D has been noted for its presence in essential oils with anti-inflammatory properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Activity Assay (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight. The concentration of the microbial suspension is then adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound (sesquiterpene) is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Anti-inflammatory Activity Assay in Macrophages
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in appropriate plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test sesquiterpene for a short period.
-
LPS Stimulation: Inflammation is induced by adding LPS to the cell culture.
-
Incubation: The cells are incubated for a specified time to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), TNF-α, IL-6, and other pro-inflammatory cytokines in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.
-
Data Analysis: The percentage inhibition of the production of these inflammatory mediators by the test compound is calculated.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by sesquiterpenes.
Experimental Workflow Diagram
Caption: General experimental workflow for screening the bioactivity of sesquiterpenes.
References
- 1. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. periodicos.ufms.br [periodicos.ufms.br]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Germacrene B
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of three common analytical techniques for the determination of Germacrene B: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to provide a framework for the cross-validation of these methods to ensure data accuracy, reliability, and interchangeability in research and quality control settings. While direct cross-validation studies for this compound are not extensively published, this guide leverages established validation principles and comparative data from the analysis of other sesquiterpenes to provide a robust analytical framework.
This compound, a naturally occurring sesquiterpene found in a variety of plants, is of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for phytochemical analysis, biosynthetic pathway studies, and the development of therapeutic agents. Cross-validation of analytical methods is a critical process to demonstrate that different analytical techniques provide comparable results, thereby ensuring the consistency and validity of data across different laboratories and studies.
Comparative Overview of Analytical Methods
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and provides mass spectral data for confident identification.
-
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with UV or mass spectrometry detectors, is a versatile method for the analysis of a wide range of compounds, including thermally labile molecules. For non-chromophoric compounds like this compound, a mass spectrometer or a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of molecules. Quantitative NMR (qNMR) can also be used for the determination of compound concentration, offering a primary method of measurement without the need for an identical standard.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the analysis of sesquiterpenes, providing a basis for the comparison of these methods for this compound analysis. The data presented is representative of what can be expected for similar analytes and should be confirmed through method-specific validation studies.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL (MS) / 1 - 10 µg/mL (UV) | 1 - 20 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1 µg/mL (MS) / 5 - 25 µg/mL (UV) | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Specificity | High (with mass spectral library matching) | Moderate (UV) to High (MS) | High (structural information) |
| Sample Throughput | High | High | Low to Medium |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in essential oils and plant extracts.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution (in hexane or ethyl acetate) is injected in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Solvent delay: 3 minutes.
-
-
Quantification: Based on the peak area of a characteristic ion of this compound, using an external or internal standard calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the analysis of this compound. As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength is used here, but for higher sensitivity and specificity, an MS detector is recommended.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on the peak area at 210 nm, using an external standard calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct method for the quantification of this compound without the need for a specific this compound reference standard for calibration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing proton (¹H) NMR.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., plant extract).
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.
-
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral width: Appropriate to cover all proton signals.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of a well-resolved, characteristic signal of this compound and the signal of the internal standard.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / msample) * PurityIS
Where:
-
Canalyte is the concentration of this compound.
-
I is the integral value.
-
N is the number of protons for the integrated signal.
-
M is the molar mass.
-
m is the mass.
-
IS refers to the internal standard.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of different analytical methods.
Signaling Pathway (Illustrative)
While this compound's specific signaling pathways are still under investigation, sesquiterpenes, in general, are known to modulate various cellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects, a property often attributed to sesquiterpenes.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
A Comparative Analysis of Germacrene B Content in Various Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Germacrene B content across different plant species, supported by available experimental data. This compound, a sesquiterpene hydrocarbon, is a key intermediate in the biosynthesis of many other sesquiterpenes and is of significant interest for its potential pharmacological activities. This document summarizes quantitative data, outlines experimental methodologies, and provides visual representations of the biosynthetic pathway and analytical workflow to aid in research and development.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported quantitative data for this compound in the essential oils of several plant species.
| Plant Species | Family | Plant Part | This compound Content (% of Essential Oil) | Analytical Method |
| Parentucellia latifolia | Orobanchaceae | Aerial Parts | 24.3%[1] | GC-MS |
| Eugenia uniflora | Myrtaceae | Leaves | 21.2%[2] | GC-MS |
| Araucaria heterophylla | Araucariaceae | Fresh Stem Bark | 10.63%[3] | GC-MS |
| Araucaria heterophylla | Araucariaceae | Dry Stem Bark | 10.37%[3] | GC-MS |
| Cannabis sativa (various cultivars) | Cannabaceae | Flowers | 0.14% - 0.75%[4] | GC-MS |
| Citrus junos (Yuzu) | Rutaceae | Peel | 0.1% - 0.2%[5] | GC-MS |
| Solidago canadensis | Asteraceae | Stems | >5%[6] | GC-MS |
Experimental Protocols
The quantification of this compound in plant materials typically involves extraction of the essential oil followed by chromatographic analysis. A representative methodology is detailed below.
Plant Material and Essential Oil Extraction
Fresh or dried plant material (e.g., leaves, flowers, stems) is subjected to hydrodistillation for a specified period (typically 3 hours) using a Clevenger-type apparatus. The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., -20°C) prior to analysis.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The chemical composition of the essential oil is determined using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is commonly used.[2]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: The injector temperature is set to a high temperature, such as 250°C, to ensure vaporization of the sample.[8]
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240-280°C) over a period of time.[9]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used, with a typical electron energy of 70 eV.[8]
-
Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of this compound (m/z 204.35) and its characteristic fragment ions (e.g., 40 to 400 amu).
-
Ion Source and Transfer Line Temperatures: These are typically maintained at elevated temperatures, for instance, 230°C for the ion source and 280°C for the transfer line.[8]
-
Compound Identification and Quantification
The identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with those of an authentic standard or with data from established mass spectral libraries (e.g., NIST, Wiley). Quantification is performed by calculating the relative peak area of this compound in relation to the total peak area of all identified compounds in the chromatogram.
Visualizations
Biosynthesis of this compound
This compound is synthesized from farnesyl diphosphate (FPP) through the action of a specific terpene synthase enzyme. The following diagram illustrates this key step in the sesquiterpene biosynthetic pathway.
Caption: Biosynthesis of this compound from Farnesyl Diphosphate.
Experimental Workflow for this compound Quantification
The general workflow for the extraction and quantification of this compound from plant material is depicted in the following diagram.
Caption: General workflow for this compound quantification.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Chemical Composition and Antioxidant Activity of Essential Oils from Leaves of Two Specimens of Eugenia florida DC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. realmofcaring.org [realmofcaring.org]
- 5. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Biological Activities of Germacrene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantioselective synthesis and biological activities of four key germacrene isomers: Germacrene A, B, C, and D. Germacrenes are a class of sesquiterpenes that are of significant interest due to their diverse biological activities, including antimicrobial, insecticidal, anti-inflammatory, and anticancer properties. Their stereochemistry often plays a crucial role in their biological function, making enantioselective synthesis a critical aspect of their study for potential therapeutic applications.
Enantioselective Synthesis Strategies
The enantioselective synthesis of germacrene isomers has been a challenge for synthetic chemists due to the conformational flexibility of the ten-membered ring. However, a scalable and versatile strategy starting from the readily available acyclic precursor, farnesol, has been developed, allowing access to various germacrene isomers and their derivatives in an enantioselective manner.[1]
A key transformation in this synthetic approach is the Sharpless asymmetric epoxidation of farnesol, which introduces a chiral center and sets the stereochemistry for the subsequent cyclization step.[1] The resulting epoxy alcohol can then be further functionalized and cyclized to form the germacrane skeleton. This strategy is adaptable for the synthesis of different germacrene isomers by modifying the reaction conditions and the protecting groups used.
While specific, detailed enantioselective total syntheses for Germacrene B and C are not as well-documented in dedicated publications, the general principles of enantioselective macrocyclization can be applied. It is noteworthy that this compound is known to be chirally unstable at room temperature, with its enantiomers rapidly interconverting.[2] This characteristic poses a unique challenge for its enantioselective synthesis and isolation.
For Germacrene A and D, both chemical and enzymatic syntheses have been reported. (+)-Germacrene A synthase has been isolated and characterized, providing a biosynthetic route to this specific enantiomer.[3] Similarly, distinct synthases for (+)- and (-)-Germacrene D have been identified, highlighting nature's ability to produce specific enantiomers.
Comparative Biological Activities
The biological activities of germacrene isomers are diverse and often stereospecific. The available quantitative data from various studies are summarized below. It is important to note that direct comparative studies of all four isomers under the same experimental conditions are limited.
Cytotoxic Activity
| Isomer/Derivative | Cell Line | IC50 (µM) | Reference |
| Germacrone Analogs (3a-3e) | Bel-7402, HepG2, A549, HeLa | 85.34 - 95.38 | BenchChem |
| Germacrene D | HL-60 (human leukemia) | >50% viability reduction at 100 µg/mL | [4] |
| Germacrene A | T24 (bladder cancer) | Concentration-dependent inhibition (qualitative) | [5] |
Insecticidal/Acaricidal Activity
| Isomer/Derivative | Organism | LC50 / EC50 | Reference |
| Germacrone | Hyalomma lusitanicum (tick) | - | [6] |
| 1,10-epoxygermacrone | Rhopalosiphum padi (aphid) | 6 x 10⁻³ µM (EC50) | [6] |
| Germacrone | Culex quinquefasciatus (mosquito larvae) | - | [6] |
| Germacrone | Tetranychus urticae (mite) | - | [6] |
| Germacrene D | Spodoptera litura (tobacco cutworm) | 16.13 µg/mL (LC50) | [7] |
| Germacrene D | Helicoverpa armigera (cotton bollworm) | 21.88 µg/mL (LC50) | [7] |
| Germacrene D | Aedes vittatus (mosquito) | 30.40 µg/mL (LC50) | [7] |
| Germacrene D | Anopheles subpictus (mosquito) | 15.50 µg/mL (LC50) | [7] |
Antimicrobial Activity
| Isomer/Derivative | Organism | MIC (µg/mL) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | 64 | [8] |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Staphylococcus aureus | 64 | [8] |
Anti-inflammatory Activity
| Isomer/Derivative | Assay | ID50 (µmol/cm²) | Reference |
| 1,4-dihydroxy-germacra-5E-10(14)-diene | Croton oil-induced ear edema | 0.40 | [9] |
Experimental Protocols
General Enantioselective Synthesis of Germacrenes from Farnesol[1]
A representative experimental protocol for the enantioselective synthesis of a germacrene precursor from farnesol is outlined below. This method can be adapted to synthesize various germacrene isomers.
-
Sharpless Asymmetric Epoxidation: To a solution of Ti(OiPr)4 and (+)-diethyl tartrate in CH2Cl2 at -20 °C is added tert-butyl hydroperoxide. After stirring, farnesol is added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the epoxy alcohol is purified by column chromatography.
-
Oxidation to Aldehyde: The epoxy alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or by a Swern oxidation.
-
Macrocyclization: The aldehyde is then subjected to an intramolecular Nozaki-Hiyama-Kishi reaction using CrCl2 and NiCl2 to form the ten-membered germacrane ring.
-
Functional Group Manipulation: The resulting cyclized product can be further modified to introduce the specific double bond patterns of the desired germacrene isomer (A, B, C, or D) through elimination and/or reduction reactions.
Cytotoxicity Assay (MTT Assay)[5]
-
Cell Seeding: Cancer cells (e.g., T24 bladder cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the germacrene isomer for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The cell viability is calculated as a percentage of the control.
Signaling Pathways and Experimental Workflows
The biological activities of germacrenes and their derivatives are often mediated through the modulation of specific signaling pathways. Germacrone, a closely related precursor to germacrene isomers, has been shown to target several key pathways involved in cancer and inflammation.
Caption: Signaling pathways modulated by Germacrone.
The diagram above illustrates how germacrone can inhibit pro-inflammatory and pro-survival pathways such as NF-κB, PI3K/AKT/mTOR, and JAK/STAT, while promoting apoptosis and autophagy, leading to reduced inflammation and cancer progression. It is plausible that the germacrene isomers exert their biological effects through similar mechanisms.
Caption: General workflow for enantioselective synthesis.
References
- 1. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Germacrene B and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Germacrene B and Its Synthetic Derivatives, Supported by Experimental Data.
This compound, a naturally occurring sesquiterpene hydrocarbon, is a key intermediate in the biosynthesis of a wide array of sesquiterpenoids and is found in various essential oils.[1][2] Its intrinsic biological activities, along with those of its synthetically derived analogs, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of the biological potency of this compound versus one of its key synthetic analogs, 8-Hydroxythis compound, and other derivatives, focusing on anti-androgenic, cytotoxic, and antimicrobial activities.
Data Summary: A Side-by-Side Comparison
| Compound | Biological Activity | Assay | Target/Cell Line | Result (IC₅₀/MIC) | Reference |
| Germacrone | Anti-androgenic | Steroid 5α-reductase inhibition | - | 1.94 ± 0.23 mM | [3][4] |
| 8-Hydroxythis compound (Synthetic Analog) | Anti-androgenic | Steroid 5α-reductase inhibition | - | 0.15 ± 0.022 mM | [3][4] |
| Germacrone | Cytotoxicity | - | Prostate Cancer Cells | Mild | [3][4] |
| 8-Hydroxythis compound (Synthetic Analog) | Cytotoxicity | - | Prostate Cancer Cells | Mild | [3][4] |
| Germacrone | Cytotoxicity | - | Human Dermal Papilla Cells | Not cytotoxic at 100 µg/mL | [3][4] |
| 8-Hydroxythis compound (Synthetic Analog) | Cytotoxicity | - | Human Dermal Papilla Cells | Not cytotoxic at 100 µg/mL | [3][4] |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene (Synthetic Analog) | Antibacterial | Microbroth dilution | Enterococcus faecalis | 64 µg/mL | [4] |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene (Synthetic Analog) | Antibacterial | Microbroth dilution | Staphylococcus aureus | 64 µg/mL | [4] |
Note: IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.
Key Findings in Biological Activity
Anti-Androgenic Activity
A significant finding highlights the superior potency of the synthetic analog, 8-Hydroxythis compound, as an anti-androgenic agent compared to its parent compound, Germacrone.[3][4] In an in-vitro assay, 8-Hydroxythis compound was found to be approximately 13-fold more potent in inhibiting steroid 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[3][4] This enhanced activity suggests that the introduction of a hydroxyl group at the C8 position of the germacrene skeleton plays a crucial role in its inhibitory function.[3][4]
Cytotoxicity
Both Germacrone and its synthetic analog, 8-Hydroxythis compound, have demonstrated a mild cytotoxic effect on prostate cancer cells.[3][4] Importantly, neither compound exhibited cytotoxicity towards human dermal papilla cells at a concentration of 100 μg/mL, suggesting a potential therapeutic window for targeting androgen-related disorders without adversely affecting these hair follicle-related cells.[3][4]
Antimicrobial Activity
While direct comparative data for this compound is limited, a synthetic germacrene derivative, 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene, has shown notable antibacterial activity.[4] This compound inhibited the growth of both Enterococcus faecalis and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL.[4] this compound itself is a known constituent of essential oils that possess antibacterial properties.[1]
Experimental Methodologies
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Steroid 5α-Reductase Inhibition Assay
This assay is crucial for determining the anti-androgenic potential of test compounds.
Caption: Workflow for the Steroid 5α-Reductase Inhibition Assay.
Protocol:
-
Enzyme Preparation: A crude enzyme solution of steroid 5α-reductase is prepared from rat liver microsomes.
-
Reaction Mixture: In a reaction tube, the test compound (dissolved in a suitable solvent) is pre-incubated with the enzyme preparation in a phosphate buffer (pH 6.5) for 15 minutes at 37°C.
-
Initiation: The enzymatic reaction is initiated by the addition of testosterone to a final concentration of 0.9 µM.
-
Incubation: The reaction is allowed to proceed for 30 minutes at 37°C.
-
Termination: The reaction is stopped by the addition of 1 N HCl.
-
Quantification: The amount of remaining testosterone is determined using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of testosterone in the sample tubes to that in the control tubes (containing vehicle instead of the test compound). The IC₅₀ value is then determined from a dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
References
- 1. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a central intermediate in sesquiterpene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Commercially Available Germacrene B: A Comparative Guide for Researchers
For researchers in drug development and the broader scientific community, the purity of chemical reagents is paramount. This guide provides a comparative analysis of commercially available Germacrene B, a sesquiterpene of significant interest for its diverse biological activities. We delve into methods for purity assessment, compare it with viable alternatives, and provide detailed experimental protocols to ensure the integrity of your research.
This compound is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants. It serves as a key precursor in the biosynthesis of many other sesquiterpenes and has garnered attention for its potential pharmacological properties. However, the presence of impurities, particularly isomers, can significantly impact experimental outcomes. This guide aims to equip researchers with the knowledge to critically evaluate and select the most suitable source of this compound for their specific needs.
Commercial Availability and Purity Comparison
The purity of commercially available this compound can vary between suppliers. While most vendors provide a minimum purity specification, it is crucial to obtain batch-specific data for critical applications. Isomers such as Germacrene A, C, D, and E are common potential impurities arising from both natural extraction and synthetic processes.
Below is a summary of typical purity levels for this compound and common alternative sesquiterpenes used in research.
| Compound | Supplier Example(s) | Typical Purity | Common Potential Impurities |
| This compound | Cayman Chemical | ≥90% (some batches 99.9% by HPLC)[1] | Germacrene isomers (A, C, D, E), other sesquiterpenes |
| α-Humulene | Various | 55% to >95%[2][3][4] | Isomers, other sesquiterpenes |
| β-Caryophyllene | Various | ≥90% to >98%[5][6] | Isomers (e.g., α-caryophyllene), oxidation products |
| Germacrene D | Cayman Chemical, MedKoo Biosciences | ≥90% to >98%[7][8] | Isomers, enantiomers |
The Importance of Purity: Impact on Biological Activity
The presence of isomers and other related compounds can have a significant impact on the biological activity of this compound. In the context of insect chemical ecology, where many sesquiterpenes act as pheromones, the stereochemistry and isomeric purity are critical for eliciting a specific behavioral response. For instance, different enantiomers of Germacrene D can elicit varying intensities of response in the same receptor neurons of moths.[9] The presence of an inactive or inhibitory isomer can antagonize the effect of the active compound, leading to misleading experimental results.[2][3]
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for assessing the purity of volatile compounds like this compound. This technique separates the components of a mixture based on their volatility and mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis of impurities.
Objective: To determine the purity of a commercial this compound sample and identify any potential impurities.
Materials:
-
Commercial this compound sample
-
High-purity solvent (e.g., hexane or ethyl acetate, GC grade)
-
GC-MS instrument equipped with a non-polar capillary column (e.g., DB-5ms or equivalent)
-
Microsyringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Ensure the sample is fully dissolved.
-
-
GC-MS Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at a rate of 5 °C/min
-
Hold: Maintain 240 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Solvent Delay: Set a solvent delay to prevent filament damage from the solvent peak.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectrum of the main peak and compare it to a reference library (e.g., NIST) to confirm the identity of this compound.
-
Identify any other peaks in the chromatogram. Analyze their mass spectra to identify potential impurities.
-
Calculate the purity of the this compound sample by integrating the peak areas. The purity is the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Visualizing Experimental and Biological Pathways
To aid in understanding the workflow of purity assessment and the potential biological context of Germacrene isomers, the following diagrams are provided.
Conclusion
The purity of this compound is a critical factor that can influence the outcome and reproducibility of scientific research. This guide provides a framework for researchers to assess the quality of commercially available this compound and to consider suitable alternatives. By employing rigorous analytical methods such as GC-MS and being aware of the potential impact of impurities, scientists can ensure the validity of their experimental data and contribute to the advancement of their respective fields. It is always recommended to request a certificate of analysis for the specific lot of any purchased chemical to have the most accurate information on its purity and impurity profile.
References
- 1. (E)-germacrene D, 23986-74-5 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Receptor neuron discrimination of the germacrene D enantiomers in the moth Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Germacrene B and Other Terpenoid Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrenes are a class of sesquiterpenes that are of significant interest to the scientific community due to their presence in a wide array of aromatic and medicinal plants. These compounds are recognized for their insecticidal and antimicrobial properties. Among them, Germacrene B is a notable constituent of various essential oils that exhibit antibacterial activity.[1] However, while its presence is correlated with antimicrobial effects in these oils, specific data on the antimicrobial efficacy of isolated this compound is notably scarce in current scientific literature.
This guide provides a comparative overview of the antimicrobial efficacy of a known antimicrobial Germacrene derivative and the closely related Germacrene D, alongside three other well-researched antimicrobial terpenoids: β-caryophyllene, thymol, and carvacrol. The objective is to offer a quantitative and methodological reference for researchers engaged in the discovery and development of new antimicrobial agents. The data presented herein is compiled from various scientific studies and is intended to facilitate a comparative understanding of the potential of these compounds.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Germacrene Derivatives
Table 1: Antimicrobial Activity of a Germacrene Derivative
| Compound | Microorganism | ATCC Strain | MIC (µg/mL) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene | Enterococcus faecalis | 29212 | 64 | [2] |
| Staphylococcus aureus | 29213 | 64 | [2] |
Furthermore, Germacrene D, another isomer of Germacrene, is a known component of essential oils with documented antibacterial properties.[3]
Comparative Terpenoids
For the purpose of comparison, the following tables summarize the reported MIC values for β-caryophyllene, thymol, and carvacrol against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of β-Caryophyllene
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 3.0 (as µM) |
| Escherichia coli | Less susceptible than Gram-positive bacteria |
| Candida albicans | Significant activity reported |
Table 3: Antimicrobial Activity of Thymol
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 300 - 600 |
| Escherichia coli | 310 - 5000 |
| Bacillus cereus | 327 |
| Bacillus subtilis | 422 |
| Candida albicans | 1250 |
| Candida lusitaniae | 307 |
| Saccharomyces cerevisiae | 337 |
Table 4: Antimicrobial Activity of Carvacrol
| Microorganism | MIC (µg/mL) |
| Streptococcus pyogenes (Group A Streptococci) | 64 - 256 |
| Candida albicans | 250 - 2000 |
| Candida auris | 125 - 500 |
| Vibrio parahaemolyticus | 500 |
| Shewanella putrefaciens | 500 |
| Staphylococcus aureus | 125 |
| Pseudomonas fluorescens | 500 |
Experimental Protocols
The data presented in the tables above are primarily derived from studies employing the broth microdilution method . This is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound, β-caryophyllene, thymol, carvacrol)
-
Solvent for the test compound (e.g., dimethyl sulfoxide - DMSO, ethanol)
-
Microbial culture in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: A stock solution of the test compound is prepared in a suitable solvent at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the test compound is performed in the wells of a 96-well microtiter plate using the appropriate broth medium. This creates a gradient of decreasing concentrations of the compound across the plate.
-
Inoculum Preparation: The test microorganism is cultured in a suitable broth medium until it reaches the logarithmic phase of growth. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted test compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: A well containing the microbial suspension in broth without the test compound to ensure the viability and growth of the microorganism.
-
Negative Control: A well containing only the sterile broth medium to check for contamination.
-
Solvent Control: A well containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compound to ensure the solvent itself does not inhibit microbial growth.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Determination of Minimum Bactericidal Concentration (MBC):
-
Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.
-
The plates are incubated under suitable conditions.
-
The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the number of viable colonies compared to the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the antimicrobial efficacy of a test compound using the broth microdilution method.
Proposed Mechanism of Action
Many terpenoid compounds, including those discussed in this guide, are believed to exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This disruption leads to increased permeability and leakage of essential intracellular components, ultimately causing cell death.
References
- 1. This compound – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
Validating Germacrene B's Role in Plant-Insect Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Germacrene B's role in the intricate communication between plants and insects. While its isomer, Germacrene D, has been more extensively studied, this document compiles available experimental data to objectively assess this compound's performance as a semiochemical against other relevant plant volatiles. By presenting detailed experimental protocols and summarizing quantitative data, this guide aims to facilitate further research into the potential applications of this compound in pest management and drug development.
Biosynthesis of Germacrenes in Plants
Germacrenes, including this compound, are sesquiterpenoids synthesized in plants through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These pathways produce the precursor farnesyl pyrophosphate (FPP). Germacrene synthases then catalyze the cyclization of FPP to form the various germacrene isomers. The production of these volatile compounds can be constitutive or induced by biotic stresses such as herbivory[1]. Upon insect feeding, signaling cascades involving phytohormones like jasmonic acid are activated, leading to the upregulation of genes encoding terpene synthases and subsequent emission of germacrenes and other volatile organic compounds (VOCs)[2].
Comparative Performance Data
Direct quantitative comparisons of this compound with other plant volatiles in mediating insect behavior are limited in published literature. Much of the existing research focuses on Germacrene D or the effects of essential oils containing a mixture of compounds. However, the available data provides some insights into the potential activities of this compound.
| Compound | Insect Species | Assay Type | Effect | Quantitative Data | Reference |
| This compound | Cannabis sativa pests (inferred) | Not specified | Potential antimicrobial activity | Higher levels in outdoor-grown plants, suggesting a role in defense.[3] | [3] |
| Germacrene D | Aedes albopictus | Repellency Assay | Repellent | >97% repellency | [4] |
| Germacrene D | Sitophilus oryzae & Callosobruchus maculatus | Contact/Fumigation Assay | Insecticidal | LT50 of 42.97h for both species (in essential oil) | [5] |
| (-)-Germacrene D | Monochamus alternatus | Olfactometer Assay | Masking substance (inhibits attraction) | Diminished attractiveness of oxygenated terpenes | [6] |
| Elemol | Culex pipiens | Repellency Assay | Repellent | Retained excellent repellency over 3 hours | [7] |
| DEET | Culex pipiens | Repellency Assay | Repellent | Standard for comparison | [7] |
Experimental Protocols
To facilitate standardized and reproducible research, this section details the methodologies for key experiments used to validate the role of semiochemicals like this compound.
Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odorant, providing a measure of the sensitivity of the olfactory system to specific compounds.
Methodology:
-
Antenna Preparation: An insect is anesthetized, and one of its antennae is excised at the base. The excised antenna is mounted between two electrodes.
-
Electrode Placement: The base of the antenna is connected to a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution to ensure electrical conductivity.
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air carrying the test compound (e.g., this compound) is injected into the airstream.
-
Data Recording: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in the voltage, known as the EAG response, indicates that the olfactory receptor neurons on the antenna have been stimulated by the compound. The amplitude of this deflection is proportional to the degree of stimulation.
Behavioral Assays (Olfactometer)
Olfactometers are used to study an insect's behavioral response (attraction or repulsion) to volatile chemicals. A common design is the Y-tube olfactometer, which presents the insect with a choice between two odor sources.
Methodology:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. A clean air source is split and passed through two separate chambers before entering the two arms of the 'Y'.
-
Odor Introduction: The test compound (e.g., this compound) is introduced into one of the chambers, while the other chamber contains a control (e.g., the solvent used to dissolve the test compound).
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period. The choice of which arm to enter and the time spent in each arm are recorded.
-
Data Analysis: The data from multiple trials are statistically analyzed to determine if there is a significant preference for the arm containing the test compound (attraction), the control arm (repulsion), or no preference.
Signaling in Plant-Insect Interactions
The perception of plant volatiles by insects initiates a signaling cascade within their olfactory system. This process is fundamental to behaviors such as host location, oviposition, and avoidance of toxic plants.
-
Odorant Binding: Volatile molecules, such as this compound, enter the insect's antenna through pores and are bound by Odorant Binding Proteins (OBPs) in the sensillar lymph.
-
Receptor Activation: The OBP-odorant complex interacts with an Odorant Receptor (OR) located on the membrane of an Olfactory Receptor Neuron (ORN).
-
Signal Transduction: This interaction triggers the opening of an ion channel, leading to the depolarization of the ORN.
-
Neural Signal: The depolarization generates an action potential that travels along the axon of the ORN to the antennal lobe of the insect's brain.
-
Behavioral Response: The brain processes these signals, leading to a behavioral response, such as attraction towards or repulsion from the odor source.
Conclusion and Future Directions
The available evidence suggests that germacrenes, as a class of sesquiterpenes, play a significant role in mediating plant-insect interactions, with demonstrated repellent and insecticidal properties in various contexts. While Germacrene D has been the focus of more detailed investigations, the presence of this compound in bioactive essential oils and its structural similarity to Germacrene D point to its potential as a valuable semiochemical.
To fully validate the role of this compound and enable its potential application, further research is critically needed. Specifically, direct comparative studies using purified this compound in standardized EAG and behavioral assays against a range of insect species, including both pests and beneficial insects, are required. Such studies should include comparisons with Germacrene D, other relevant sesquiterpenes, and commercially available repellents and attractants. This will allow for the generation of robust, quantitative data to build a comprehensive understanding of this compound's specific contributions to plant defense and its potential for innovative pest management strategies.
References
- 1. Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. Comparison of the Cannabinoid and Terpene Profiles in Commercial Cannabis from Natural and Artificial Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Volatile Compounds with Repellent Properties against Aedes albopictus (Diptera: Culicidae) Using CPC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Composition and Evaluation of Insecticidal Activity of Seseli bocconei Essential Oils against Stored Products Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Review of Germacrene B: Research Findings and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of research findings on Germacrene B, a naturally occurring sesquiterpene hydrocarbon. It is valued for its distinctive woody and spicy aroma and is investigated for its potential applications in agriculture and medicine. This document summarizes quantitative data on its biological activities, details relevant experimental protocols, and visualizes key pathways to offer an objective overview for research and development.
Biological Activities of this compound: A Quantitative Comparison
This compound has been investigated for a range of biological activities, including antimicrobial, anticancer, and insecticidal properties. The following tables summarize the quantitative data from various studies. It is important to note that much of the research has been conducted on essential oils containing this compound as a component, rather than on the isolated compound.
Table 1: Anticancer and Cytotoxic Activity
| Plant Source/Compound | This compound Content (%) | Cell Line | Assay | IC50 / Activity | Reference |
| Xylopia laevigata Essential Oil | 3.22 - 7.31 | Various tumor cells | In vitro cytotoxicity | Displayed cytotoxicity | [1] |
| Xylopia laevigata Essential Oil | 3.22 - 7.31 | Sarcoma 180 (in vivo) | Antitumor study | 37.3 - 42.5% tumor growth inhibition | [1] |
| Araucaria heterophylla Essential Oil | 10.63 | Brine shrimp | Lethality Assay | LC50 = 10 ppm | [2] |
| Myrcia splendens Essential Oil | Not specified (Bicyclogermacrene 15.4%, Germacrene D 8.9%) | A549 (lung), B16-F10 (melanoma), THP-1 (leukemia) | MTT Assay | IC50 < 20 µg/mL | [3] |
Table 2: Antimicrobial Activity
| Plant Source/Compound | This compound Content (%) | Target Organism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| 6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene (Germacrene derivative) | N/A | Enterococcus faecalis, Staphylococcus aureus | Microbroth dilution | 64 µg/mL | [4] |
| Ocotea caudata Essential Oil | Not specified (Germacrene D 55.8%) | Bacillus subtilis, Staphylococcus aureus | Microbroth dilution | 350 µg/mL, 500 µg/mL | [5] |
| Croton hirtus Essential Oil | Not specified (Germacrene D 22.57%) | Staphylococcus aureus | Microbroth dilution | 512 µg/mL | [6] |
Table 3: Insecticidal Activity
| Plant Source/Compound | This compound Content (%) | Target Organism | Assay | LC50 (Lethal Concentration, 50%) / LT50 (Lethal Time, 50%) | Reference |
| Seseli bocconei Leaves Essential Oil | Not specified (Germacrene D major component) | Sitophilus oryzae, Callosobruchus maculatus | Contact/Fumigation | LT50 = 42.97 h (for both) | [7] |
| Artemisia nakaii Essential Oil | Not specified | Spodoptera litura | Fumigant toxicity | LC50 = 48.22 ± 8.64 µl/L | [8] |
Key Experimental Protocols
This section details the methodologies used in the cited research for evaluating the biological activities of this compound and its containing essential oils.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the essential oil or isolated compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[9]
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compound (essential oil or isolated germacrene) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[10][11]
Insecticidal Activity: Fumigant Toxicity Assay
This assay assesses the toxicity of volatile compounds to insects.
-
Test Arena: A sealed container (e.g., a glass jar) is used as the test arena.
-
Compound Application: A filter paper is treated with a specific concentration of the essential oil or compound and placed inside the arena.
-
Insect Introduction: A set number of test insects (e.g., Spodoptera litura larvae) are introduced into the arena.
-
Observation: Mortality is recorded at regular intervals over a specific period (e.g., 24 or 48 hours).
-
LC50 Calculation: The lethal concentration required to kill 50% of the insect population (LC50) is calculated from the mortality data.[8]
Visualizing the Science: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to this compound research.
Biosynthesis of this compound and Derived Sesquiterpenes
This compound is a key intermediate in the biosynthesis of many eudesmane and guaiane sesquiterpenes. The pathway originates from Farnesyl Diphosphate (FPP).
Caption: Biosynthesis of this compound from FPP and its role as a precursor.
General Workflow for Isolation and Identification
The isolation of this compound from natural sources like essential oils typically follows a multi-step process involving extraction and chromatography.
Caption: General workflow for isolating this compound from plant material.
Inflammatory Signaling Pathway Modulation (Hypothesized)
While direct studies on this compound are limited, research on the related compound Germacrone suggests modulation of key inflammatory pathways like NF-κB. This diagram illustrates a simplified, hypothetical pathway.
References
- 1. Chemical constituents and anticancer effects of the essential oil from leaves of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Cytotoxic activity of essential oil from Leaves of Myrcia splendens against A549 Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antibacterial germacrene from Verbesina negrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition and Evaluation of Insecticidal Activity of Seseli bocconei Essential Oils against Stored Products Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Potential of Essential Oils from Cerrado Plants against Multidrug−Resistant Foodborne Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Germacrene B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Germacrene B, a naturally occurring sesquiterpene.
This compound is recognized as a hazardous substance, requiring careful management to mitigate risks to personnel and the environment. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Adherence to established safety protocols is crucial throughout the handling and disposal process.
Key Safety and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | LookChem[1] |
| Molecular Weight | 204.35 g/mol | LookChem[1] |
| Boiling Point | 287.2°C at 760 mmHg | LookChem[1] |
| Flash Point | 115.6°C | LookChem[1] |
| Density | 0.844 g/cm³ | LookChem[1] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. The following step-by-step procedure is based on general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
Closed-toe shoes
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected as hazardous waste.
-
Use a designated, chemically compatible, and clearly labeled waste container. The container should be in good condition with a secure, tight-fitting lid.
3. Labeling of Waste Containers:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Include the concentration of the waste if it is in a solution.
-
Indicate the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that the storage area is well-ventilated and away from sources of ignition, given the compound's flash point.
-
Store this compound waste separately from incompatible materials. For instance, keep it away from strong oxidizing agents.
5. Professional Disposal:
-
Contact a licensed professional waste disposal service for the final removal and disposal of the this compound waste. Your institution's Environmental Health and Safety (EHS) office will have approved vendors and procedures for this process.
-
Do not attempt to treat or dispose of the chemical waste through unauthorized methods.
6. Contaminated Packaging:
-
Dispose of empty, uncontaminated packaging as regular waste.
-
Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of accordingly.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagrams illustrate the logical workflow and key decision points.
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
Caption: A decision tree outlining the key choices and actions required for the proper containment and disposal of this compound waste.
References
Personal protective equipment for handling Germacrene B
Essential Safety and Handling Guide for Germacrene B
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of this compound, a sesquiterpene found in various plants.[1][2] Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[3]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[3]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[3]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[3] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[3] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[3] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Protection Type | Required PPE | Standards |
| Eye/Face Protection | Face shield and safety glasses.[3] | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Protective gloves. Handle with gloves, which must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] | In accordance with applicable laws and good laboratory practices. |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] | Select according to the concentration and amount of the dangerous substance. |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following workflow outlines the necessary steps from preparation to waste disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Protocol
1. Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Don the appropriate personal protective equipment as detailed in the PPE table.
-
Have an emergency eyewash station and safety shower readily accessible.[4]
2. Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use only non-sparking tools if the material is flammable.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly sealed.[4]
-
The recommended storage temperature is 2-8°C, under an inert atmosphere, and protected from light.[3]
4. In Case of a Spill:
-
Evacuate personnel to a safe area.[3]
-
Use personal protective equipment during cleanup.[3]
-
Prevent the product from entering drains.[3]
-
For solid spills, sweep up and shovel without creating dust. For liquid spills, absorb with an inert material (e.g., sand, diatomite).[3][4]
-
Collect the spilled material in a suitable, closed container for disposal.[3]
5. Disposal:
-
Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
-
Do not dispose of with household garbage or allow the product to reach the sewage system.[5]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
